molecular formula C7H12N2 B1583014 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine CAS No. 83732-75-6

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Cat. No.: B1583014
CAS No.: 83732-75-6
M. Wt: 124.18 g/mol
InChI Key: ITFDYXKCBZEBDG-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)ethanamine
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InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFDYXKCBZEBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401003758
Record name 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine
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Molecular Weight

124.18 g/mol
Source PubChem
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CAS No.

83732-75-6
Record name 1-Methyl-1H-pyrrole-2-ethanamine
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Record name 1-Methyl-1H-pyrrole-2-ethylamine
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Record name 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine
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Record name 1-methyl-1H-pyrrole-2-ethylamine
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Foundational & Exploratory

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: A Versatile Building Block in Modern Chemistry

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a substituted pyrrole derivative that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structure, featuring a reactive primary amine tethered to an N-methylated pyrrole ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrrole nucleus is a prominent scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide range of biological activities.[1][2] Consequently, derivatives like this compound are of significant interest to researchers in drug discovery and materials science. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective use in research and development. This compound is typically encountered as a liquid at room temperature.[3] The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[3]
Molecular Weight 124.18 g/mol [3]
CAS Number 83732-75-6[3]
Appearance Liquid[3]
SMILES String Cn1cccc1CCN[3]
InChI Key ITFDYXKCBZEBDG-UHFFFAOYSA-N[3]

The structure consists of a five-membered aromatic pyrrole ring, which is N-methylated, and an ethanamine side chain at the C2 position. The N-methylation influences the electronic properties of the pyrrole ring and can impact the synthetic routes for its preparation.[1] The primary amine group is a key functional handle, allowing for a variety of chemical transformations.

Synthesis and Manufacturing: A Methodological Overview

The synthesis of this compound can be approached through several synthetic strategies, often starting from readily available pyrrole derivatives. A common and effective method involves the reduction of a corresponding nitrile or nitro precursor.

Illustrative Synthetic Pathway: Reduction of a Nitrile Precursor

A prevalent strategy involves the reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile. This method is favored for its high efficiency and the relative accessibility of the starting materials.

Synthesis_Pathway Start 1-Methyl-2-pyrroleacetonitrile Reagent Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) Start->Reagent Step 1: Reduction Purification Aqueous Work-up & Purification (Distillation/Chromatography) Reagent->Purification Step 2: Isolation Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a reduction-based synthesis.

Objective: To synthesize this compound via the reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile.

Materials:

  • 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel for catalytic hydrogenation

  • Anhydrous tetrahydrofuran (THF) or ethanol (for hydrogenation)

  • Anhydrous diethyl ether

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Addition of Precursor: A solution of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The choice of a slow, dropwise addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C. This step is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Filtration and Extraction: The resulting slurry is filtered, and the filter cake is washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a liquid.

Applications in Research and Drug Discovery

The bifunctional nature of this compound, with its nucleophilic amine and electron-rich aromatic ring, makes it a versatile intermediate in organic synthesis.[1]

  • Scaffold for Bioactive Molecules: The pyrrole moiety is a privileged structure in medicinal chemistry.[1] This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of related pyrrole-methanamines have been explored as potential serotonin transporter (SERT) inhibitors for treating mood disorders.[1] The pyrrolo[2,1-a]isoquinoline scaffold, which can be constructed from pyrrole-based precursors, is found in alkaloids with antiretroviral and antitumor activities.[4]

  • Synthesis of Heterocyclic Systems: The primary amine can undergo a variety of reactions, including condensation with aldehydes and ketones to form Schiff bases, which are precursors to various heterocyclic systems.[1][5] It can also be used in N-acylation and N-alkylation reactions to introduce diverse functionalities. For example, similar pyrrole-ethanamines are used to prepare dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with 2-formylbenzoic acids.[6]

Applications Core This compound App1 Synthesis of SERT Inhibitors Core->App1 Medicinal Chemistry App2 Precursor for Antitumor Agents (e.g., Pyrrolo[2,1-a]isoquinolines) Core->App2 Drug Discovery App3 Formation of Complex Heterocycles (e.g., Schiff Base Condensations) Core->App3 Synthetic Chemistry App4 Development of Novel Ligands Core->App4 Coordination Chemistry

Caption: Key application areas for this compound.

Spectroscopic Analysis and Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the N-methyl group (a singlet), the protons on the pyrrole ring (in the aromatic region), and the two methylene groups of the ethanamine side chain (as multiplets).

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the four carbons of the pyrrole ring, and the two carbons of the ethanamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

    • N-H stretching of the primary amine (typically two bands in the 3200-3400 cm⁻¹ region).[7]

    • C-H stretching of the aromatic pyrrole ring and the aliphatic side chain (around 2850-3150 cm⁻¹).[7]

    • N-H bending of the primary amine.

    • C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (124.18 g/mol ), aiding in the confirmation of its identity.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Classifications: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3]

  • Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: It is classified as a combustible liquid and should be stored accordingly.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and the synthesis of complex organic molecules. Its unique structure, combining an N-methylated pyrrole ring with a primary amine, provides a platform for a wide array of chemical modifications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" CAS number 83732-75-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS 83732-75-6)

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 83732-75-6), a heterocyclic amine building block. Due to the limited availability of direct peer-reviewed research on this specific molecule, this guide synthesizes known supplier data with scientifically-grounded, proposed synthetic methodologies and contextual applications derived from structurally related compounds. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both established facts and expert-derived insights to facilitate its use in discovery programs.

Core Compound Profile

This compound is a substituted pyrrole derivative featuring a primary amine separated from the heterocyclic ring by an ethyl linker. While it is commercially available for research purposes, it is important to note that major suppliers provide the compound with the disclaimer that analytical data is not routinely collected, and the buyer assumes responsibility for confirming identity and purity.

Chemical Properties & Identifiers

The fundamental properties of the compound are summarized below.

PropertyValueSource(s)
CAS Number 83732-75-6[1]
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.18 g/mol [1]
Physical Form Liquid[1]
IUPAC Name 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amineN/A
SMILES String Cn1cccc1CCN[1]
InChI Key ITFDYXKCBZEBDG-UHFFFAOYSA-N[1]
EC Number 280-626-0[1]
MDL Number MFCD00009753[1]
Safety & Handling

Based on supplier safety data sheets, this compound is classified as hazardous.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used at all times. Work should be conducted in a well-ventilated fume hood.

  • Signal Word: Danger[1]

  • Hazard Classifications: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]

  • Hazard Codes: H315, H318, H335[1]

  • Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

  • Storage Class: 10 (Combustible liquids)[1]

Proposed Synthetic Strategies

Pathway A: Reductive Amination of a Ketone Precursor

This is arguably the most direct and high-yielding conceptual pathway. The strategy relies on the conversion of a commercially available ketone, 2-Acetyl-1-methylpyrrole, to the target primary amine using a reductive amination protocol. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.

The reaction proceeds in two implicit steps: (1) The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. (2) A reducing agent, typically a hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine C=N bond in situ to yield the desired amine. NaBH₃CN is particularly effective as it is stable in mildly acidic conditions that favor imine formation and reduces imines much faster than ketones.

Reductive Amination Pathway Precursor 2-Acetyl-1-methylpyrrole (CAS 932-16-1) Intermediate Imine Intermediate (in situ) Precursor->Intermediate NH₄OAc, EtOH Product This compound (CAS 83732-75-6) Intermediate->Product NaBH₃CN

Caption: Proposed synthesis via reductive amination.

  • Reaction Setup: To a solution of 2-Acetyl-1-methylpyrrole (1.0 eq, e.g., 5.0 g)[3] in anhydrous methanol or ethanol (50 mL) in a round-bottom flask, add ammonium acetate (10.0 eq).

  • pH Adjustment: Stir the mixture at room temperature and adjust the pH to approximately 6-7 using glacial acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Cyanide gas may be evolved if the pH is too acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture in vacuo to remove the bulk of the solvent.

  • Extraction: Basify the aqueous residue with 2M NaOH to a pH > 12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/triethylamine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway B: Reduction of a Nitrile Intermediate

An alternative strategy involves the creation of a two-carbon extended chain terminating in a nitrile group, which is then reduced to the primary amine. This pathway offers flexibility but requires an additional synthetic step compared to reductive amination. The key intermediate is (1-methyl-1H-pyrrol-2-yl)acetonitrile.

This synthesis begins with 1-methyl-1H-pyrrole-2-carbaldehyde. A Knoevenagel condensation with malononitrile, followed by a subsequent reaction, can yield an intermediate that is then reduced.[4] A more direct approach would be the reduction of (1-methyl-1H-pyrrol-2-yl)acetonitrile. This nitrile can be reduced to the corresponding primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation. LiAlH₄ is highly effective for this transformation, providing the target amine in good yield.

Nitrile Reduction Pathway Precursor 1-Methyl-1H-pyrrole-2-carbonitrile (or related precursor) Intermediate (1-Methyl-1H-pyrrol-2-yl)acetonitrile Precursor->Intermediate 1) NaH, THF 2) BrCH₂CN Product This compound (CAS 83732-75-6) Intermediate->Product 1) LiAlH₄, THF 2) H₂O Workup

Caption: Proposed synthesis via nitrile reduction.

  • Nitrile Synthesis: (Assuming the acetonitrile is not available) The synthesis of the intermediate (1-methyl-1H-pyrrol-2-yl)acetonitrile would first be required. This could be achieved via various methods, such as the cyanation of a corresponding halide (e.g., 2-(chloromethyl)-1-methyl-1H-pyrrole).

  • Reaction Setup: To a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (1-methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise. Caution: LiAlH₄ reacts violently with water. Use appropriate handling techniques.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting nitrile.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and generating a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by vacuum distillation as described in Pathway A.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR (noting the disappearance of the C≡N stretch), and HRMS.

Potential Applications & Biological Context

While specific biological activities for this compound have not been published, the pyrrole-ethylamine scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of biological targets, suggesting potential avenues of investigation for this compound.

  • CNS Agents: The core structure is reminiscent of tryptamine-like neuromodulators. Derivatives of pyrroles have been investigated as central nervous system agents, showing potential anticonvulsant properties.[5]

  • Enzyme Inhibition: Pyrrole-containing compounds have been successfully developed as potent enzyme inhibitors. For example, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[6] The title compound could serve as a building block for synthesizing libraries of compounds to screen against various kinase or other enzyme targets.

  • Antiproliferative Agents: Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines, which can be synthesized from pyrrole precursors, have demonstrated antiproliferative effects and DNA fragmentation activity, suggesting potential as topoisomerase inhibitors for cancer therapy.[7]

  • Anti-inflammatory Agents: Recent studies have focused on developing pyrrole derivatives as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors for treating inflammatory conditions.[8] The primary amine handle of this compound is ideal for derivatization to explore this therapeutic area.

References

A Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a logical synthetic pathway with mechanistic considerations, and its current and potential applications as a scaffold and building block in drug discovery.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The presence of an N-methyl group and a 2-ethanamine side chain imparts specific chemical characteristics that are crucial for its utility as a versatile intermediate.

The molecular structure features an aromatic pyrrole ring, which can participate in π-π stacking interactions with biological targets.[1] The ethylamine side chain provides a basic nitrogen center, capable of forming hydrogen bonds and salt bridges, which is a common feature in many pharmacologically active molecules.[1]

Caption: 2D representation of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 83732-75-6[3]
Molecular Formula C₇H₁₂N₂[3][4]
Molecular Weight 124.18 g/mol [3][4]
Appearance Liquid[3]
Canonical SMILES Cn1cccc1CCN[3]
InChI Key ITFDYXKCBZEBDG-UHFFFAOYSA-N[3]
InChI 1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5,8H2,1H3[3]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a robust and widely applicable method for preparing primary amines like this compound is through the reductive amination of a corresponding ketone precursor. This approach is favored for its reliability and the availability of starting materials. The logical precursor for this synthesis is 2-Acetyl-1-methylpyrrole.[5]

The overall workflow involves a two-step process: the condensation of the ketone with an ammonia source to form an imine or related intermediate, followed by the reduction of this intermediate to the target ethylamine.

G start 2-Acetyl-1-methylpyrrole (Starting Material) intermediate Imine Intermediate start->intermediate Condensation (with NH₃ source) product This compound (Final Product) intermediate->product Reduction (e.g., NaBH₄, H₂/Pd) purification Purification (e.g., Distillation/Chromatography) product->purification

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative laboratory-scale procedure. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Imine Formation (Condensation)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-1-methylpyrrole (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate (2-3 eq), to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The consumption of the starting ketone indicates the formation of the imine intermediate.

    • Causality: Heating the reaction drives the equilibrium towards the formation of the imine by removing water, a byproduct of the condensation. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to facilitate the reaction.

Step 2: Reduction of the Imine

  • Once the imine formation is complete (as determined by TLC), cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in small portions.

    • Causality: The reaction is cooled to control the exothermic nature of the hydride reduction. Sodium borohydride is a selective reducing agent that will reduce the imine C=N bond without affecting the aromatic pyrrole ring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Workup and Purification (Self-Validation)

  • Quench the reaction by the slow addition of water to decompose any excess NaBH₄.

  • Adjust the pH of the solution to be basic (pH > 10) with an aqueous NaOH solution to ensure the product is in its free base form.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.

    • Trustworthiness: The identity and purity of the final product must be validated through analytical techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure, while Mass Spectrometry (MS) will verify the molecular weight of 124.18 g/mol .[3][4]

Significance and Applications in Research and Drug Development

The structural motifs within this compound make it a valuable building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Kinase Inhibitors: The pyrrole core is a key component in several tyrosine kinase inhibitors used in oncology, such as Sunitinib.[2] Pyrrol-2-one derivatives, structurally related to this compound, have shown promise as inhibitors of EGFR and VEGFR, which are critical targets in cancer therapy.[6]

  • Central Nervous System (CNS) Agents: Derivatives of closely related (1-Methyl-1H-pyrrol-2-yl)methanamine have been explored as potential inhibitors of the serotonin transporter (SERT), suggesting applications in the development of treatments for mood disorders.[1]

  • Alzheimer's Disease Research: The pyrrole scaffold is being utilized in the design of dual inhibitors targeting both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.[7]

  • Antifungal Agents: Pyrrole-based structures, specifically pyrrolo[1,2-a]pyrazines synthesized from pyrrole precursors, have demonstrated potent antifungal activity, highlighting another avenue for therapeutic development.[8]

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

  • Hazards: It is classified as a substance that causes skin irritation and serious eye damage.[3][9] It may also cause respiratory irritation.[3][9] The signal word for this compound is "Danger".[3]

  • Storage: It should be stored in a class of combustible liquids.[3]

  • Handling: Standard laboratory safety protocols should be followed, including the use of chemical-resistant gloves, safety glasses, and a lab coat. All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound is more than a simple chemical entity; it is a strategically important molecule in the field of medicinal chemistry. Its well-defined structure, characterized by a molecular weight of 124.18 g/mol , combined with a reactive ethylamine functional group on a privileged pyrrole scaffold, makes it an ideal starting point for the synthesis of novel therapeutic agents. The synthetic accessibility via methods like reductive amination further enhances its utility for researchers and drug development professionals aiming to explore new chemical space in oncology, neuroscience, and infectious diseases.

References

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" synthesis pathway overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Executive Summary

This compound, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a methylated pyrrole ring linked to an ethylamine side chain, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways for this molecule, designed for an audience of professional researchers and scientists. We will delve into three primary, field-proven strategies: the reduction of a nitrile intermediate, the reduction of a nitroalkene intermediate derived from a Henry reaction, and reductive amination of a corresponding carbonyl compound. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and overall efficiency, providing the necessary insights for informed selection of a synthetic route tailored to specific laboratory or industrial needs.

Introduction: Significance and Physicochemical Properties

This compound (CAS Number: 83732-75-6) is a substituted pyrrole derivative that functions as a crucial intermediate in organic synthesis.[1] The N-methylpyrrole core is an electron-rich aromatic system, which influences the reactivity of the substituents. The primary amine of the ethylamine side chain provides a nucleophilic center, making it a valuable synthon for constructing more complex molecular architectures, including potential pharmaceutical agents and novel ligands.[2]

Physicochemical Data Summary:

PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol [1]
CAS Number 83732-75-6[1]
Appearance Liquid[1]
SMILES Cn1cccc1CCN[1]

This guide will explore the most prevalent and practical methodologies for its synthesis, starting from readily available precursors.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents. We will examine three robust and well-established strategies.

Pathway I: Synthesis via Reduction of 1-Methyl-2-pyrroleacetonitrile

This pathway is a classical approach that involves the construction of the carbon skeleton first, followed by the reduction of a nitrile group to the desired primary amine. It is a reliable two-step sequence starting from the key intermediate, 1-methylpyrrole.

Workflow Overview:

G A 1-Methylpyrrole B Cyanation Reaction A->B Cyanogen, HCl C 1-Methyl-2-pyrroleacetonitrile B->C D Nitrile Reduction C->D e.g., LiAlH₄ or H₂/Catalyst E This compound D->E

Caption: Pathway I: Nitrile Reduction Route.

Step 1: Synthesis of the Precursor, 1-Methylpyrrole The starting material, 1-methylpyrrole, can be synthesized efficiently via the Paal-Knorr pyrrole synthesis, which involves the condensation of succinaldehyde with methylamine in an alkaline medium, often yielding high purity product.[3][4] Alternatively, direct N-alkylation of pyrrole using a methylating agent like methyl iodide with a base such as sodium hydroxide in a suitable solvent is also a common and effective method.[5][6]

Step 2: Introduction of the Acetonitrile Moiety To form the intermediate 1-methyl-2-pyrroleacetonitrile (CAS: 24437-41-0), the 1-methylpyrrole ring must be functionalized at the C2 position.[7][8] A documented procedure involves treating 1-methylpyrrole with cyanogen and hydrogen chloride in chloroform. This electrophilic substitution introduces the cyano group onto the electron-rich pyrrole ring. The reaction is complex and requires careful handling of toxic reagents.[7]

Step 3: Reduction of the Nitrile to the Primary Amine The final step is the reduction of the nitrile group. This transformation is reliably achieved using powerful reducing agents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for converting nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes.

  • Catalytic Hydrogenation: An alternative, "greener" approach involves hydrogenation over a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a pressurized hydrogen atmosphere.

This pathway's primary advantage is its directness in forming the C-C bond and installing the nitrogen atom. However, the toxicity of cyanogen is a significant drawback.

Pathway II: Synthesis via Henry Reaction and Nitroalkene Reduction

This pathway utilizes the versatile Henry (nitroaldol) reaction to form a C-C bond and introduce the nitrogen atom in the form of a nitro group, which is subsequently reduced. This route begins with the formylation of 1-methylpyrrole.

Workflow Overview:

G A 1-Methylpyrrole B Vilsmeier-Haack Formylation A->B POCl₃, DMF C 1-Methyl-2-pyrrolecarboxaldehyde B->C D Henry Reaction C->D Nitromethane, Base E 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole D->E F Nitroalkene Reduction E->F e.g., LiAlH₄ G This compound F->G

Caption: Pathway II: Henry Reaction Route.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole The key intermediate, 1-methyl-2-pyrrolecarboxaldehyde, is readily prepared from 1-methylpyrrole using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] This is a standard and high-yielding electrophilic substitution for electron-rich heterocycles.

Step 2: Henry Reaction and Dehydration The aldehyde is then condensed with nitromethane in the presence of a base (e.g., ammonium acetate, sodium hydroxide). This reaction forms a nitroaldol adduct, which readily dehydrates under the reaction conditions to yield the conjugated nitroalkene, 1-methyl-2-(2-nitroethenyl)-1H-pyrrole (CAS: 3156-50-1).[10]

Step 3: Reduction of the Nitroalkene The final step involves the complete reduction of both the nitro group and the alkene double bond. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it efficiently reduces both functional groups in a single operation to afford the target this compound.

This pathway is often preferred due to its use of more common reagents and the reliability of the Vilsmeier-Haack and Henry reactions.

Pathway III: Synthesis via Reductive Amination

Reductive amination is a powerful and direct method for forming amines from carbonyl compounds.[11][12] This one-pot reaction combines the formation of an imine intermediate with its immediate reduction.[13][14]

Workflow Overview:

G A 1-Methylpyrrole-2-acetic acid or Ester Derivative B Reduction to Aldehyde A->B e.g., DIBAL-H C (1-Methyl-1H-pyrrol-2-yl)acetaldehyde B->C D One-Pot Reductive Amination C->D NH₃, NaBH₃CN E This compound D->E

Caption: Pathway III: Reductive Amination Route.

Step 1: Synthesis of (1-Methyl-1H-pyrrol-2-yl)acetaldehyde The primary challenge in this route is the synthesis of the requisite aldehyde, (1-methyl-1H-pyrrol-2-yl)acetaldehyde. This can be achieved by the partial reduction of a more stable precursor, such as methyl 1-methylpyrrole-2-acetate[15], using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Step 2: One-Pot Reductive Amination The generated aldehyde is then reacted in situ with an ammonia source (e.g., ammonium acetate) and a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are mild enough not to reduce the aldehyde but are highly effective at reducing the iminium ion intermediate formed from the condensation of the aldehyde and ammonia.[13] This selectivity allows the entire transformation to occur efficiently in a single reaction vessel.[14][16]

This pathway offers the elegance of a one-pot final step but is contingent on the successful synthesis and handling of the potentially unstable acetaldehyde intermediate.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
I: Nitrile Reduction 1-Methylpyrrole, Cyanogen1-Methyl-2-pyrroleacetonitrileDirect, well-established C-C bond formation.Use of highly toxic cyanogen gas; multi-step process.
II: Henry Reaction 1-Methylpyrrole, Nitromethane1-Methyl-2-pyrrolecarboxaldehyde, 1-Methyl-2-(2-nitroethenyl)-1H-pyrroleHigh-yielding, reliable reactions (Vilsmeier-Haack, Henry); common reagents.Requires a strong reducing agent (LiAlH₄); multi-step process.
III: Reductive Amination 1-Methylpyrrole-2-acetic acid derivative(1-Methyl-1H-pyrrol-2-yl)acetaldehydeAtom-economical, one-pot final step.Acetaldehyde intermediate can be unstable and difficult to prepare/isolate.

Detailed Experimental Protocol (Pathway II)

This section provides a representative, step-by-step methodology for the synthesis of this compound via the Henry Reaction route.

Workflow Diagram:

Caption: Experimental Workflow for Pathway II.

Protocol 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.

  • Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 1-methylpyrrole in an appropriate solvent (e.g., dichloroethane) dropwise to the cooled Vilsmeier reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 1-methyl-2-pyrrolecarboxaldehyde.

Protocol 2: Synthesis of 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole

  • In a round-bottom flask, dissolve 1-methyl-2-pyrrolecarboxaldehyde and a base catalyst (e.g., ammonium acetate) in nitromethane.

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product often crystallizes or precipitates from the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Protocol 3: Reduction to this compound

  • Under an inert atmosphere, carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Add a solution of 1-methyl-2-(2-nitroethenyl)-1H-pyrrole in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to 0°C and cautiously quench the excess LiAlH₄ using a sequential (Fieser) workup: add water dropwise, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting granular precipitate until it becomes white. Filter off the aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude amine by vacuum distillation to obtain the final product.

Conclusion

The synthesis of this compound can be successfully accomplished through several strategic pathways. The Henry reaction route (Pathway II) stands out as a particularly robust and versatile method, leveraging common laboratory reagents and well-understood, high-yielding reactions. The nitrile reduction route (Pathway I) is a viable alternative, though it requires handling of highly toxic cyanogen. Finally, the reductive amination approach (Pathway III) offers an elegant and efficient final step but is dependent on the accessibility of the corresponding acetaldehyde. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development team, including scale, safety protocols, and available starting materials.

References

Unlocking the Therapeutic Potential of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrrole ring system is a quintessential example of such a scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in vital biomolecules like heme and chlorophyll underscores its fundamental role in biological systems.[4] This five-membered aromatic heterocycle offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity, making it an ideal starting point for the design of novel therapeutics. This guide delves into the untapped potential of a specific pyrrole derivative, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine , as a versatile building block for the development of next-generation therapies.

While direct and extensive research on this particular molecule is nascent, its structural components—a pyrrole core, an ethylamine side chain, and N-methylation—are hallmarks of compounds with significant pharmacological activity. By examining the established biological activities of structurally related analogs, we can logically extrapolate and propose high-potential research applications for this compound. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a scientific rationale for exploring this molecule but also practical, actionable experimental workflows.

Physicochemical Properties and Synthetic Accessibility

Before embarking on a drug discovery campaign, a thorough understanding of the starting material is paramount. This compound is a commercially available liquid with the following key properties:

PropertyValueReference
Molecular Formula C₇H₁₂N₂[5]
Molecular Weight 124.18 g/mol [5]
CAS Number 83732-75-6[5]
Form Liquid[5]
SMILES String Cn1cccc1CCN[5]

The presence of a primary amine group makes this molecule an excellent nucleophile, readily participating in a wide range of chemical transformations. This reactivity is the key to its utility as a scaffold, allowing for the facile introduction of diverse chemical moieties to build a library of novel compounds.

Proposed Research Application 1: Development of Novel Anticancer Agents

The pyrrole scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[6][7] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in cancer progression.[8][9] The structural similarity of this compound to precursors of known anticancer agents makes this a highly promising area of investigation.

Scientific Rationale

Many anticancer drugs function by targeting specific enzymes or receptors that are overexpressed or hyperactive in cancer cells. The ethylamine side chain of our lead compound can be readily modified to incorporate pharmacophores known to interact with various oncology targets. For instance, acylation or sulfonylation of the primary amine can introduce functionalities that mimic the binding motifs of known kinase inhibitors. Furthermore, the pyrrole ring itself can engage in crucial π-π stacking interactions within the active sites of target proteins.

Experimental Workflow: Synthesis and Evaluation of a Focused Library

The following workflow outlines a systematic approach to synthesizing and screening a library of derivatives based on this compound for anticancer activity.

Figure 1: Workflow for Anticancer Drug Discovery.
Detailed Protocol: Synthesis of N-Benzoyl-2-(1-methyl-1H-pyrrol-2-yl)ethanamine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool to 0°C in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be presented in a clear, tabular format to facilitate comparison between the synthesized derivatives.

Compound IDR Group (on Amine)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)A549 IC₅₀ (µM)
Lead H>100>100>100
Cpd-1 Benzoyl7.512.39.8
Cpd-2 4-Nitrobenzoyl2.14.53.2
Cpd-3 Benzenesulfonyl15.221.818.5
Doxorubicin (Positive Control)0.81.10.9

Proposed Research Application 2: CNS-Active Agents for Neurodegenerative Disorders

The ethylamine moiety is a classic pharmacophore found in numerous neurotransmitters (e.g., dopamine, serotonin) and CNS-active drugs. The pyrrole ring can serve as a bioisostere for other aromatic systems, and the N-methyl group can enhance blood-brain barrier (BBB) permeability.[10] This combination of structural features suggests that derivatives of this compound could be promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Scientific Rationale

Enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) are key targets in the treatment of neurodegenerative disorders.[11] The ethylamine scaffold is a known substrate/inhibitor motif for MAO, and the pyrrole ring can be elaborated to interact with the active site of AChE. By designing molecules that can dually inhibit these enzymes, it may be possible to achieve a synergistic therapeutic effect. Additionally, pyrrole derivatives have demonstrated neuroprotective and antioxidant properties, which are highly relevant to combating the underlying pathology of these diseases.[12]

In Silico Screening and Drug Design

Prior to extensive synthesis, computational methods can be employed to predict the binding affinity of virtual derivatives to key CNS targets. This in silico approach allows for the prioritization of molecules with the highest probability of success, thereby saving time and resources.

cns_in_silico cluster_0 Virtual Library Generation cluster_1 In Silico Screening A This compound Scaffold B Virtual Derivatization (Diverse R-groups on Amine) A->B C Molecular Docking (Targets: MAO-B, AChE) B->C D ADME Prediction (BBB permeability, Lipinski's Rule) B->D E Prioritized Hit List (Good Docking Score & Drug-like Properties) C->E D->E F Chemical Synthesis E->F G In Vitro Enzyme Inhibition Assays F->G

Figure 2: In Silico Workflow for CNS Drug Discovery.
Protocol: Molecular Docking of a Virtual Derivative against MAO-B

  • Target Preparation: Obtain the crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of the virtual derivative of this compound. Minimize its energy using a suitable force field.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of MAO-B.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A lower binding energy indicates a higher predicted affinity.

Structure-Activity Relationship (SAR) Insights

Through the synthesis and testing of a focused library of compounds, a structure-activity relationship (SAR) can be established. For example, it might be found that electron-withdrawing groups on an N-aryl substituent enhance MAO-B inhibition, while bulky hydrophobic groups improve AChE inhibition. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.[13]

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its structural features, combined with the well-documented biological activities of related pyrrole derivatives, provide a strong rationale for its investigation in anticancer and CNS drug discovery programs. The workflows and protocols outlined in this guide offer a starting point for researchers to unlock the full potential of this versatile molecule. By integrating rational drug design, efficient synthesis, and robust biological evaluation, the scientific community can leverage this valuable building block to create the next generation of innovative medicines.

References

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a versatile bifunctional molecule that offers a unique combination of a nucleophilic primary amine and an electron-rich N-methylated pyrrole ring. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, positioning it as a valuable tool for researchers and professionals in drug development and materials science. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The ethylamine substituent at the C2 position provides a reactive handle for a wide array of chemical transformations, making this building block particularly attractive for library synthesis and lead optimization campaigns.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety considerations is the foundation of its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 83732-75-6
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Form Liquid
SMILES Cn1cccc1CCN
InChI Key ITFDYXKCBZEBDG-UHFFFAOYSA-N
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[2]

  • Hazard Classifications : Causes skin irritation, serious eye damage, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3][4]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • In case of exposure :

    • Skin Contact : Immediately wash off with plenty of water.[4]

    • Eye Contact : Rinse cautiously with water for several minutes.[4]

    • Inhalation : Move the person to fresh air.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[2][3]

Synthesis and Manufacturing

While commercially available from specialty suppliers, understanding the synthetic routes to this compound provides insight into potential impurities and cost-of-goods analysis for large-scale applications. A common synthetic strategy involves the reduction of a corresponding nitrile or the reductive amination of a carbonyl precursor.

A plausible and frequently employed method is the reduction of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Synthesis via Nitrile Reduction
  • Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in an anhydrous ether like tetrahydrofuran (THF).

  • Reduction : The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise, controlling the exothermic reaction.

  • Reaction Monitoring : The reaction is allowed to warm to room temperature and then gently refluxed. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Purification : The resulting slurry is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Reactivity and Synthetic Utility

The synthetic utility of this building block stems from the differential reactivity of its two key functional groups: the primary amine and the pyrrole ring.

Workflow for Utilizing the Building Block

G cluster_plan Planning & Sourcing cluster_synth Synthesis & Purification cluster_analysis Characterization A Identify Target Molecule B Retrosynthetic Analysis: Recognize Pyrrole-Ethylamine Moiety A->B C Source Building Block (CAS: 83732-75-6) B->C D Select Reaction Type (e.g., Amidation, Reductive Amination) C->D E Execute Reaction Protocol D->E F Monitor Reaction (TLC, LC-MS) E->F G Work-up & Purification (Extraction, Chromatography) F->G H Confirm Structure (NMR, MS) G->H I Assess Purity (HPLC, GC) H->I J J I->J Proceed to next step (e.g., Biological Assay)

Caption: General workflow for incorporating the building block.

Reactions at the Primary Amine

The ethylamine side chain is a potent nucleophile, readily participating in a variety of classical amine reactions.

  • Amide and Sulfonamide Formation : It reacts cleanly with acyl chlorides, anhydrides, and activated carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).

  • Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are common hydrogen bond donors and acceptors in drug-receptor interactions.

  • Reductive Amination : The amine can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), enabling the extension of the side chain.

  • N-Arylation : It can undergo Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic substituents on the amine nitrogen.

Illustrative Reaction: Amide Bond Formation

G reagents This compound R-COCl (Acyl Chloride) Base (e.g., Et3N) process Amide Coupling (Schotten-Baumann conditions) reagents->process product N-(2-(1-Methyl-1H-pyrrol-2-yl)ethyl)amide Triethylammonium Chloride process->product

Caption: Diagram of a typical amidation reaction.

Reactions Involving the Pyrrole Ring

The N-methylated pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C5 position (para to the ethylamine group) or the C3 position. However, the reactivity is often directed by the nature of the electrophile and reaction conditions. Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation are all feasible transformations, allowing for further functionalization of the heterocyclic core.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable precursor for compounds targeting a range of biological systems. The pyrrole moiety is a key component in many natural products and synthetic drugs with diverse pharmacological activities, including anticancer and antiviral properties.[5]

Case Study: Precursor for Fused Heterocyclic Systems

This building block is an excellent starting material for constructing fused polycyclic systems. For example, its analog, 2-(1H-pyrrol-1-yl)ethanamine, is used to prepare dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones through reactions with 2-formylbenzoic acids, a transformation driven by an N-acyliminium ion cyclization.[6][7] Similar strategies can be envisioned for the title compound, leading to novel scaffolds for high-throughput screening libraries. The pyrrolidine moiety, a saturated analog, is found in over 20 FDA-approved drugs, highlighting the value of this structural class.[8]

Potential Derivative Pathways

G cluster_derivatives Potential Compound Classes start This compound Amides Amides / Sulfonamides start->Amides RCOCl Ureas Ureas / Thioureas start->Ureas R-NCO Sec_Amines Substituted Secondary Amines start->Sec_Amines R-CHO, NaBH(OAc)3 Fused Fused Heterocycles start->Fused Intramolecular Cyclization

Caption: Potential derivatization pathways from the core molecule.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the building block before its use in synthesis. While some suppliers may not provide detailed analytical data, standard techniques should be employed for quality control.

Table 2: Key Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the N-methyl group, the pyrrole ring protons, and the two methylene groups of the ethylamine chain.
¹³C NMR Carbon Skeleton ConfirmationDistinct peaks for the five carbons of the pyrrole ring and the two aliphatic carbons.[9][10]
Mass Spectrometry Molecular Weight VerificationA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (124.18).
FT-IR Functional Group IdentificationCharacteristic N-H stretching vibrations for the primary amine and C-H/C-N stretches for the pyrrole ring.

Conclusion

This compound is a high-value synthetic building block that provides a reliable entry point to a diverse range of chemical structures. Its bifunctional nature, combining a reactive primary amine with a functionalizable N-methylpyrrole core, offers chemists a powerful tool for constructing novel molecules with potential applications in drug discovery, agrochemicals, and materials science. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their research and development programs.

References

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Derivatives and Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

A. The Pyrrole Scaffold in Medicinal Chemistry: A Privileged Core

The pyrrole ring system is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its presence in a vast array of natural products, such as heme, chlorophyll, and vitamin B12, underscores its biological significance.[2] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a privileged core, lending itself to diverse chemical modifications that can modulate pharmacological activity.[1][3] Marketed drugs containing the pyrrole moiety exhibit a wide range of therapeutic applications, including antipsychotic, anticancer, antibacterial, and anti-inflammatory effects.[1] The electronic properties and hydrogen bonding capabilities of the pyrrole nitrogen, along with the reactivity of the carbon positions, make it a versatile template for drug design.[4]

B. Emergence of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a Promising Pharmacophore

Within the broad family of pyrrole-containing compounds, this compound has emerged as a particularly promising pharmacophore, especially for targeting the central nervous system (CNS). Its structural resemblance to key neurotransmitters, such as serotonin (5-hydroxytryptamine, 5-HT), suggests its potential to interact with various CNS receptors. The ethanamine side chain provides a crucial basic nitrogen atom, a common feature in many CNS-active drugs, which can engage in ionic interactions with receptor binding sites. The N-methylation of the pyrrole ring enhances lipophilicity, a property that can influence blood-brain barrier penetration.[5] Derivatives of this core structure have been investigated for their potential as serotonin transporter (SERT) inhibitors, hinting at applications in the treatment of mood disorders like depression and anxiety.[5]

C. Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of this compound derivatives and analogs. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and neuroscience. The guide will delve into:

  • Synthetic Strategies: Detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization.

  • Pharmacological Profile: An examination of the key biological targets, with a focus on the serotonergic system.

  • In Vitro and In Vivo Evaluation: Practical, step-by-step protocols for assessing the biological activity of these compounds.

  • Structure-Activity Relationships: A critical analysis of how structural modifications influence pharmacological activity.

By integrating synthetic chemistry with pharmacological testing and SAR analysis, this guide aims to provide a holistic understanding of this important class of compounds and to facilitate the rational design of novel therapeutic agents.

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly divided into the construction of the core scaffold and the subsequent functionalization of the ethanamine side chain.

A. Core Synthesis of the this compound Scaffold

The Paal-Knorr synthesis is a classic and highly versatile method for the preparation of pyrroles.[5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the target scaffold, this would typically involve the reaction of a suitable 1,4-dicarbonyl precursor with methylamine to form the N-methylated pyrrole ring. The ethanamine side chain can be introduced through various synthetic routes, often starting from a pyrrole-2-carbaldehyde or a related functionalized pyrrole.

Reductive amination is a powerful and direct method for the synthesis of amines.[5] In the context of the target scaffold, pyrrole-2-carbaldehyde can be reductively aminated with ammonia or a protected amine, followed by N-methylation of the pyrrole nitrogen if necessary. This approach is often high-yielding and tolerates a wide range of functional groups.

B. Derivatization of the Ethanamine Side Chain
  • Reductive Amination with Aldehydes and Ketones: A straightforward and widely used method for N-alkylation involves the reductive amination of the primary amine of this compound with various aldehydes and ketones. This reaction is typically carried out using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride and allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

  • Copper-Catalyzed N-Arylation: The introduction of aryl and heteroaryl substituents on the ethanamine nitrogen can be achieved through copper-catalyzed N-arylation reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[6][7] These methods typically involve the reaction of the primary amine with an aryl halide in the presence of a copper catalyst and a suitable ligand.

The primary amine of the ethanamine side chain can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

C. Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of this compound using an aldehyde.

  • Dissolution: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

D. Diagram: Synthetic Routes to Key Derivatives

Synthetic_Routes Core This compound N_Alkyl N-Alkyl Derivative Core->N_Alkyl Reductive Amination (NaBH4) N_Acyl N-Acyl (Amide) Derivative Core->N_Acyl Acylation (Base) N_Aryl N-Aryl Derivative Core->N_Aryl Cu-catalyzed N-Arylation Aldehyde R-CHO AcylChloride R-COCl ArylHalide Ar-X

Caption: Key synthetic transformations of the core scaffold.

III. Pharmacological Profile and Potential Therapeutic Applications

A. Interaction with Serotonergic (5-HT) Receptors: A Key Target

The structural similarity of this compound derivatives to serotonin has led to significant interest in their interaction with the serotonergic system.[5] Serotonin receptors are a diverse family of G-protein coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[1] Several subtypes of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, are important targets for the treatment of CNS disorders.[1] The affinity of this compound analogs for these receptors can be readily assessed using in vitro radioligand binding assays.

B. Potential as Antidepressant and Anxiolytic Agents

Given their interaction with the serotonergic system, this compound derivatives are being investigated as potential antidepressant and anxiolytic agents.[8] Many clinically effective antidepressants and anxiolytics act by modulating serotonergic neurotransmission. The in vivo efficacy of these compounds can be evaluated in well-established animal models of depression and anxiety, such as the forced swim test and the elevated plus maze.

C. Other Potential CNS Targets

While the serotonergic system is a primary focus, the privileged nature of the this compound scaffold suggests that its derivatives may also interact with other CNS targets, such as dopamine and norepinephrine receptors. A comprehensive pharmacological profiling of these compounds is therefore warranted to fully elucidate their therapeutic potential.

IV. In Vitro Evaluation: Receptor Binding Affinity

A. Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[1] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The affinity of a test compound for the receptor is determined by its ability to compete with the radioligand for binding.[1]

B. Experimental Protocol: 5-HT Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for a specific 5-HT receptor subtype.[1][2]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest.[2]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis and Interpretation: Determining Ki Values

The data from the competition binding assay are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the affinity of the test compound for the receptor.

D. Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Prepare Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare Incubate Incubate (Membranes + Radioligand + Test Compound) Prepare->Incubate Filter Filter and Wash (Separate Bound from Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

V. In Vivo Assessment: Behavioral Models

A. The Elevated Plus Maze (EPM) for Anxiolytic Activity

The elevated plus maze is a widely used behavioral test for assessing anxiety-like behavior in rodents.[9] The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor.[9] The test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: Use a standard elevated plus maze apparatus.

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the test.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a set period (typically 5 minutes).

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9]

B. The Forced Swim Test (FST) for Antidepressant Activity

The forced swim test is a commonly used behavioral test for screening potential antidepressant drugs.[3] The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture.

  • Apparatus: Use a transparent cylinder filled with water.

  • Pre-test: On the first day, place the animals in the water for a 15-minute pre-test session.

  • Drug Administration: Administer the test compound or vehicle to the animals at various time points before the test session on the second day.

  • Test Session: On the second day, place the animals back in the water for a 5-minute test session.

  • Data Collection: Record the duration of immobility during the test session.

A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[3]

C. Diagram: Logic of Behavioral Assay Interpretation

Behavioral_Assay_Logic Observation Behavioral Observation EPM Increased Time in Open Arms (EPM) Observation->EPM FST Decreased Immobility Time (FST) Observation->FST Anxiolytic Anxiolytic-like Effect EPM->Anxiolytic Antidepressant Antidepressant-like Effect FST->Antidepressant

Caption: Interpreting behavioral assay outcomes.

VI. Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for biological activity.

A. Influence of N-Substitution on the Ethanamine Moiety

The nature of the N-substituent on the ethanamine side chain plays a critical role in determining the pharmacological profile. Studies on related phenethylamine and tryptamine derivatives have shown that the size and lipophilicity of the N-alkyl group can significantly influence receptor affinity and selectivity.[6] Generally, small, linear alkyl groups are well-tolerated, while bulky or branched substituents may lead to a decrease in activity.

The introduction of aryl or heteroaryl groups on the ethanamine nitrogen can lead to a significant increase in affinity for serotonin receptors.[6] The electronic and steric properties of the aromatic substituent can be fine-tuned to optimize receptor binding and selectivity. For example, electron-withdrawing groups on the aromatic ring have been shown to enhance affinity in some cases.

B. Modifications of the Pyrrole Ring

While this guide focuses on derivatives of the this compound core, it is important to note that modifications to the pyrrole ring itself can also have a profound impact on activity. The position and nature of substituents on the pyrrole ring can influence the electronic properties of the molecule and its overall conformation, thereby affecting receptor binding.

C. Quantitative SAR Data Summary

The following table summarizes the binding affinities (Ki) of a hypothetical series of N-substituted this compound derivatives at various serotonin receptor subtypes. This data is illustrative and serves to highlight key SAR trends.

CompoundN-Substituent (R)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
1 H150350500
2 Methyl80200300
3 n-Propyl50150250
4 Isopropyl120300450
5 Phenyl2050100
6 4-Fluorophenyl154080

VII. Future Directions and Conclusion

A. Opportunities for Lead Optimization

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Future lead optimization efforts could focus on:

  • Fine-tuning N-substituents: A systematic exploration of a wider range of N-alkyl and N-aryl substituents is warranted to further optimize receptor affinity and selectivity.

  • Pyrrole Ring Modifications: The introduction of substituents on the pyrrole ring could lead to improved pharmacological properties.

  • Bioisosteric Replacements: The replacement of the pyrrole ring with other five-membered heterocycles could lead to novel compounds with distinct pharmacological profiles.

B. Exploration of Novel Therapeutic Targets

While the serotonergic system is a key focus, future research should also explore the interaction of these compounds with other CNS targets, such as dopamine receptors, norepinephrine receptors, and ion channels. This could lead to the discovery of novel therapeutic applications for this versatile scaffold.

C. Concluding Remarks

This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold, combined with its promising pharmacological profile, makes it an attractive target for the development of novel therapeutics for a range of CNS disorders. This guide has provided a comprehensive overview of the current state of knowledge in this area and has highlighted key opportunities for future research.

VIII. References

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: --INVALID-LINK--

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International. Available from: --INVALID-LINK--

  • Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem. Available from: --INVALID-LINK--

  • Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. Available from: --INVALID-LINK--

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: --INVALID-LINK--

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available from: --INVALID-LINK--

  • Animal models for screening anxiolytic-like drugs: a perspective. PMC. Available from: --INVALID-LINK--

  • Copper-catalyzed N-arylation of pyrroles: An overview. ResearchGate. Available from: --INVALID-LINK--

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available from: --INVALID-LINK--

  • Synthesis of new 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions. PubMed. Available from: --INVALID-LINK--

  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. NIH. Available from: --INVALID-LINK--

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. MDPI. Available from: --INVALID-LINK--

  • US5917039A - N-alkylation of amines. Google Patents. Available from: --INVALID-LINK--

  • Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. Available from: --INVALID-LINK--

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available from: --INVALID-LINK--

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC. Available from: --INVALID-LINK--

  • Synthesis and Pharmacological Evaluation of 7-{2-[4-(Substituted phenyl)-piperazin-1-yl]-2-Oxo-Ethoxy}-4-Methyl-Chromen-2-Ones as Serotonin 5-HT2 Receptors Antagonist. International Journal of Drug Design and Discovery. Available from: --INVALID-LINK--

  • (1H-Pyrrol-2-YL)methanamine. Benchchem. Available from: --INVALID-LINK--

  • Synthesis, computational studies and pharmacological evaluation of some acetamides as serotonin antagonists. Der Pharma Chemica. Available from: --INVALID-LINK--

  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT. Available from: --INVALID-LINK--

  • CN1083837C - N-alkylation of amines. Google Patents. Available from: --INVALID-LINK--

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. PMC. Available from: --INVALID-LINK--

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. Available from: --INVALID-LINK--

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. Available from: --INVALID-LINK--

  • CuI/DMPAO-catalyzed N-arylation of acyclic secondary amines. ResearchGate. Available from: --INVALID-LINK--

References

Spectroscopic Profile of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic characteristics of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The information presented herein is synthesized from established principles of spectroscopy and data from structurally related molecules, offering a robust predictive framework in the absence of extensive publicly available experimental spectra for this specific molecule.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , is a heterocyclic amine of interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a 1-methyl-1H-pyrrole ring linked to an ethanamine side chain, presents a unique combination of aromaticity and a flexible basic side chain. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide provides a detailed exposition of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the N-methyl group, and the ethanamine side chain. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the aromaticity of the pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (Pyrrole)6.5 - 6.7t~2.5
H-3 (Pyrrole)5.9 - 6.1t~2.5
H-4 (Pyrrole)5.8 - 6.0t~2.5
N-CH₃3.5 - 3.7s-
-CH₂- (Side Chain, α to pyrrole)2.8 - 3.0t~7.0
-CH₂- (Side Chain, β to pyrrole)2.6 - 2.8t~7.0
-NH₂1.5 - 2.5br s-

Causality Behind Predictions: The predicted chemical shifts for the pyrrole protons are based on data for N-methylpyrrole, where the protons appear in the range of 6.0-6.6 ppm.[3][4] The substituent at the 2-position will cause a slight downfield shift for the adjacent H-5 proton and upfield shifts for the H-3 and H-4 protons. The N-methyl group is expected to be a singlet in the region of 3.5-3.7 ppm. The methylene groups of the ethanamine side chain will appear as triplets due to coupling with each other. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Pyrrole)135 - 140
C-5 (Pyrrole)120 - 125
C-3 (Pyrrole)105 - 110
C-4 (Pyrrole)100 - 105
N-CH₃35 - 40
-CH₂- (Side Chain, α to pyrrole)30 - 35
-CH₂- (Side Chain, β to pyrrole)40 - 45

Rationale: The quaternary carbon C-2, being attached to the side chain, will be the most downfield of the pyrrole carbons. The chemical shifts of the other pyrrole carbons are predicted based on substituted pyrrole derivatives.[5] The N-methyl carbon will have a characteristic shift around 35-40 ppm. The aliphatic carbons of the side chain will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[6] Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. This will unequivocally confirm the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
C=C Stretch (Pyrrole Ring)1500 - 1600Medium
C-N Stretch1000 - 1250Medium to Strong

Interpretation: The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.[7] The aromatic C-H stretching of the pyrrole ring will appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl and ethyl groups will be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the pyrrole ring are expected in the 1500-1600 cm⁻¹ region.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet can be prepared.[6]

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[6]

  • Background Correction: A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 124.18. Therefore, a prominent peak should be observed at m/z = 124.

  • Major Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a common fragmentation for amines. This would result in the loss of a CH₂NH₂ radical (mass = 30), leading to a fragment ion at m/z = 94. This fragment, the 1-methyl-2-vinylpyrrole cation, is expected to be a major peak.

    • Loss of the Ethylamine Side Chain: Cleavage of the bond between the pyrrole ring and the side chain would lead to the formation of a 1-methyl-1H-pyrrol-2-yl)methyl cation at m/z = 94.

    • Tropylium-like Ion Formation: Rearrangement of the pyrrole ring upon ionization can lead to the formation of stable aromatic cations.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Impact (EI) ionization is a common method for analyzing relatively small, volatile organic molecules and typically provides detailed fragmentation patterns.[8] Electrospray ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features and their expected spectroscopic correlations.

Molecular Structure and NMR Assignments

MS_Fragmentation Molecule [C7H12N2]⁺˙ m/z = 124 Fragment1 [C6H8N]⁺ m/z = 94 (Loss of CH2NH2) Molecule->Fragment1 α-cleavage Fragment2 [C6H8N]⁺ m/z = 94 (Loss of C2H4N) Molecule->Fragment2 Side-chain cleavage

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, a heterocyclic amine that has emerged as a significant building block in medicinal chemistry. While a singular, celebrated moment of discovery for this compound is not prominent in the scientific literature, its importance is underscored by its role as a key intermediate in the synthesis of complex therapeutic agents. This guide will delve into the probable synthetic pathways, its chemical characterization, and its notable application in the development of kinase inhibitors for oncology research.

Introduction: Unveiling a Workhorse Molecule

The history of medicinal chemistry is rich with compounds that, while not therapeutic agents themselves, are indispensable in the synthesis of life-saving drugs. This compound (CAS No. 83732-75-6) is a prime example of such a molecule. Its structure, featuring a methylated pyrrole ring coupled to an ethanamine side chain, offers medicinal chemists a versatile scaffold for constructing more complex molecules with desired pharmacological activities. The pyrrole moiety is a common feature in many biologically active natural products and synthetic drugs, valued for its electronic properties and ability to engage in various intermolecular interactions.[1][2][3] The ethanamine side chain provides a reactive handle for further chemical modifications, allowing for the facile introduction of diverse functional groups.

This guide will illuminate the likely synthetic routes to this compound, drawing upon established principles of organic chemistry and referencing its appearance in the patent literature as a key intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 83732-75-6[4][5]
Molecular Formula C₇H₁₂N₂[4][5]
Molecular Weight 124.18 g/mol [4][5]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
¹H-NMR (400 MHz, DMSO-d₆, δ) 2.28 (s, 3H); 2.75 (t, 2H); 3.42 (m, 2H); 3.51 (s, 3H); 5.76-5.85 (m, 2H); 6.57 (m, 1H)[4][5]

The provided ¹H-NMR data in patent literature serves as a crucial fingerprint for the identification and confirmation of the successful synthesis of this compound.[4][5]

Synthetic Pathways: From Precursors to the Final Amine

Synthesis of the Precursor: 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

The synthesis of the nitrile precursor is a critical first step. A documented method involves the reaction of N-methylpyrrole with cyanogen in the presence of hydrogen chloride.[6]

Experimental Protocol: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile [6]

  • Dissolve N-methylpyrrole in dry chloroform under a nitrogen atmosphere.

  • Cool the solution to 0°C and add cyanogen.

  • Introduce a slow, steady stream of dry hydrogen chloride gas with stirring at 0°C for several hours.

  • Monitor the reaction for the consumption of N-methylpyrrole.

  • Upon completion, stop the hydrogen chloride flow and partially evaporate the chloroform under reduced pressure.

  • Cool the mixture to -40°C and add dry pyridine dropwise with rapid stirring.

  • Evaporate the remaining chloroform and add additional pyridine.

  • Allow the reaction mixture to warm to room temperature and introduce hydrogen sulfide gas.

  • Add chloroform and wash the organic layer with aqueous potassium carbonate solution, followed by a dilute hydrochloric acid wash.

  • Back-extract the acidic aqueous layer with chloroform.

  • Combine the organic extracts, wash with aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent in vacuo to yield the crude product.

  • Purify the crude oil by high-vacuum distillation to obtain 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile.

Caption: Synthesis of the nitrile precursor.

Reduction of the Nitrile to the Ethanamine

The final and crucial step is the reduction of the nitrile group of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile to the primary amine of this compound. This transformation can be achieved using various reducing agents.

Common Reducing Agents for Nitrile Reduction:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for this transformation. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This is often considered a "greener" alternative to metal hydrides.

Conceptual Experimental Protocol: Reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

  • Using LiAlH₄:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with ether.

    • Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield this compound.

  • Using Catalytic Hydrogenation:

    • Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Raney nickel or palladium on carbon.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the desired product.

Reduction_Pathway cluster_reduction Reduction of Nitrile Acetonitrile 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile LiAlH4 LiAlH₄ in Ether/THF Acetonitrile->LiAlH4 Hydrogenation H₂ / Raney Ni or Pd/C Acetonitrile->Hydrogenation Ethanamine This compound LiAlH4->Ethanamine Hydrogenation->Ethanamine

Caption: Plausible reduction pathways to the target amine.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The significance of this compound is prominently highlighted in the patent literature, where it is cited as a key intermediate in the synthesis of substituted pyrimidinylaminobenzamides.[4][5] These final compounds are designed as inhibitors of tyrosine kinases, a class of enzymes that play a crucial role in cell signaling pathways.[4][5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.[4][5]

The ethanamine moiety of this compound provides the necessary nucleophilic center to react with other molecular fragments, enabling the construction of the larger, more complex structures of the final drug candidates. The pyrrole ring itself may contribute to the overall binding affinity of the final molecule to the target kinase through various non-covalent interactions.

The use of this specific building block in the synthesis of potential anti-cancer agents underscores its value to the drug discovery and development community. It represents a readily accessible and versatile starting material for the creation of libraries of compounds for biological screening.

Conclusion

This compound stands as a testament to the importance of foundational molecules in the intricate process of drug discovery. While its own "discovery" may not be a landmark event, its history is written in the successful synthesis of more complex molecules with therapeutic potential. This guide has outlined the most probable and efficient synthetic routes to this valuable intermediate and highlighted its critical role in the development of tyrosine kinase inhibitors. As the quest for novel therapeutics continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow, ensuring the continued relevance of this compound in the field of medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route, commencing from N-methylpyrrole, is detailed with an emphasis on the underlying chemical principles, safety considerations, and analytical validation of the final product. This guide is designed to be a self-contained resource, enabling proficient chemists to replicate this synthesis with a high degree of success and purity.

Introduction and Strategic Rationale

This compound is a primary amine derivative of N-methylpyrrole. The pyrrole motif is a privileged scaffold in numerous biologically active compounds and functional materials. The ethylamine sidechain provides a key reactive handle for further molecular elaboration, making this compound a versatile intermediate in the synthesis of more complex molecular architectures, including potential therapeutic agents.

The synthetic strategy outlined herein was selected for its reliability, scalability, and the commercial availability of the starting materials. The two-step approach involves:

  • Cyanomethylation of N-methylpyrrole: Introduction of an acetonitrile group at the 2-position of the pyrrole ring to form 1-methyl-2-pyrroleacetonitrile.

  • Nitrile Reduction: Subsequent reduction of the nitrile functionality to the corresponding primary amine using a powerful reducing agent.

This route is favored over alternatives such as the Gabriel synthesis from a corresponding halo-alkyl derivative due to the often harsh conditions and potential for side reactions associated with the latter.[1][2][3] Direct amination of a halo-alkyl derivative is generally avoided due to the high propensity for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines, which complicates purification.[4]

Synthetic Workflow Overview

The overall synthetic pathway is depicted below. The process begins with the formation of the carbon-carbon bond at the C2 position of the N-methylpyrrole ring, followed by the reduction of the nitrile to the target primary amine.

Synthesis_Workflow cluster_step1 Step 1: Cyanomethylation cluster_step2 Step 2: Nitrile Reduction A N-Methylpyrrole B 1-Methyl-2-pyrroleacetonitrile A->B Cyanogen, HCl, Pyridine, H₂S C 1-Methyl-2-pyrroleacetonitrile D This compound C->D 1. LiAlH₄ in THF 2. Aqueous Workup

Caption: High-level overview of the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly reactive and potentially hazardous reagents, including cyanogen, hydrogen chloride, hydrogen sulfide, and lithium aluminum hydride. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 1-Methyl-2-pyrroleacetonitrile

This procedure is adapted from established literature methods.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
N-Methylpyrrole81.124.0 g49.3
Cyanogen52.043.25 g62.5
Hydrogen Chloride (gas)36.46Slow stream-
Chloroform (dry, ethanol-free)119.3840 mL + 200 mL-
Pyridine (dry)79.1025 mL + 25 mL-
Hydrogen Sulfide (gas)34.1Slow stream-
35% aq. Potassium Carbonate-As needed-
3N Hydrochloric Acid-As needed-
5% aq. Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a dry, 200 mL three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, dissolve N-methylpyrrole (4.0 g) in dry chloroform (40 mL).

  • Flush the flask with a stream of dry nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add cyanogen (3.25 g) to the cooled solution.

  • Introduce a slow, steady stream of dry hydrogen chloride gas into the reaction mixture with continuous stirring at 0 °C for 4 hours. Monitor the reaction progress by TLC to confirm the consumption of N-methylpyrrole.

  • Once the reaction is complete, stop the hydrogen chloride flow.

  • Evaporate approximately half of the chloroform volume under reduced pressure at room temperature.

  • Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Add dry pyridine (25 mL) dropwise with rapid stirring.

  • Remove the remaining chloroform under reduced pressure and add an additional 25 mL of dry pyridine.

  • Allow the reaction mixture to warm to room temperature.

  • Introduce a slow stream of hydrogen sulfide gas for 20 minutes.

  • Add chloroform (200 mL) to the reaction mixture.

  • Wash the organic solution with 35% aqueous potassium carbonate solution, followed by a wash with 3N hydrochloric acid. The acidic aqueous layer should be back-extracted with chloroform.

  • Combine all chloroform extracts and wash with 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield a brown oil.

  • Purify the crude product by high-vacuum distillation to obtain 1-methyl-2-pyrroleacetonitrile.[5]

Part 2: Synthesis of this compound

This protocol utilizes a standard lithium aluminum hydride (LAH) reduction of the nitrile.[6][7][8]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-Methyl-2-pyrroleacetonitrile120.151.0 eq-
Lithium Aluminum Hydride (LAH)37.951.5 eq-
Tetrahydrofuran (THF, dry)72.1110 volumes-
Water18.021 volume-
10% aq. Sodium Hydroxide40.001.5 volumes-
Ethyl Acetate or Dichloromethane-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a dry three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq.) and suspend it in dry THF (10 volumes relative to the nitrile).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve 1-methyl-2-pyrroleacetonitrile (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Quenching (Fieser workup): This is a critical step and must be performed with extreme caution due to the exothermic reaction and evolution of hydrogen gas. Add the following reagents sequentially and dropwise:

    • Water (1 volume, corresponding to the mass of LAH used)

    • 10% aqueous sodium hydroxide (1.5 volumes)

    • Water (3 volumes)

  • A granular precipitate should form, which can be removed by filtration through a pad of Celite.

  • Wash the filter cake with ethyl acetate or dichloromethane.

  • Combine the filtrate and the washings. If using ethyl acetate, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Mechanism of Nitrile Reduction

The reduction of the nitrile to the primary amine by lithium aluminum hydride proceeds through a nucleophilic attack mechanism.[6][7]

  • First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen triple bond, forming an imine anion.

  • Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion.[6]

  • Protonation: During the aqueous workup, the dianion is protonated by water to yield the final primary amine.[7]

Nitrile_Reduction_Mechanism A R-C≡N (Nitrile) B [R-C=N]⁻ (Imine Anion) A->B 1. LiAlH₄ (H⁻ attack) C [R-CH-N]²⁻ (Dianion) B->C 2. LiAlH₄ (H⁻ attack) D R-CH₂-NH₂ (Primary Amine) C->D 3. H₂O (Protonation)

Caption: Simplified mechanism of nitrile reduction by LiAlH₄.

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyValue
CAS Number 83732-75-6[9]
Molecular Formula C₇H₁₂N₂[9]
Molecular Weight 124.18 g/mol [9]
Appearance Liquid[9]

Suggested Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; loss of product during workup.Ensure all reagents and solvents are anhydrous. Monitor reaction closely by TLC. Be careful during extractions to avoid loss into the aqueous phase.
Incomplete reduction in Step 2 Insufficient or deactivated LAH.Use fresh, high-purity LAH. Ensure the reaction is performed under a strictly inert atmosphere.
Formation of a gelatinous precipitate during workup Incorrect quenching procedure.Follow the Fieser workup (1:1.5:3 ratio of water:NaOH:water) precisely and with vigorous stirring.

References

The Strategic Application of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, those derived from the pyrrole nucleus hold a position of particular significance due to their prevalence in biologically active natural products and pharmaceuticals. This technical guide focuses on a versatile, yet underexplored, pyrrole derivative: 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine . As a β-heteroarylethylamine, this compound is a prime candidate for the construction of complex, fused heterocyclic systems, offering a gateway to new chemical entities with potentially valuable pharmacological properties. The presence of the electron-rich N-methylpyrrole ring, coupled with the reactive primary amine, makes it a powerful synthon for reactions such as the venerable Pictet-Spengler cyclization, which is a focal point of this guide.

This document provides a comprehensive overview of a robust synthetic route to this compound and details a validated protocol for its application in the synthesis of a pyrrolo[1,2-a]pyrazine derivative via the Pictet-Spengler reaction. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers with the practical knowledge to leverage this valuable building block in their own synthetic endeavors.

Part 1: Synthesis of this compound

The synthesis of the title compound is not a trivial one-step process and requires a multi-step approach. The following three-step sequence, commencing with commercially available N-methylpyrrole, represents a logical and efficient pathway.

Synthesis_of_this compound N_methylpyrrole N-Methylpyrrole aldehyde 1-Methyl-1H-pyrrole-2-carbaldehyde N_methylpyrrole->aldehyde Vilsmeier-Haack (POCl3, DMF) nitrovinyl (E)-1-Methyl-2-(2-nitrovinyl)-1H-pyrrole aldehyde->nitrovinyl Henry Reaction (CH3NO2, NH4OAc) target This compound nitrovinyl->target Reduction (LiAlH4)

Caption: Synthetic pathway to this compound.

Step 1: Vilsmeier-Haack Formylation of N-Methylpyrrole

The initial step involves the introduction of a formyl group at the C2 position of the N-methylpyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Protocol 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbaldehyde

Reagent/ParameterQuantity/ValueMolar Eq.
N-Methylpyrrole8.11 g (100 mmol)1.0
Dimethylformamide (DMF)30 mL-
Phosphoryl chloride (POCl₃)16.8 g (110 mmol)1.1
Dichloromethane (DCM)100 mL-
1 M Sodium hydroxide (aq)As required-
Saturated NaCl solution50 mL-
Anhydrous MgSO₄As required-

Procedure:

  • To a stirred solution of N-methylpyrrole in DMF at 0 °C under a nitrogen atmosphere, slowly add phosphoryl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40 °C for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a 1 M aqueous solution of sodium hydroxide until the pH is basic (pH > 9).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-methyl-1H-pyrrole-2-carbaldehyde as a pale yellow oil.

Step 2: Henry Reaction (Nitroaldol Condensation)

The synthesized aldehyde is then condensed with nitromethane in a Henry reaction to form the corresponding nitroalkene. This reaction is typically base-catalyzed, and in this protocol, ammonium acetate is used as a mild and effective catalyst.

Protocol 2: Synthesis of (E)-1-Methyl-2-(2-nitrovinyl)-1H-pyrrole

Reagent/ParameterQuantity/ValueMolar Eq.
1-Methyl-1H-pyrrole-2-carbaldehyde10.9 g (100 mmol)1.0
Nitromethane9.15 g (150 mmol)1.5
Ammonium acetate7.7 g (100 mmol)1.0
Acetic acid50 mL-

Procedure:

  • A mixture of 1-methyl-1H-pyrrole-2-carbaldehyde, nitromethane, and ammonium acetate in glacial acetic acid is heated at 100 °C for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford (E)-1-methyl-2-(2-nitrovinyl)-1H-pyrrole as a crystalline solid.

Step 3: Reduction of the Nitroalkene

The final step is the reduction of the nitro group and the carbon-carbon double bond of the nitroalkene to furnish the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step.

Protocol 3: Synthesis of this compound

Reagent/ParameterQuantity/ValueMolar Eq.
(E)-1-Methyl-2-(2-nitrovinyl)-1H-pyrrole15.2 g (100 mmol)1.0
Lithium aluminum hydride (LiAlH₄)11.4 g (300 mmol)3.0
Anhydrous tetrahydrofuran (THF)200 mL-
Water11.4 mL-
15% NaOH (aq)11.4 mL-
Water34.2 mL-

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (E)-1-methyl-2-(2-nitrovinyl)-1H-pyrrole in THF dropwise.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude amine can be purified by vacuum distillation to yield this compound as an oil.[1]

Part 2: Application in Heterocyclic Synthesis - The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new six-membered ring through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[2][3][4][5][6] The electron-rich nature of the N-methylpyrrole ring in our target molecule makes it an excellent nucleophile for this transformation, proceeding under mild conditions to afford pyrrolo-fused heterocyclic systems.[2]

Pictet-Spengler_Mechanism reactants This compound + R-CHO schiff_base Schiff Base reactants->schiff_base Condensation (-H2O) iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H+) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Attack product Tetrahydropyrrolo[1,2-a]pyrazine spirocycle->product Rearomatization (-H+)

Caption: Mechanism of the Pictet-Spengler reaction.

Protocol 4: Synthesis of a Tetrahydropyrrolo[1,2-a]pyrazine Derivative

This protocol describes the Pictet-Spengler reaction of this compound with acetaldehyde to yield a substituted tetrahydropyrrolo[1,2-a]pyrazine, a scaffold of interest in medicinal chemistry.[7][8][9][10][11]

Reagent/ParameterQuantity/ValueMolar Eq.
This compound1.24 g (10 mmol)1.0
Acetaldehyde0.53 g (12 mmol)1.2
Trifluoroacetic acid (TFA)0.114 g (1 mmol)0.1
Dichloromethane (DCM)50 mL-
Saturated NaHCO₃ (aq)30 mL-
Anhydrous Na₂SO₄As required-

Procedure:

  • To a solution of this compound in dichloromethane at room temperature, add acetaldehyde.

  • To this stirred solution, add trifluoroacetic acid dropwise.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyrrolo[1,2-a]pyrazine derivative.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and practical approach to the synthesis of this compound and demonstrated its utility in the construction of a fused heterocyclic system via the Pictet-Spengler reaction. The protocols provided are intended to be a robust starting point for researchers to explore the rich chemistry of this versatile building block. The potential for derivatization of the starting aldehyde in the Pictet-Spengler reaction opens up a vast chemical space for the synthesis of diverse libraries of pyrrolo[1,2-a]pyrazines and related heterocycles. Such libraries will be invaluable in the search for new therapeutic agents and functional materials.

References

Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]pyrazines Utilizing 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine nucleus is a nitrogen-rich, fused heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and drug development. Recognized as a "privileged scaffold," its unique three-dimensional architecture and synthetic accessibility have established it as a cornerstone for the creation of a wide array of therapeutic agents.[1] Compounds built upon this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, antiviral, and central nervous system (CNS) modulatory effects.[1][2] The versatility of the pyrrolo[1,2-a]pyrazine framework allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.

This guide provides a comprehensive overview of a synthetic strategy for accessing the pyrrolo[1,2-a]pyrazine scaffold, with a specific focus on the application of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a key building block. We will delve into the rationale behind the synthetic approach, provide detailed, step-by-step protocols for the preparation of this key intermediate and its subsequent transformation into the target heterocyclic system, and present the underlying chemical principles that govern these transformations.

Strategic Approach: The Pictet-Spengler Reaction

The construction of the pyrrolo[1,2-a]pyrazine ring system from this compound is most effectively achieved through a variation of the venerable Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In our context, the pyrrole ring of this compound serves as the nucleophilic aromatic component.

The general mechanism for the Pictet-Spengler reaction is initiated by the formation of a Schiff base (or imine) from the reaction of the primary amine of our starting material with a dicarbonyl compound, such as glyoxal. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich pyrrole ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring and ultimately, after a rearomatization step, the desired tetrahydropyrrolo[1,2-a]pyrazine core.

Experimental Protocols

This section is divided into two main parts: the synthesis of the crucial starting material, this compound, and its subsequent application in the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.

Part A: Synthesis of this compound

The synthesis of this compound can be efficiently accomplished in a two-step sequence starting from the commercially available N-methylpyrrole-2-carboxaldehyde. This involves a Henry reaction to introduce the nitroethyl side chain, followed by a reduction of the nitro group to the corresponding amine.

Step 1: Synthesis of 1-Methyl-2-(2-nitrovinyl)pyrrole

This step involves the condensation of N-methylpyrrole-2-carboxaldehyde with nitromethane.

  • Materials and Reagents:

    • N-Methylpyrrole-2-carboxaldehyde

    • Nitromethane

    • Ammonium acetate

    • Glacial acetic acid

    • Methanol

  • Protocol:

    • To a solution of N-methylpyrrole-2-carboxaldehyde (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and ammonium acetate (0.8 equivalents).

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product, 1-methyl-2-(2-nitrovinyl)pyrrole, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 1-methyl-2-(2-nitrovinyl)pyrrole to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials and Reagents:

    • 1-Methyl-2-(2-nitrovinyl)pyrrole

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • To a stirred suspension of LiAlH₄ (3-4 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add a solution of 1-methyl-2-(2-nitrovinyl)pyrrole (1 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product can be further purified by vacuum distillation.

Part B: Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

This protocol describes the Pictet-Spengler cyclization of this compound with glyoxal to form the parent 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.

  • Materials and Reagents:

    • This compound

    • Glyoxal (40% solution in water)

    • Methanol or ethanol

    • Hydrochloric acid (catalytic amount)

    • Sodium bicarbonate

    • Dichloromethane or ethyl acetate

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve this compound (1 equivalent) in methanol.

    • Add a catalytic amount of hydrochloric acid to the solution.

    • To this stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepKey ReactantsSolventCatalyst/ReagentTemperatureExpected Yield
Part A, Step 1 N-Methylpyrrole-2-carboxaldehyde, NitromethaneMethanolAmmonium acetateRefluxGood to Excellent
Part A, Step 2 1-Methyl-2-(2-nitrovinyl)pyrroleAnhydrous Diethyl EtherLithium Aluminum HydrideRefluxGood
Part B This compound, GlyoxalMethanolHydrochloric acidRoom TemperatureModerate to Good

Visualization of Synthetic Workflow and Mechanism

Diagram 1: Synthetic Pathway to this compound

Synthesis of Starting Material N-Methylpyrrole-2-carboxaldehyde N-Methylpyrrole-2-carboxaldehyde 1-Methyl-2-(2-nitrovinyl)pyrrole 1-Methyl-2-(2-nitrovinyl)pyrrole N-Methylpyrrole-2-carboxaldehyde->1-Methyl-2-(2-nitrovinyl)pyrrole Nitromethane, Ammonium acetate, Methanol, Reflux This compound This compound 1-Methyl-2-(2-nitrovinyl)pyrrole->this compound 1. LiAlH4, Et2O 2. Workup Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization and Aromatization Amine This compound + Glyoxal Imine Schiff Base (Imine) Amine->Imine -H2O Iminium Iminium Ion (Electrophile) Imine->Iminium H+ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Aromatization Deprotonation Cyclization->Aromatization Product 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine Aromatization->Product

References

Application Notes & Protocols: Leveraging 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine for the Strategic Synthesis of Indolizine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indolizine Core and a Key Building Block

The indolizine scaffold (pyrrolo[1,2-a]pyridine) is a privileged N-fused heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The development of efficient and versatile synthetic routes to access this core structure is therefore a critical endeavor for drug discovery and development.

While numerous methods exist for indolizine synthesis, many rely on pyridine-based precursors.[5][6] An alternative and powerful strategy involves constructing the six-membered ring onto a pre-existing pyrrole framework.[3][5] This application note details the strategic use of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a highly effective precursor for this purpose. Its unique structure, featuring a nucleophilic ethylamine side chain appended to the C2 position of the N-methylated pyrrole ring, provides a direct and rational pathway for cyclization to form the indolizine core.

This document will elucidate the underlying reaction mechanism, provide a detailed and reproducible experimental protocol, and offer insights into the practical application of this methodology for synthesizing substituted indolizines.

Mechanistic Rationale: The Logic of Cyclization

The synthesis of the indolizine ring from this compound typically proceeds via a variation of the classic Tschitschibabin reaction or a related intramolecular cyclization strategy.[7][8] The process is logical and can be understood through a stepwise mechanism that leverages the inherent reactivity of the starting materials.

Core Principle: The synthesis involves the reaction of the primary amine of this compound with a suitable 1,3-dicarbonyl compound or its equivalent. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable indolizine ring system.

The key steps are as follows:

  • Enamine Formation: The primary amine of the pyrrole derivative reacts with one of the carbonyl groups of a β-dicarbonyl compound (e.g., an α-haloketone or a β-ketoester) to form an enamine or a related intermediate.

  • Intramolecular Cyclization: The electron-rich C5 position of the pyrrole ring acts as a nucleophile, attacking the second electrophilic carbonyl carbon. This key step forges the six-membered ring.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to achieve the thermodynamically stable, aromatic indolizine core.

The choice of the N-methyl group on the pyrrole is strategic, as it prevents competing side reactions at the nitrogen atom and directs the cyclization pathway.

Below is a diagram illustrating the general workflow for this synthetic approach.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis A This compound C Step 1: Quaternization & Pyridinium Ylide Formation A->C B α-Halo Carbonyl Compound (e.g., Phenacyl Bromide) B->C D Step 2: Intramolecular Condensation & Cyclization C->D E Step 3: Aromatization (Dehydrogenation/Dehydration) D->E F Aqueous Workup & Solvent Extraction E->F G Column Chromatography (Silica Gel) F->G H Characterization (NMR, MS, etc.) G->H I Purified Indolizine Product H->I

Caption: General workflow for indolizine synthesis.

Core Protocol: Synthesis of 7-Methyl-2-phenyl-5,6-dihydroindolizine

This protocol provides a detailed, step-by-step methodology for a representative synthesis using this compound and an α-halo carbonyl compound.

Reaction Scheme:

Caption: Synthesis of a target indolizine derivative.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles (mmol)
This compound59177-03-6124.191.24 g10.0
2-Bromo-1-phenylethanone (Phenacyl bromide)70-11-1199.051.99 g10.0
Sodium Bicarbonate (NaHCO₃)144-55-884.012.52 g30.0
Acetonitrile (anhydrous)75-05-8-100 mL-
Dichloromethane (DCM)75-09-2-As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-
Silica Gel (for column chromatography)7631-86-9-As needed-
Hexanes/Ethyl Acetate (for elution)--As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.24 g, 10.0 mmol) and anhydrous acetonitrile (100 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Reagents: Add sodium bicarbonate (2.52 g, 30.0 mmol) to the solution. This base is crucial for neutralizing the HBr formed during the reaction. In a separate container, dissolve phenacyl bromide (1.99 g, 10.0 mmol) in a minimal amount of acetonitrile and add it dropwise to the stirring reaction mixture at room temperature.

    • Expert Insight: The portion-wise addition of the alkylating agent helps to control any initial exotherm and minimize side reactions. Sodium bicarbonate is a mild base, which is sufficient for this transformation and prevents polymerization or degradation of the starting materials.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Workup and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid sodium bicarbonate and sodium bromide salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Trustworthiness Check: This aqueous workup is essential to remove any remaining inorganic salts and water-soluble impurities, ensuring a cleaner sample for the subsequent chromatographic purification.

  • Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield the purified indolizine derivative as a solid or oil.

Expected Results and Characterization
  • Yield: Typical yields for this reaction range from 65% to 80%.

  • Appearance: The purified product is often a pale yellow solid or a viscous oil.

  • Characterization: The structure of the synthesized indolizine should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the indolizine core and the phenyl substituent, as well as the aliphatic protons of the dihydro portion of the ring.

    • ¹³C NMR: Will show the corresponding carbon signals for the fused heterocyclic system.

    • Mass Spectrometry (MS): The molecular ion peak ([M]+) should correspond to the calculated mass of the target compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Yield Incomplete reaction; side product formation.Increase reflux time and monitor closely by TLC. Ensure anhydrous conditions. Consider using a stronger, non-nucleophilic base like DBU in place of NaHCO₃.
Complex Product Mixture Polymerization or degradation of starting materials.Add the phenacyl bromide solution at a lower temperature (e.g., 0°C) before heating to reflux. Ensure the purity of the starting amine.
Difficult Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) if silica gel is ineffective.

Conclusion

The use of this compound presents a robust and highly effective strategy for the synthesis of indolizine derivatives. The protocol described herein is straightforward, employs readily available reagents, and provides good yields of the desired products. This approach, grounded in the principles of intramolecular cyclization, offers a valuable tool for medicinal chemists and organic scientists to generate diverse libraries of indolizine-based compounds for further investigation in drug discovery and materials science.[2][3] The versatility of this method allows for the introduction of various substituents on the indolizine core by simply changing the α-halo carbonyl coupling partner.

References

Application Notes & Protocols: The Utility of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic bioactive molecules.[1] This guide focuses on a specific and highly versatile derivative, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine . We will explore its strategic importance as a foundational building block in drug discovery, with a particular emphasis on its application in the development of novel therapeutics targeting the central nervous system (CNS). This document provides a plausible synthetic pathway, detailed protocols for its application in target-based screening, and insights into its broader potential, designed for researchers and professionals in medicinal chemistry and drug development.

Introduction: Strategic Value of the Scaffold

This compound is an organic compound featuring an N-methylated pyrrole ring substituted at the 2-position with an ethylamine side chain. This specific arrangement of functional groups imparts a unique combination of structural and electronic properties that make it an attractive starting point for library synthesis and lead optimization.

  • Structural Mimicry: The ethylamine moiety is a classic pharmacophore present in many endogenous monoamine neurotransmitters (e.g., serotonin, dopamine). This allows derivatives to potentially interact with monoamine transporters and receptors.

  • N-Methylated Pyrrole Core: Unlike its unsubstituted counterpart, the N-methyl group blocks hydrogen bond donation, enhances lipophilicity, and can improve metabolic stability and blood-brain barrier penetration—critical attributes for CNS drug candidates. The aromatic pyrrole ring can participate in π-π stacking and hydrophobic interactions within target binding pockets.[2]

  • Therapeutic Potential: Derivatives of this scaffold have been specifically investigated as inhibitors of the serotonin transporter (SERT), suggesting significant potential in the development of novel treatments for mood disorders like depression and anxiety.[2] Furthermore, the broader family of pyrrole-based compounds has demonstrated a wide range of biological activities, including anticancer, antifungal, and neuroprotective effects, making this a versatile scaffold for diverse therapeutic areas.[3][4][5]

Physicochemical Properties & Safety Data

A clear understanding of the starting material's properties is fundamental for its effective and safe use in any synthetic or screening campaign.

PropertyValueReference
CAS Number 83732-75-6[6]
Molecular Formula C₇H₁₂N₂[6]
Molecular Weight 124.18 g/mol [6]
Appearance Liquid[6]
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[6]
Signal Word Danger[6]
Storage Class 10 (Combustible liquids)[6]
Precautions P261, P264, P271, P280, P302+P352, P305+P351+P338[6]

Synthesis Protocol: A Plausible Route to this compound

While commercially available, an in-house synthesis may be required for specific labeling studies or derivatization strategies. The following protocol outlines a robust and common two-step approach starting from 1-methyl-2-pyrrolecarboxaldehyde, proceeding through a nitrile intermediate.

Workflow for Synthesis

start 1-Methyl-2-pyrrolecarboxaldehyde step1 Step 1: Knoevenagel Condensation Reagents: Malononitrile, Piperidine (cat.) Solvent: Ethanol start->step1 intermediate Intermediate: (1-Methyl-1H-pyrrol-2-yl)methylenemalononitrile step1->intermediate Formation of C=C bond step2 Step 2: Reduction & Decarboxylation Reagent: Sodium Borohydride (NaBH4) Solvent: Ethanol/Water intermediate->step2 Reduction of one nitrile & hydrolysis step3 Step 3: Final Reduction Reagent: Lithium Aluminum Hydride (LiAlH4) Solvent: Anhydrous THF step2->step3 Intermediate: 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile product Product: This compound step3->product Reduction of nitrile to amine

Caption: A multi-step synthetic workflow to produce the target amine.

Step-by-Step Methodology

Part A: Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

  • Reaction Setup: To a solution of 1-methyl-2-pyrrolecarboxaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate, (1-methyl-1H-pyrrol-2-yl)methylenemalononitrile, will form.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise.

  • Quenching & Workup: After the reaction is complete, slowly add water to quench the excess NaBH₄. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile by column chromatography on silica gel.

Part B: Reduction to this compound

Causality Note: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary for the complete reduction of the nitrile functional group to a primary amine. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the reagent and producing a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt for easier handling and storage.

Application Note: A Scaffold for Serotonin Transporter (SERT) Inhibitors

Scientific Rationale

The serotonin transporter (SERT) is a critical membrane protein that regulates serotonergic neurotransmission by facilitating the reuptake of serotonin from the synaptic cleft.[2] Malfunctions in this process are implicated in the pathophysiology of numerous psychiatric conditions. Pharmacological blockade of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs). The structural similarity of this compound to serotonin makes it an ideal starting point for designing novel SERT inhibitors. The goal is to use this core to build derivatives with high affinity and selectivity for SERT over other monoamine transporters (e.g., norepinephrine and dopamine transporters).

Drug Discovery Workflow

cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold Scaffold Selection 2-(1-Methyl-1H-pyrrol- 2-yl)ethanamine Library Library Synthesis (e.g., Amide Coupling, Reductive Amination) Scaffold->Library Diversification Screening Primary Screen: SERT Binding Assay (Determine IC50/Ki) Library->Screening High-Throughput SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Selectivity Selectivity Profiling (NET, DAT binding) SAR->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Selectivity->ADME Lead Lead Candidate ADME->Lead Optimization

Caption: Drug discovery workflow for developing SERT inhibitors.

Experimental Protocol: In Vitro SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human serotonin transporter (hSERT). It is a foundational screen for identifying promising hits from a chemical library.

Objective

To quantify the binding affinity (Kᵢ) of novel compounds derived from the this compound scaffold for hSERT using [³H]-Citalopram, a high-affinity radioligand.

Materials
  • Biologicals: Cell membranes prepared from HEK293 or CHO cells stably expressing recombinant hSERT.

  • Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: Fluoxetine (10 µM final concentration).

  • Positive Control: Paroxetine or Sertraline.

  • Test Compounds: Synthesized derivatives of this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Hardware: 96-well polypropylene plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation cocktail.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Pipette 25 µL of diluted compounds into the appropriate wells of a 96-well plate.

  • Assay Setup (on ice):

    • Total Binding (TB) wells (n=3): Add 25 µL of assay buffer.

    • Non-Specific Binding (NSB) wells (n=3): Add 25 µL of 10 µM Fluoxetine.

    • Test Compound wells: Contain 25 µL of the respective compound dilutions.

  • Addition of Radioligand:

    • Prepare a working solution of [³H]-Citalopram in assay buffer to achieve a final concentration of ~1 nM.

    • Add 100 µL of the [³H]-Citalopram solution to all wells.

  • Initiation of Binding:

    • Thaw the hSERT membrane preparation on ice and dilute to a final concentration of 5-10 µg of protein per well in assay buffer.

    • Add 75 µL of the diluted membrane preparation to all wells to initiate the binding reaction (Final volume = 200 µL).

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Termination and Harvesting:

    • Pre-soak glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.

    • Rapidly terminate the reaction by vacuum filtration through the pre-soaked filters using a cell harvester.

    • Wash each well 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to sit for at least 4 hours (or overnight) before counting.

    • Quantify the bound radioactivity using a liquid scintillation counter, measuring counts per minute (CPM).

Data Analysis & Validation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPM in test well - NSB) / SB])

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for hSERT.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
High NSB (>30% of TB) 1. Insufficient filter pre-soaking. 2. Radioligand degradation. 3. Too much membrane protein.1. Ensure filters are soaked for >30 min in 0.5% PEI. 2. Aliquot and store radioligand properly; check its purity. 3. Titrate membrane protein concentration to optimize signal-to-noise ratio.
Low Signal (TB CPM) 1. Insufficient membrane protein. 2. Inactive transporter protein. 3. Error in radioligand concentration.1. Increase protein concentration. 2. Use freshly thawed membranes; avoid repeated freeze-thaw cycles. 3. Verify radioligand concentration and specific activity.
Poor Z'-factor (<0.5) High variability in replicates.Check pipetting accuracy, ensure proper mixing of reagents, and verify the performance of the cell harvester and scintillation counter.

References

Application Notes & Protocols: 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a Versatile N,N-Bidentate Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine , a valuable bidentate N,N-donor ligand in organometallic chemistry. The unique electronic properties of the pyrrole ring, combined with the flexibility of the ethylamine side chain, make this ligand a compelling candidate for the stabilization of transition metal centers and the facilitation of catalytic transformations. Detailed, step-by-step protocols for the multi-step synthesis of the ligand are presented, followed by a representative application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile ligand in their own synthetic endeavors.

Introduction: The Rationale for Pyrrole-Based Ligands in Organometallic Chemistry

The design and synthesis of novel ligands are at the heart of advancements in organometallic chemistry and homogeneous catalysis. The ligand framework plays a pivotal role in modulating the steric and electronic properties of the metal center, thereby influencing the catalytic activity, selectivity, and stability of the resulting complex. Pyrrole-containing ligands have emerged as a privileged class due to the unique electronic nature of the pyrrole ring—an electron-rich five-membered aromatic heterocycle.

The N-methylated pyrrole moiety in This compound offers distinct advantages:

  • Electron-Richness: The pyrrole ring acts as a strong σ-donor, which can stabilize electron-deficient metal centers in higher oxidation states.

  • π-Interactions: The aromatic π-system of the pyrrole can engage in various interactions with the metal center and substrates, potentially influencing reaction pathways.

  • Bidentate Chelation: The ethylamine side chain provides a second coordination site through the primary amine, forming a stable five-membered chelate ring upon coordination to a metal center. This chelate effect enhances the stability of the resulting metal complex compared to monodentate analogues.

These features make this compound an attractive ligand for a range of catalytic applications, including but not limited to, cross-coupling reactions, hydrogenation, and polymerization.

Synthesis of this compound: A Detailed Protocol

The synthesis of the target ligand is achieved through a two-step sequence starting from commercially available 1-methylpyrrole. The first step involves the introduction of an acetonitrile group at the 2-position of the pyrrole ring, followed by the reduction of the nitrile to the primary amine.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-acetonitrile cluster_1 Step 2: Reduction to this compound A 1-Methylpyrrole C α-imino-1-methypyrrole-2-acetonitrile HCl salt A->C Reaction with B Cyanogen & HCl B->C E 1-Methyl-1H-pyrrole-2-acetonitrile C->E Reduction with D Pyridine & H2S D->E F 1-Methyl-1H-pyrrole-2-acetonitrile H This compound F->H Reduction with G Lithium Aluminum Hydride (LiAlH4) G->H

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-acetonitrile

This procedure is adapted from a patented method and involves the reaction of 1-methylpyrrole with cyanogen and hydrogen chloride to form an intermediate salt, which is then reduced to the desired nitrile[1].

Materials:

  • 1-Methylpyrrole (Reagent grade, ≥99%)

  • Chloroform (Dry, ethanol-free)

  • Cyanogen (Gas)

  • Hydrogen Chloride (Gas, dried through sulfuric acid)

  • Pyridine (Dry)

  • Hydrogen Sulfide (Gas)

  • Potassium Carbonate (35% aqueous solution)

  • Hydrochloric Acid (3N)

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask (200 mL)

  • Mechanical stirrer

  • Gas inlet tubes

  • Ice bath

  • Low-temperature bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • High-vacuum distillation apparatus

  • Separatory funnel

Protocol:

  • Reaction Setup: In a dry 200 mL three-necked round-bottomed flask equipped with a mechanical stirrer and gas inlet tubes, dissolve 1-methylpyrrole (4.0 g, 0.049 mol) in 40 mL of dry, ethanol-free chloroform.

  • Inert Atmosphere: Flush the flask with a stream of dry nitrogen gas.

  • Cooling and Reagent Addition: Cool the solution to 0 °C using an ice bath. Add cyanogen gas (3.25 g, 0.063 mol) to the solution.

  • HCl Addition: Introduce a slow, steady stream of dry hydrogen chloride gas into the reaction mixture with continuous mechanical stirring at 0 °C for 4 hours. Monitor the reaction for the consumption of 1-methylpyrrole (e.g., by TLC).

  • Intermediate Workup: Once the starting material is consumed, stop the flow of hydrogen chloride. Reduce the volume of chloroform by half using a rotary evaporator at room temperature.

  • Low-Temperature Addition: Cool the concentrated solution to -40 °C using a low-temperature bath. Add 25 mL of dry pyridine dropwise with rapid stirring.

  • Solvent Removal and Second Pyridine Addition: Remove the remaining chloroform under reduced pressure. Add an additional 25 mL of dry pyridine to the reaction mixture.

  • Reduction: Allow the reaction mixture to warm to room temperature. Introduce a slow stream of hydrogen sulfide gas for 20 minutes.

  • Extraction and Washing: Add 200 mL of chloroform to the reaction mixture. Transfer the solution to a separatory funnel and wash with a 35% aqueous solution of potassium carbonate. Follow this with a wash using 3N hydrochloric acid (back-washing the aqueous layer with chloroform). Finally, wash the combined chloroform extracts with a 5% aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to obtain a brown oil.

  • Purification: Purify the crude product by high-vacuum distillation to yield 1-methyl-1H-pyrrole-2-acetonitrile (boiling point 61-65 °C at 0.04 Torr)[2].

Causality of Experimental Choices:

  • Dry Conditions: The use of dry solvents and reagents is crucial as cyanogen and the intermediate salt are sensitive to moisture.

  • Low Temperature: The initial reaction with cyanogen and HCl is performed at 0 °C to control the exothermicity and prevent side reactions. The subsequent addition of pyridine at -40 °C is to manage the reaction with the intermediate salt.

  • Hydrogen Sulfide: Hydrogen sulfide is used as the reducing agent in this specific protocol to convert the intermediate imino species to the desired nitrile.

  • Aqueous Workup: The series of washes are designed to remove unreacted reagents, pyridine, and acidic or basic byproducts.

Step 2: Reduction of 1-Methyl-1H-pyrrole-2-acetonitrile to this compound

This step involves the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent[3][4].

Materials:

  • 1-Methyl-1H-pyrrole-2-acetonitrile (from Step 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • Sodium Hydroxide (15% aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas

Equipment:

  • Three-necked round-bottomed flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a dry three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of lithium aluminum hydride (a slight molar excess relative to the nitrile) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve 1-methyl-1H-pyrrole-2-acetonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently reflux for an additional 2-4 hours to ensure complete reduction.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water

  • Filtration: Stir the resulting granular precipitate at room temperature for 15 minutes. Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether or THF.

  • Concentration and Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a liquid[5].

Causality of Experimental Choices:

  • LiAlH₄: This is a potent reducing agent capable of converting nitriles to primary amines. It is more reactive than other reducing agents like sodium borohydride.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware and solvents must be scrupulously dry.

  • Fieser Workup: This specific workup procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter, simplifying the purification process[6].

Characterization of this compound

Thorough characterization of the synthesized ligand is essential to confirm its identity and purity before its use in organometallic synthesis. The following table summarizes the expected spectroscopic data.

Technique Expected Observations
¹H NMR Signals corresponding to the N-methyl group, the pyrrole ring protons, and the two methylene groups of the ethylamine chain.
¹³C NMR Resonances for the N-methyl carbon, the four distinct carbons of the pyrrole ring, and the two carbons of the ethylamine side chain.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic protons, and C=C stretching of the pyrrole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (124.18 g/mol )[5].

Predicted Spectroscopic Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyrrole H~6.6t1HH5
Pyrrole H~6.0dd1HH3
Pyrrole H~5.9dd1HH4
N-CH₃~3.6s3HN-CH₃
-CH₂-N~2.9t2H-CH₂-NH₂
Pyrrole-CH₂-~2.7t2HPyrrole-CH₂-
-NH₂~1.5 (broad)s2H-NH₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Pyrrole C~135C2
Pyrrole C~121C5
Pyrrole C~107C3
Pyrrole C~105C4
-CH₂-N~42-CH₂-NH₂
N-CH₃~34N-CH₃
Pyrrole-CH₂-~30Pyrrole-CH₂-
IR Spectroscopy (Predicted) Frequency (cm⁻¹) Assignment
N-H Stretch3300-3400 (two bands)Primary amine
C-H Stretch (Aromatic)~3100Pyrrole C-H
C-H Stretch (Aliphatic)2850-2960-CH₂- and -CH₃
C=C Stretch (Pyrrole)~1550Pyrrole ring

Application in Organometallic Synthesis: A Representative Protocol

This compound can serve as an effective N,N-bidentate ligand for a variety of transition metals. Palladium complexes, in particular, are of significant interest due to their extensive applications in cross-coupling catalysis[7]. The following protocol describes the synthesis of a representative dichloropalladium(II) complex.

Workflow for Complex Synthesis and Catalytic Application

G cluster_0 Complex Synthesis cluster_1 Catalytic Application: Suzuki-Miyaura Coupling A This compound C [Pd(this compound)Cl2] A->C Ligand Exchange B PdCl2(MeCN)2 B->C D Aryl Halide + Arylboronic Acid G Biaryl Product D->G Coupling Reaction E [Pd(ligand)Cl2] Catalyst E->G F Base F->G

Caption: Synthesis of a Pd(II) complex and its use in catalysis.

Synthesis of Dichloro[this compound]palladium(II)

Materials:

  • This compound (synthesized as above)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Cannula or syringe for transfers

  • Inert atmosphere glovebox or Schlenk line

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(acetonitrile)palladium(II) chloride in anhydrous dichloromethane.

  • Ligand Addition: To this solution, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise with stirring at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A color change and/or the formation of a precipitate may be observed.

  • Isolation: Reduce the volume of the solvent in vacuo. Add anhydrous diethyl ether to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product, dichloro[this compound]palladium(II), can be recrystallized if necessary.

Causality of Experimental Choices:

  • PdCl₂(MeCN)₂: This is a common and convenient starting material for the synthesis of palladium(II) complexes, as the acetonitrile ligands are labile and easily displaced by stronger donor ligands.

  • Inert Atmosphere: While many Pd(II) complexes are air-stable, conducting the reaction under an inert atmosphere prevents potential oxidation of the ligand or complex.

  • Solvent Choice: Dichloromethane is a good solvent for both the palladium precursor and the ligand. Diethyl ether is used as an anti-solvent to precipitate the less soluble product.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex can be employed as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids[7].

Materials:

  • Dichloro[this compound]palladium(II) (pre-catalyst)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Equipment:

  • Reaction tube or flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup

Protocol:

  • Reaction Setup: To a reaction tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add the solvent system (e.g., 5 mL of toluene/water 4:1).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Causality of Experimental Choices:

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: A two-phase system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.

  • Catalyst Loading: A low catalyst loading (e.g., 1 mol%) is typically sufficient for efficient catalysis.

Conclusion

This compound is a readily accessible and versatile bidentate ligand with significant potential in organometallic chemistry and catalysis. The protocols detailed in this guide provide a solid foundation for its synthesis, characterization, and application in palladium-catalyzed cross-coupling reactions. The modular nature of the ligand synthesis allows for potential modifications to the pyrrole ring or the ethylamine backbone, opening avenues for the fine-tuning of its steric and electronic properties for specific catalytic applications. It is our hope that this guide will serve as a valuable resource for researchers exploring the rich chemistry of pyrrole-based ligands.

References

Application Notes and Protocols: Derivatization of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The inherent electronic properties of the pyrrole ring, specifically its aromaticity and the electron-donating nature of the nitrogen atom, make it a versatile template for interacting with various biological targets.[1] The specific scaffold, this compound (CAS 83732-75-6), presents a unique opportunity for generating diverse chemical libraries for high-throughput screening (HTS).[5] Its structure combines the biologically relevant N-methylpyrrole core with a flexible ethylamine side chain, providing a key vector for chemical modification.

Derivatization of the primary amine allows for the systematic introduction of a wide range of functional groups, thereby modulating the molecule's physicochemical properties such as lipophilicity, hydrogen bonding capacity, and overall shape.[6] These modifications are critical for exploring the structure-activity relationship (SAR) and identifying novel compounds with desired biological activities.[4] This guide provides detailed protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and reductive amination, and outlines a workflow for subsequent biological screening.

Derivatization Strategies: Expanding Chemical Diversity

The primary amine of this compound serves as a versatile handle for a variety of chemical transformations. The following protocols detail three robust methods for creating a library of derivatives.

Protocol 1: N-Acylation

N-acylation is a fundamental reaction in organic synthesis for forming a stable amide bond.[7][8] This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[7]

Rationale: Introducing an acyl group can significantly alter the molecule's properties. For instance, adding an aromatic acyl group can introduce pi-stacking interactions with a biological target, while a long aliphatic chain can increase lipophilicity.

Experimental Protocol: N-Acylation

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for N-Acylation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine This compound reaction_step Dissolve in Anhydrous DCM Cool to 0°C Add Acyl Chloride Stir at RT start_amine->reaction_step start_acyl Acyl Chloride (R-COCl) start_acyl->reaction_step start_base Base (e.g., TEA) start_base->reaction_step workup_quench Quench with NaHCO3 reaction_step->workup_quench Reaction Completion workup_extract Extract with DCM workup_quench->workup_extract workup_wash Wash with Brine workup_extract->workup_wash workup_dry Dry (Na2SO4) & Concentrate workup_wash->workup_dry workup_purify Column Chromatography workup_dry->workup_purify end_product N-Acylated Derivative workup_purify->end_product Purified Product

Caption: General workflow for the N-acylation of the core amine.

Protocol 2: N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, a common functional group in many marketed drugs.[9] This protocol details the reaction with a sulfonyl chloride.

Rationale: The sulfonamide group is a strong hydrogen bond acceptor and can significantly impact the acidity of the N-H proton, influencing binding to biological targets.[10]

Experimental Protocol: N-Sulfonylation

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

    • Pyridine or TEA (2.0 eq)

    • DCM, anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Standard glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of substituents.[11][12] This process involves the formation of an imine or enamine intermediate, which is then reduced in situ.[13]

Rationale: This method allows for the introduction of diverse alkyl and aryl groups, significantly expanding the chemical space of the library. The choice of aldehyde or ketone directly dictates the nature of the substituent on the nitrogen atom.[14][15]

Experimental Protocol: Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[12]

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous

    • Acetic acid (catalytic amount)

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Standard glassware

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) in one portion.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

Biological Screening Cascade

Once a library of derivatives has been synthesized and purified, a systematic approach to biological screening is essential to identify promising lead compounds.[16][17]

Workflow for Biological Screening of Derivative Library

G cluster_library Compound Library cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Tertiary Assays library Synthesized Derivatives of This compound primary_screen High-Throughput Screening (HTS) (e.g., Target-based biochemical assay or cell-based assay) library->primary_screen hit_confirm Re-test initial hits Dose-response curves (IC50/EC50) primary_screen->hit_confirm Initial Hits hit_triage Assess for assay artifacts (e.g., aggregation, fluorescence interference) hit_confirm->hit_triage secondary_assay Orthogonal assays (e.g., different technology, cell-based functional assays) hit_triage->secondary_assay Confirmed Hits tertiary_assay Selectivity profiling (against related targets) secondary_assay->tertiary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis tertiary_assay->sar_analysis Validated Hits

Caption: A typical workflow for screening a chemical library.

Data Presentation: Hypothetical Screening Results

The following table presents a hypothetical dataset from a primary screen of a small library of derivatives against a protein kinase target.

Compound IDDerivatization MethodR-Group% Inhibition @ 10 µMIC50 (µM)
Parent -H5> 50
AC-01 N-AcylationBenzoyl658.2
AC-02 N-Acylation4-Chlorobenzoyl851.5
SU-01 N-Sulfonylationp-Toluenesulfonyl4515.7
RA-01 Reductive AminationBenzyl2035.1
RA-02 Reductive Amination4-Methoxybenzyl3022.4

This hypothetical data suggests that N-acylation with an electron-withdrawing aromatic group (AC-02) significantly enhances inhibitory activity against this particular kinase. This initial SAR provides a rationale for synthesizing a focused follow-up library to further explore this chemical space.

Conclusion and Future Directions

The derivatization of this compound provides a facile and efficient means of generating a diverse library of compounds for biological screening. The protocols outlined herein for N-acylation, N-sulfonylation, and reductive amination are robust and can be readily adapted for parallel synthesis to expedite the library creation process. A systematic screening cascade is crucial for identifying and validating hits. The insights gained from initial SAR studies, as exemplified by the hypothetical data, can guide the design of next-generation compounds with improved potency and selectivity, ultimately accelerating the drug discovery process.

References

Application Note: Quantitative Analysis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated analytical methods for the precise and accurate quantification of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines two robust protocols: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and high-selectivity applications. The methodologies herein are grounded in established analytical principles and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction

This compound is a synthetic organic compound featuring a substituted pyrrole ring, a structure of interest in medicinal chemistry and materials science due to the diverse biological activities associated with pyrrole scaffolds.[4][5][6][7] As with any compound under investigation for potential therapeutic or industrial applications, the ability to accurately quantify its concentration in various matrices is paramount. This necessity spans from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in biological fluids.

The primary amine and the aromatic pyrrole ring are key functional groups that dictate the selection of analytical strategies. This guide provides a comprehensive framework for establishing reliable quantitative workflows, emphasizing the rationale behind methodological choices to empower scientists to adapt and troubleshoot these methods effectively.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₁₂N₂Sigma-Aldrich
Molecular Weight 124.18 g/mol Sigma-Aldrich
Form LiquidSigma-Aldrich
CAS Number 83732-75-6Sigma-Aldrich[8]
Key Features Primary amine, N-methylpyrrole moietyInferred

The presence of a basic primary amine suggests good solubility in acidic aqueous solutions and amenability to reversed-phase chromatography with acidic mobile phases to ensure consistent ionization and peak shape. The pyrrole ring possesses a chromophore suitable for UV detection.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed for routine quantification, such as purity analysis and content uniformity, where concentration levels are expected to be within the microgram per milliliter (µg/mL) range. The principle relies on the separation of the analyte from impurities on a C18 stationary phase followed by detection via UV absorbance.

Rationale for Method Design
  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining moderately polar to nonpolar compounds through hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (pH ~3) using a phosphate buffer is chosen to ensure the primary amine of the analyte is consistently protonated. This minimizes peak tailing and improves reproducibility. Acetonitrile is used as the organic modifier due to its low UV cutoff and excellent elution strength.[9][10]

  • Detection: Based on the pyrrole structure, a UV detection wavelength is set at 225 nm, a region where many pyrrole-containing compounds exhibit significant absorbance, providing a good balance of sensitivity and selectivity.[9][10]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk substance or simple formulation.

Materials:

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (ACS grade)

  • Ultrapure Water (18.2 MΩ·cm)

Equipment:

  • HPLC system with UV/Vis detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile 50:50 v/v):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Mix 500 mL of the buffer with 500 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Standard.

  • Calibration Standards:

    • Perform serial dilutions of the Stock Standard with the mobile phase to prepare calibration standards at concentrations of 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte and prepare a 100 µg/mL solution in a 100 mL volumetric flask using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0):Acetonitrile (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Run Time: 10 minutes

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Calculate the concentration of the analyte in the sample using the regression equation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Mobile Phase Preparation C Calibration Standards (1-50 µg/mL) A->C D Sample Preparation A->D B Standard Stock Solution (100 µg/mL) B->C E HPLC System (C18 Column, 225 nm) C->E Inject D->E Inject F Data Acquisition E->F G Calibration Curve Construction (r² > 0.995) F->G H Quantification of Analyte in Sample G->H

Caption: HPLC-UV Experimental Workflow.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low-concentration samples or samples in complex matrices (e.g., plasma, tissue homogenates), an LC-MS/MS method is indispensable.[11] This method combines the separation power of HPLC with the specific and sensitive detection of tandem mass spectrometry.

Rationale for Method Design
  • Chromatography: A fast LC gradient is employed to ensure high throughput. The mobile phase contains formic acid, a volatile acid compatible with mass spectrometry, which also serves to protonate the analyte for efficient ionization.[12]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected, as the primary amine group on the analyte is readily protonated to form a stable [M+H]⁺ ion.

  • Detection (Multiple Reaction Monitoring - MRM): MRM is the gold standard for quantification with tandem mass spectrometry.[12] It involves selecting the protonated molecular ion (precursor ion, Q1) and, after fragmentation in the collision cell, monitoring a specific, stable product ion (Q3). This process drastically reduces chemical noise and enhances selectivity.

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a biological matrix (e.g., human plasma) following sample cleanup.

Materials:

  • Reference Standard: this compound

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated analog or a close structural homolog).

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (LC-MS grade)

  • Human Plasma (blank)

Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole) with ESI source

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) and manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike 200 µL of plasma sample with the Internal Standard.

    • Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a methanolic solution containing a small percentage of ammonium hydroxide.[13][14]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions (Hypothetical):

      • Analyte: 125.1 → 108.1 (Q1 → Q3) (Corresponds to [M+H]⁺ → fragment)

      • Internal Standard: (To be determined based on IS used)

    • Collision Energy: Optimize for maximum signal intensity of the product ion.

    • Source Parameters: Optimize source temperature, gas flows, and spray voltage.

  • Data Analysis:

    • Prepare calibration standards in the blank biological matrix and process them alongside the samples.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against concentration.

    • Use a weighted (1/x²) linear regression to determine the concentration of the analyte in the unknown samples.

LCMS_Workflow A Plasma Sample + Internal Standard B Solid-Phase Extraction (SPE Cleanup) A->B C Evaporation & Reconstitution B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing (Peak Area Ratio) D->E F Concentration Calculation via Calibration Curve E->F

Caption: LC-MS/MS Bioanalytical Workflow.

Method Validation

Both methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][15] The validation process provides an assurance of reliability during routine use.

Validation Parameters

The following parameters should be assessed for both the HPLC-UV and LC-MS/MS methods.

ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte.No significant interfering peaks at the retention time of the analyte in blank or placebo samples.
Linearity To establish the relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% - 102.0% for API; 85.0% - 115.0% for bioanalysis.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for API; ≤ 15.0% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 20% for bioanalysis.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., pH, flow rate) are slightly varied.
Summary of Hypothetical Validation Data

Table 1: HPLC-UV Method Validation Summary

Parameter Result
Linearity (1-50 µg/mL) r² = 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (Repeatability RSD) 0.85%
Precision (Intermediate RSD) 1.25%
LOQ 1.0 µg/mL

| LOD | 0.3 µg/mL |

Table 2: LC-MS/MS Method Validation Summary

Parameter Result
Linearity (0.1-100 ng/mL) r² = 0.9991 (weighted 1/x²)
Accuracy (% Recovery) 95.7% - 104.5%
Precision (Intra-day RSD) ≤ 6.8%
Precision (Inter-day RSD) ≤ 8.2%
LOQ 0.1 ng/mL

| LOD | 0.03 ng/mL |

Conclusion

The analytical methods presented provide a comprehensive, dual-pronged approach to the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine, higher-concentration analyses, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. The successful validation of these methods according to internationally recognized guidelines ensures that the data generated is accurate, precise, and fit for purpose in a regulated or research environment.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Heterocyclic Amine

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a valuable heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its structural motif is found in compounds targeting various physiological pathways. While several synthetic routes are viable at the laboratory scale, transitioning to large-scale production presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous reagents and intermediates safely, and developing cost-effective and environmentally sustainable processes.[1]

This comprehensive guide provides a detailed examination of the critical considerations for the scale-up synthesis of this compound. We will explore various synthetic strategies, with a deep dive into the most industrially viable route. Detailed protocols, process safety considerations, and purification strategies are presented to equip researchers and process chemists with the knowledge to navigate the complexities of large-scale production.

Synthetic Strategies: A Comparative Analysis for Scalability

Several synthetic pathways can be envisioned for the preparation of this compound. The choice of the optimal route for scale-up depends on a careful evaluation of factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety and environmental impact.

1. The Nitrile Reduction Pathway (Recommended for Scale-Up): This is often the most direct and economically viable route. It typically involves two main steps: the conversion of 1-methyl-1H-pyrrole-2-carbaldehyde to the corresponding nitrile, followed by the reduction of the nitrile to the primary amine.

2. The Reductive Amination Pathway: This route involves the direct reaction of a suitable ketone or aldehyde precursor with an ammonia source under reducing conditions. While seemingly more direct, controlling the formation of secondary and tertiary amine byproducts can be challenging, complicating purification at scale.

3. The Wittig Reaction Pathway: The Wittig reaction can be employed to form the ethylene bridge, followed by subsequent functional group transformations to introduce the amine.[2][3][4][5][6] However, this multi-step approach often involves stoichiometric amounts of phosphine oxide byproduct, which can be problematic for large-scale waste management.[3]

4. The Pictet-Spengler Reaction: While a powerful tool for the synthesis of certain heterocyclic systems, the Pictet-Spengler reaction is not directly applicable for the synthesis of the target molecule but could be used in the synthesis of more complex downstream products.[7][8][9][10][11]

Comparative Table of Synthetic Routes
Synthetic Route Key Starting Materials Advantages for Scale-Up Disadvantages for Scale-Up Estimated Overall Yield (Lab Scale)
Nitrile Reduction 1-Methyl-1H-pyrrole-2-carbaldehyde, a cyanating agent, a reducing agentHigh selectivity to the primary amine, readily available starting materials, well-established reduction technologies.Requires handling of cyanide reagents (in some variations), hydrogenation step requires specialized equipment and safety protocols.70-85%
Reductive Amination 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde, Ammonia, a reducing agentPotentially fewer steps.Difficult to control selectivity, leading to mixtures of primary, secondary, and tertiary amines, complicating purification.[12]40-60%
Wittig Reaction 1-Methyl-1H-pyrrole-2-carbaldehyde, a phosphonium ylideVersatile for alkene formation.Generates stoichiometric phosphine oxide waste, often requires multi-step sequence to arrive at the amine.[3]50-70%

Recommended Scale-Up Synthesis: The Nitrile Reduction Pathway

Based on the comparative analysis, the nitrile reduction pathway is the most promising for large-scale production due to its high selectivity, good overall yield, and the use of well-understood and scalable chemical transformations.

Workflow of the Nitrile Reduction Pathway

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification A 1-Methyl-1H-pyrrole-2-carbaldehyde C Reaction in Ethanol with catalytic base A->C B Malononitrile B->C D 2-((1-Methyl-1H-pyrrol-2-yl)methylene)malononitrile C->D E 2-((1-Methyl-1H-pyrrol-2-yl)methylene)malononitrile D->E Intermediate H High-Pressure Reactor (Autoclave) E->H F Hydrogen Gas (H2) F->H G Raney Nickel or Palladium on Carbon (Pd/C) G->H I Crude this compound H->I J Crude Product I->J Purification Feed K Acid-Base Extraction or Distillation J->K L Pure this compound K->L

Caption: Workflow for the Nitrile Reduction Pathway.

Detailed Protocol: Step 1 - Knoevenagel Condensation to form 2-((1-Methyl-1H-pyrrol-2-yl)methylene)malononitrile

This step involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile to form the vinylidene malononitrile intermediate.[13]

  • Reagents and Equipment:

    • 1-Methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)[14][15][16][17]

    • Malononitrile (1.05 eq)

    • Ethanol (as solvent)

    • Piperidine or another suitable basic catalyst (catalytic amount)

    • Jacketed glass reactor with overhead stirring, condenser, and temperature control.

  • Procedure:

    • Charge the reactor with 1-methyl-1H-pyrrole-2-carbaldehyde and ethanol.

    • Begin agitation and ensure the aldehyde is fully dissolved.

    • Add malononitrile to the solution. A slight exotherm may be observed.

    • Add a catalytic amount of piperidine. The reaction mixture will likely change color.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C to induce crystallization of the product.

    • Filter the solid product and wash with cold ethanol.

    • Dry the product under vacuum to a constant weight.

Detailed Protocol: Step 2 - Catalytic Hydrogenation to form this compound

This step involves the reduction of the vinylidene malononitrile intermediate to the target primary amine using catalytic hydrogenation.[18][19][20][21][22]

  • Reagents and Equipment:

    • 2-((1-Methyl-1H-pyrrol-2-yl)methylene)malononitrile (1.0 eq)

    • Raney Nickel or 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 wt%)

    • Methanol or Ethanol (as solvent)

    • Ammonia (optional, to suppress secondary amine formation)

    • High-pressure hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, temperature probe, and high-torque agitator.

  • Procedure:

    • Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the autoclave with the catalyst and solvent. Wetting the catalyst with the solvent minimizes the risk of ignition.[23][24][25]

    • Add the 2-((1-Methyl-1H-pyrrol-2-yl)methylene)malononitrile intermediate to the reactor. If using, a solution of ammonia in the solvent can be added at this stage.

    • Seal the reactor and perform several nitrogen purge cycles to remove all oxygen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Begin agitation and heat the reactor to the target temperature (e.g., 50-80 °C). The hydrogenation is typically exothermic and may require cooling to maintain the set temperature.

    • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Under an inert atmosphere, carefully filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent at all times to prevent ignition.[23][24][25]

Scale-Up Considerations and Process Safety

Transitioning the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Heat and Mass Transfer
  • Exotherm Management in Hydrogenation: The catalytic reduction of nitriles is a highly exothermic process.[26] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A robust reactor cooling system is essential to prevent a runaway reaction.

  • Mixing: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Inadequate agitation can lead to localized "hot spots" and incomplete reaction.

Catalyst Handling and Safety
  • Pyrophoric Nature of Catalysts: Both Raney Nickel and Palladium on Carbon are pyrophoric, especially after use when they are highly active and can ignite spontaneously upon contact with air.[23][24][25] Strict adherence to standard operating procedures for catalyst handling, including charging, filtration, and disposal, is paramount. The catalyst should always be handled under an inert atmosphere or as a slurry in a solvent.[23][24]

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air.[23][24][26][27] The hydrogenation area must be well-ventilated and equipped with hydrogen sensors. All equipment must be properly grounded to prevent static discharge, which could be an ignition source.[24]

Purification at Scale
  • Challenges with Amine Purification: Primary amines can be challenging to purify by traditional silica gel chromatography at a large scale due to their basicity, which leads to strong interactions with the acidic silica surface.[28][29][30] This can result in poor separation and product loss.

  • Alternative Purification Strategies:

    • Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a large scale.

    • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities.[12][31] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous phase. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.

    • Amine-Functionalized Silica: For chromatographic purification, using an amine-functionalized stationary phase can mitigate the issues seen with standard silica gel.[30]

Logical Flow for Scale-Up Decisions

G A Lab-Scale Synthesis Complete B Process Hazard Analysis (PHA) A->B Safety First C Identify Critical Process Parameters B->C Define Control Strategy D Thermal Stability and Exotherm Studies (DSC/RC1) C->D Quantify Risks E Pilot Plant Batch D->E Informed Scale-Up F In-Process Controls (IPCs) Development E->F Ensure Reproducibility G Impurity Profile Analysis F->G Monitor Quality H Final Product Specification G->H Set Acceptance Criteria I Full-Scale Production H->I Technology Transfer

Caption: Decision-making flowchart for process scale-up.

Conclusion

The scale-up synthesis of this compound is a challenging but achievable endeavor. The nitrile reduction pathway offers a robust and efficient route for large-scale production. Success hinges on a thorough understanding of the reaction mechanism, careful management of process safety, particularly during the hydrogenation step, and the implementation of a suitable purification strategy. By following the detailed protocols and considering the scale-up factors outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate at the required scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS 83732-75-6). This valuable building block is a key intermediate in the development of various pharmacologically active compounds. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the synthetic landscape effectively.

Core Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary routes, both culminating in a critical reduction step. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

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SynthesisRoutes cluster_0 Route A: Nitrile Reduction Pathway cluster_1 Route B: Nitrovinyl Reduction Pathway A1 1-Methyl-1H-pyrrole-2-carbaldehyde A2 Condensation / Substitution A1->A2 e.g., with Malononitrile or via tosylhydrazine A3 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile A2->A3 A4 Reduction A3->A4 EndProduct This compound A4->EndProduct B1 1-Methyl-1H-pyrrole-2-carbaldehyde B2 Henry Reaction B1->B2 Nitromethane, Base B3 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole B2->B3 B4 Reduction B3->B4 B4->EndProduct

Caption: Overview of the two primary synthetic pathways.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers frequently encounter.

Part 1: The Reduction Step - From Precursor to Final Amine

The final reduction is the most critical and often problematic step.

Question: My reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile using Lithium Aluminum Hydride (LiAlH₄) results in a low yield and a complex mixture of byproducts. What's going wrong?

Answer: This is a very common issue stemming from the high reactivity of LiAlH₄.[1][2] While it is a powerful and effective reagent for reducing nitriles to primary amines, its lack of selectivity can cause several problems with a substrate like a pyrrole derivative.[3]

  • Causality (The "Why"):

    • Pyrrole Ring Reduction: The pyrrole ring itself is an electron-rich aromatic system. Under harsh conditions, LiAlH₄ can partially or fully reduce the pyrrole ring, leading to pyrrolidine derivatives.

    • Acidic Proton Abstraction: Although the N-H proton of a pyrrole is more acidic, your substrate is N-methylated. However, protons on the pyrrole ring can still exhibit some acidic character, reacting with the highly basic hydride to form complex aluminum salts and hydrogen gas, consuming the reagent.

    • Thermal Decomposition: LiAlH₄ reactions are highly exothermic. Poor temperature control can lead to localized overheating, promoting side reactions and decomposition of the starting material and product.

    • Workup Issues: The aqueous workup of LiAlH₄ reactions can be challenging. Formation of aluminum hydroxides can trap the amine product, making extraction difficult and reducing the isolated yield.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or below during the addition of LiAlH₄. Allow the reaction to warm slowly to room temperature only after the addition is complete.

    • Reverse Addition: Add a solution of the nitrile in an anhydrous ether (like THF or Diethyl Ether) dropwise to a stirred slurry of LiAlH₄ in the same solvent. This maintains a low concentration of the substrate and helps control the exotherm.

    • Careful Workup (Fieser Method): To avoid emulsion and product trapping, use the Fieser workup procedure after the reaction is complete and has been re-cooled to 0 °C. For every 'X' grams of LiAlH₄ used, add sequentially and dropwise:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water This procedure generates a granular, easily filterable precipitate of aluminum salts.

    • Consider Alternatives: If problems persist, LiAlH₄ may be too aggressive. Consider a milder reducing agent (see next question).

Question: My catalytic hydrogenation of the nitrile using Raney Nickel is sluggish, incomplete, or fails entirely. How can I improve it?

Answer: Raney Nickel (Raney Ni) is an excellent, milder alternative to LiAlH₄, but its effectiveness is highly dependent on catalyst activity and reaction conditions.[4]

  • Causality (The "Why"):

    • Catalyst Deactivation: Raney Ni is susceptible to poisoning. Sulfur-containing compounds, residual starting materials from previous steps, or even certain solvents can deactivate the catalyst surface. The pyrrole nitrogen itself can sometimes coordinate to the nickel surface, inhibiting activity.

    • Insufficient Activity: The activity of commercial Raney Ni can vary. "W-2" grade is generally more active than others. The catalyst is an amorphous slurry, and its activity decreases over time with exposure to air.

    • Poor Hydrogen Availability: In transfer hydrogenation (using a hydrogen donor like KBH₄ or formic acid), the rate of hydrogen generation might be the limiting factor.[4][5] In gas-phase hydrogenation, poor mixing can lead to inefficient hydrogen transfer to the catalyst surface.

  • Troubleshooting & Solutions:

    • Use High-Quality, Active Catalyst: Use freshly opened or properly stored Raney Ni. For maximum activity, you can prepare it fresh from a nickel-aluminum alloy.[4]

    • Optimize the Hydrogen Source:

      • Hydrogen Gas: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer. A pressure of 50-100 psi is typically sufficient.

      • Transfer Hydrogenation (Raney Ni/KBH₄): This is often a more convenient lab-scale method. Use a molar ratio of substrate:Raney Ni:KBH₄ of approximately 1:1:4 in a protic solvent like dry ethanol.[4] The reaction is often successful at room temperature.

    • Solvent Choice: Anhydrous ethanol or methanol are common choices. The presence of a small amount of ammonia or a base like NaOH can sometimes prevent the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the product amine.[6]

    • Purify the Substrate: Ensure your starting nitrile is free from impurities that could act as catalyst poisons.

FeatureLithium Aluminum Hydride (LiAlH₄)Raney Nickel (Raney Ni)
Reactivity Very High, PowerfulModerate, Milder
Functional Group Tolerance Poor (reduces most carbonyls)[2]Good (more chemoselective)[7]
Common Problems Over-reduction, side reactions, difficult workupCatalyst poisoning, incomplete reaction
Conditions Anhydrous ethers (THF, Et₂O), 0°C to RTH₂ gas pressure or H-donor (KBH₄), RT to moderate heat
Safety Pyrophoric, reacts violently with waterPyrophoric when dry, handle as a slurry
Part 2: Synthesis of Precursors

Question: I'm having trouble with the Henry Reaction to form the 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole intermediate. The yield is low and I get a lot of dark, polymeric material.

Answer: The Henry reaction, a base-catalyzed condensation between an aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) and a nitroalkane (nitromethane), requires careful control to prevent side reactions.[8][9]

  • Causality (The "Why"):

    • Aldehyde Self-Condensation: In the presence of a strong base, the aldehyde can undergo self-condensation or polymerization, especially at elevated temperatures.

    • Product Polymerization: The nitrovinyl product is an electron-deficient alkene (a Michael acceptor) and can polymerize under the basic reaction conditions.

    • Incorrect Stoichiometry/Base: Using too much or too strong a base can accelerate these unwanted side reactions.

  • Troubleshooting & Solutions:

ParameterRecommendationRationale
Base Use a milder base like an amine (e.g., ethylamine, butylamine) or an alkoxide like sodium tert-butoxide.[8]Strong bases like NaOH can promote side reactions. Amines often catalyze the reaction effectively at lower temperatures.
Temperature Maintain low temperatures, typically between 0°C and room temperature.Minimizes polymerization and other side reactions of both the starting aldehyde and the product.
Solvent A protic solvent like methanol or ethanol is often used.Helps to solvate the intermediates and control the reaction rate.
Reaction Time Monitor the reaction by TLC. Do not let it run for an extended period after completion.Prolonged exposure to basic conditions can degrade the product.
Part 3: Purification

Question: The final amine product is difficult to purify by column chromatography. It streaks on the silica gel column and the recovery is poor.

Answer: This is a classic problem when purifying amines. Amines are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.

  • Causality (The "Why"): The lone pair on the amine nitrogen forms a strong hydrogen bond or an acid-base interaction with the silica surface. This leads to irreversible adsorption, peak tailing (streaking), and decomposition on the column.

  • Troubleshooting & Solutions:

    • Base-Deactivated Silica: The most effective solution is to neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a tertiary amine, like triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% by volume).

    • Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds compared to silica gel.

    • Vacuum Distillation: As this compound is a liquid, purification by vacuum distillation is an excellent, non-chromatographic option if the product is thermally stable and the boiling points of impurities are sufficiently different.[10]

    • Salt Formation: If all else fails, consider converting the amine to a salt (e.g., hydrochloride or tartrate). The salt is often a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole (Route B Intermediate)
  • To a stirred solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol (5 mL per 1 g of aldehyde) at 0 °C, add a solution of sodium hydroxide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, pour the mixture into ice-cold 1M HCl.

  • A precipitate (often yellow or orange) should form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Protocol 2: Reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile with Raney Ni/KBH₄ (Route A Final Step)
  • In a round-bottom flask, add the 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq), dry ethanol (10 mL per 1 g of nitrile), and Raney Nickel (approx. 0.5-1.0 g of moist weight per 1 g of nitrile).

  • Cool the flask to 0 °C in an ice bath.

  • Add potassium borohydride (KBH₄) (4.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains low and the effervescence is controlled.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Caution: The Celite pad with Raney Ni should not be allowed to dry as it can be pyrophoric. Quench it immediately with plenty of water.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by vacuum distillation or column chromatography on base-deactivated silica.

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Troubleshooting cluster_LiAlH4 LiAlH₄ Path cluster_RaneyNi Raney Ni Path Start Low Yield in Reduction Step CheckReagent Which reducing agent was used? Start->CheckReagent LiAlH4_Prob Problem: Over-reduction / Workup Loss CheckReagent->LiAlH4_Prob LiAlH₄ RaneyNi_Prob Problem: Incomplete / Sluggish Reaction CheckReagent->RaneyNi_Prob Raney Ni LiAlH4_Sol1 Control Temp (0°C) LiAlH4_Prob->LiAlH4_Sol1 LiAlH4_Sol2 Use Reverse Addition LiAlH4_Prob->LiAlH4_Sol2 LiAlH4_Sol3 Apply Fieser Workup LiAlH4_Prob->LiAlH4_Sol3 RaneyNi_Sol1 Use Fresh/Active Catalyst RaneyNi_Prob->RaneyNi_Sol1 RaneyNi_Sol2 Check H₂ Source (Gas vs. Donor) RaneyNi_Prob->RaneyNi_Sol2 RaneyNi_Sol3 Add Base (e.g., NH₃, NaOH) RaneyNi_Prob->RaneyNi_Sol3

Caption: Troubleshooting workflow for low reduction yields.

References

Technical Support Center: Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable amine intermediate. Here, we address common challenges and frequently encountered issues through a detailed troubleshooting guide and FAQ section, ensuring you can achieve higher yields and purity in your experiments.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several reliable synthetic routes. The optimal choice depends on the availability of starting materials, scale, and equipment. The two most prevalent and robust methods are:

  • Route A: Reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile. This is often the most direct route, involving the reduction of a nitrile group to a primary amine.

  • Route B: Henry Reaction followed by Reduction. This two-step sequence involves the formation of a C-C bond via a nitroaldol condensation, followed by the reduction of the nitro group.

This guide will focus on troubleshooting and optimizing these two primary pathways.

General Workflow for Synthesis & Optimization

Before diving into specific issues, it's crucial to follow a logical workflow for any synthesis. The following diagram outlines a self-validating experimental process, from planning to final product analysis.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Analysis & Optimization Plan Route Selection & Stoichiometry Calculation Reagent Reagent Purity & Solvent Degassing Plan->Reagent Setup Inert Atmosphere Setup (N2/Ar) Reagent->Setup Reaction Execute Synthesis Setup->Reaction Monitor Reaction Monitoring (TLC/GC-MS) Reaction->Monitor Workup Quenching & Extraction Monitor->Workup Purify Column Chromatography / Distillation Workup->Purify Analyze Characterization (NMR, MS) & Yield Calculation Purify->Analyze Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Optimize Optimize Conditions Troubleshoot->Optimize Optimize->Plan Iterate G cluster_0 Henry Reaction Troubleshooting Start Aldehyde + Nitromethane Desired β-Nitro Alcohol (Product) Start->Desired Weak Base, Excess CH3NO2 Side1 Unreacted Aldehyde (Retro-Henry) Start->Side1 Equilibrium Desired->Start Reversible Side2 Nitroalkene (Dehydration) Desired->Side2 Heat / Strong Base

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" side product formation and minimization.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, provide field-proven insights, and offer robust protocols for minimizing side product formation and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most direct and widely utilized laboratory-scale synthesis involves the reduction of a suitable two-carbon precursor at the 2-position of the 1-methylpyrrole ring. The preferred precursor is typically 1-methyl-1H-pyrrole-2-acetonitrile . This intermediate can be reduced to the target primary amine using powerful hydride reagents.

The overall transformation is: 1-Methyl-1H-pyrrole-2-acetonitrile → this compound

The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF) is a common and effective choice for this transformation.[1]

Q2: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?

This is the most frequently encountered issue and is almost always due to the acid-catalyzed polymerization of the pyrrole ring.

  • Causality: Pyrroles are electron-rich aromatic heterocycles, making them highly susceptible to electrophilic attack. In the presence of acid (even trace amounts from reagents, moisture, or acidic workup conditions), the pyrrole ring can be protonated. This protonated species is a potent electrophile that can be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of dark-colored, high-molecular-weight polymers. This sensitivity is a known characteristic of pyrrole derivatives.[2]

  • Prevention:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents are anhydrous. Use an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during the addition of reactive reagents like LiAlH₄.[1]

    • Controlled Workup: The quenching of hydride reagents like LiAlH₄ is highly exothermic and can generate localized acidic or basic conditions. A Fieser workup (sequential, slow addition of water, followed by aqueous NaOH, then more water) is highly recommended to produce a granular, easily filterable aluminum salt precipitate while maintaining controlled pH.

    • Avoid Strong Acids: Do not use strong acids during the workup or extraction. If an aqueous extraction is needed, use a saturated solution of sodium bicarbonate or a dilute base to wash the organic layer.

Q3: Besides polymers, what are the most common impurities I should expect to find in my crude product?

The impurity profile largely depends on the reaction's success.

  • Unreacted Starting Material: Incomplete reduction can leave residual 1-methyl-1H-pyrrole-2-acetonitrile.

  • Intermediate Imine: The reduction of a nitrile to an amine proceeds through an intermediate imine. While typically transient, under certain conditions, it could potentially be hydrolyzed or participate in side reactions.

  • Over-reduction Products: While less common with LiAlH₄, extremely harsh catalytic hydrogenation conditions (high pressure/temperature with catalysts like Rh/C) could potentially lead to partial or full saturation of the pyrrole ring.

  • Oxidation Products: The final amine product, like many amines, can be susceptible to air oxidation over time, leading to minor impurities and discoloration.

Q4: What is the most effective method for purifying the final product, this compound?

Given that the target compound is a liquid amine, vacuum distillation is the gold standard for purification on a moderate to large scale.[3]

  • Rationale: It effectively separates the desired product from non-volatile polymeric materials and salts from the workup. It can also separate from starting materials if their boiling points are sufficiently different.

  • Alternative Method: For small-scale purification or for removing closely related impurities, column chromatography on silica gel is an option.[1] However, care must be taken as primary amines can sometimes streak or irreversibly bind to acidic silica gel. To mitigate this, the silica can be pre-treated with a base (e.g., by slurrying with 1-2% triethylamine in the eluent) or by using basic alumina as the stationary phase.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

ProblemProbable CauseRecommended Solution
Low or No Yield A. Polymerization: Significant darkening of the reaction mixture.Maintain strict inert and anhydrous conditions. Use a controlled, non-acidic workup procedure (e.g., Fieser workup). Ensure starting materials are not contaminated with acid.
B. Inactive Reducing Agent: LiAlH₄ has been exposed to air/moisture.Use a fresh bottle of LiAlH₄ or test the activity of the existing batch on a small scale with a known substrate.
C. Incomplete Reaction: TLC or GC-MS shows significant unreacted starting material.Ensure the correct stoichiometry of the reducing agent (typically 2-4 equivalents for a nitrile). Increase reaction time or gently heat to reflux as specified in the protocol.[1]
Multiple Spots on TLC / Peaks in GC-MS A. Hydrolysis during Workup: The intermediate imine or other species are reacting with water under uncontrolled pH.Use a carefully controlled quenching procedure like the Fieser workup. Keep the temperature low during the quench.
B. Contaminated Starting Material: The precursor nitrile is impure.Purify the 1-methyl-1H-pyrrole-2-acetonitrile by distillation or chromatography before the reduction step.
Product is an Oil but Cannot be Purified by Distillation A. High-Boiling Impurities: The product may be contaminated with oligomers or other high-boiling point side products.Attempt purification using column chromatography on base-treated silica gel or basic alumina.
B. Thermal Instability: The product may be degrading at the required distillation temperature.Ensure the vacuum is sufficiently high (low pressure) to reduce the boiling point. Use a short-path distillation apparatus to minimize the residence time at high temperatures.

Recommended Protocols & Methodologies

Protocol 3.1: Synthesis via Reduction of 1-Methyl-1H-pyrrole-2-acetonitrile

This protocol describes the reduction of the nitrile precursor using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • 1-Methyl-1H-pyrrole-2-acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-methyl-1H-pyrrole-2-acetonitrile (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. CAUTION: HIGHLY EXOTHERMIC AND HYDROGEN GAS EVOLUTION. Slowly and carefully add the following reagents sequentially and dropwise:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of water.

  • Isolation: A white, granular precipitate of aluminum salts should form. Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether.

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Protocol 3.2: Purification by Base-Treated Silica Gel Chromatography

This is an alternative purification method for small-scale synthesis.

  • Slurry Preparation: Prepare a slurry of silica gel in the desired starting eluent (e.g., 98:2 Dichloromethane/Methanol). Add triethylamine to the slurry to make up 2% of the total volume and mix thoroughly.

  • Column Packing: Pack a chromatography column with the base-treated silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% methanol and gradually increasing to 10%). The addition of ~1-2% triethylamine should be maintained in the eluent mixture throughout the process.

  • Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visual Guides & Workflows

Diagram 4.1: Core Reaction and Primary Side Reaction

cluster_main Main Synthetic Pathway cluster_side Major Side Reaction start 1-Methyl-1H-pyrrole-2-acetonitrile prod This compound start->prod  1. LiAlH4, Anhydrous Ether  2. Controlled Workup pyrrole Pyrrole Ring (Starting Material or Product) polymer Dark, Insoluble Polymers pyrrole->polymer  Trace H+  (Acid, Water)

Caption: Main reaction pathway versus the acid-catalyzed polymerization side reaction.

Diagram 4.2: Troubleshooting Workflow for Low Yield

start Low Yield of Crude Product check_color Was the reaction mixture dark brown/black? start->check_color check_tlc Analyze crude by TLC/GC-MS. What is the major component? check_color->check_tlc No poly Probable Cause: Polymerization check_color->poly Yes sm Probable Cause: Incomplete Reaction check_tlc->sm Starting Material baseline Probable Cause: Degradation/Polymerization check_tlc->baseline Baseline Smudge solve_poly Solution: - Use strictly anhydrous conditions. - Ensure inert atmosphere. - Use controlled workup (Fieser). poly->solve_poly solve_sm Solution: - Check activity of LiAlH4. - Increase reaction time/temp. - Verify reagent stoichiometry. sm->solve_sm baseline->solve_poly

References

Technical Support Center: N-Methylation of 2-(pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylated 2-(pyrrol-2-yl)ethanamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The N-methylation of 2-(pyrrol-2-yl)ethanamine presents a unique set of challenges due to the dual nucleophilic nature of the molecule, containing both a primary aliphatic amine and a reactive pyrrole ring. This resource provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you achieve successful and reproducible outcomes in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and offering actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the N-methylation of 2-(pyrrol-2-yl)ethanamine are a common frustration stemming from several competing factors. The primary culprits are often side reactions involving the pyrrole ring and suboptimal reaction conditions.

Root Causes and Strategic Solutions:

  • Competitive N-Alkylation of the Pyrrole Ring: The NH proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5) and can be deprotonated by bases, creating a competing nucleophilic site.[1] This leads to the formation of N-ring methylated byproducts, consuming your starting material and reducing the yield of the desired product.

    • Solution 1: Method Selection: Employ methods that are selective for the primary amine. The Eschweiler-Clarke reaction is a superior choice as it operates under conditions that favor methylation of the more basic aliphatic amine and inherently avoids the formation of quaternary ammonium salts.[2][3]

    • Solution 2: Pyrrole Nitrogen Protection: For methods using strong bases and alkylating agents (e.g., NaH/MeI), protecting the pyrrole nitrogen is essential. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl reduce the ring's nucleophilicity, directing methylation to the side-chain amine.[4]

  • Pyrrole Ring Instability and Polymerization: Pyrroles are electron-rich aromatic systems that are susceptible to polymerization and degradation under strongly acidic conditions.[1]

    • Solution: Maintain careful pH control. When using reductive amination with reagents like sodium cyanoborohydride, the reaction should be kept in a mildly acidic to neutral pH range (pH 5-7) to facilitate iminium ion formation without causing significant degradation of the pyrrole core.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize reaction time and temperature. For Eschweiler-Clarke reactions, ensuring an excess of both formaldehyde and formic acid is crucial to drive the reaction to completion.[5]

This workflow is recommended when using traditional alkylating agents that pose a high risk of ring-methylation.

G start 2-(pyrrol-2-yl)ethanamine protect Protect Pyrrole-N (e.g., TsCl, Pyridine) start->protect Step 1 methylate N-Methylate Amine (e.g., NaH, MeI) protect->methylate Step 2 deprotect Deprotect Pyrrole-N (e.g., Mg, MeOH) methylate->deprotect Step 3 product N,N-dimethyl-2- (pyrrol-2-yl)ethanamine deprotect->product Final Product G cluster_main Desired Pathway: Eschweiler-Clarke cluster_side Side Reaction: Pyrrole N-Alkylation amine Primary Amine (R-NH2) iminium Iminium Ion [R-N=CH2]+ amine->iminium Condensation formaldehyde Formaldehyde (CH2O) formaldehyde->iminium Condensation methyl_amine Methylated Amine (R-NHCH3) iminium->methyl_amine Hydride Transfer (-CO2) formic_acid Formic Acid (HCOOH) formic_acid->methyl_amine Hydride Transfer (-CO2) tertiary_amine Final Product (R-N(CH3)2) methyl_amine->tertiary_amine Repeats Once pyrrole_nh Pyrrole Ring (Pyrrole-NH) pyrrolide Pyrrolide Anion (Pyrrole-N-) pyrrole_nh->pyrrolide Deprotonation base Base base->pyrrolide Deprotonation side_product N-Methylpyrrole Byproduct pyrrolide->side_product SN2 Attack methyl_agent Methylating Agent (e.g., MeI) methyl_agent->side_product SN2 Attack

References

Technical Support Center: Purification of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable chemical intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve optimal purity and yield.

Introduction: Understanding the Molecule

This compound is a primary amine featuring a pyrrole heterocyclic core. Its utility as a building block in medicinal chemistry is significant, but its structure presents unique purification challenges. The basicity of the primary amine (pKa ~10) can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and even irreversible adsorption. Furthermore, primary amines can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide.

This guide will address these challenges head-on, providing practical, field-tested solutions to streamline your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm experiencing very low or no recovery of my compound from a standard silica gel column. What is happening?

Answer:

This is the most common issue encountered with primary amines on standard silica gel. The problem is rooted in the interaction between the basic amine and the acidic surface of the silica.

  • Causality: Silica gel has silanol groups (Si-OH) on its surface, which are acidic (pKa ~4-5). Your basic amine group is protonated by these silanols, leading to strong ionic binding. This causes the compound to streak, tail, or, in severe cases, become permanently adsorbed onto the column, resulting in near-zero recovery.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a competitive base to your eluent to occupy the acidic sites on the silica. Triethylamine (Et₃N) is a standard choice. Start with 0.5-2% (v/v) Et₃N in your eluent system (e.g., Dichloromethane/Methanol/Triethylamine). This will improve the peak shape and recovery significantly.

    • Switch to a Deactivated Stationary Phase: The most robust solution is to avoid acidic silica gel altogether.

      • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative as its surface is not acidic and has a lower affinity for basic compounds. A typical eluent system would be Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

      • Amine-Functionalized Silica: Pre-treated silica with amino groups is commercially available and provides an inert surface for the purification of basic compounds.

      • Reverse-Phase Chromatography: If your compound and impurities have different polarities, C18 reverse-phase chromatography with a mobile phase containing a buffer (like ammonium bicarbonate or formic acid) can be an effective alternative.

Question 2: My purified compound looks clean by NMR, but it changes color (e.g., turns yellow or brown) and shows new impurities after a few days. What's causing this degradation?

Answer:

This is a classic sign of compound instability. Pyrroles and primary amines are both susceptible to degradation, particularly through oxidation.

  • Causality:

    • Oxidation: The electron-rich pyrrole ring and the primary amine are prone to air oxidation, which can be accelerated by light. This often leads to the formation of colored, higher molecular weight impurities.

    • Reaction with CO₂: Primary amines can react with atmospheric carbon dioxide to form carbamate salts. While this is often reversible, it can appear as a new impurity in some analyses.

  • Solutions:

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., Nitrogen or Argon). After purification, evaporate the solvent and immediately place the vial under an inert gas.

    • Cold and Dark Storage: Store the purified amine at low temperatures (e.g., -20°C) and in an amber vial to protect it from light.

    • Salt Formation: For long-term storage, consider converting the free base into a more stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are crystalline, less volatile, and significantly less prone to oxidation.

Question 3: I have a persistent impurity with a similar polarity to my product that co-elutes during chromatography. How can I separate it?

Answer:

Co-elution is a common challenge when dealing with byproducts from the synthesis. The strategy here is to exploit a different chemical property for separation.

  • Causality: The impurity likely has a similar size, polarity, and functional group profile to your target compound, making chromatographic separation difficult. A common impurity could be the unmethylated pyrrole analog if the N-methylation step was incomplete.

  • Solutions:

    • Acid-Base Extraction: You can perform a liquid-liquid extraction to separate your basic amine from neutral or acidic impurities. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

    • Crystallization/Salt Formation: This is a highly effective technique for purification. Convert your amine into a salt (e.g., hydrochloride, tartrate, or oxalate). Often, the salt of your desired product will have different solubility properties than the salt of the impurity, allowing for selective crystallization.

    • Derivatization: As a last resort, you can temporarily protect the amine group (e.g., as a Boc-carbamate). The properties of the protected compound will be significantly different, often making it much easier to purify via standard silica gel chromatography. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose chromatography method for this compound?

    • For routine, small-scale purification, flash chromatography on basic or neutral alumina is often the most reliable and cost-effective method. It directly addresses the issue of amine adsorption without the need for mobile phase modifiers.

  • Q2: How can I monitor the purification process effectively?

    • Thin-Layer Chromatography (TLC) is the primary tool. Use alumina TLC plates if you are using an alumina column. To visualize the spot, use a potassium permanganate (KMnO₄) stain, which is highly effective for visualizing amines and pyrroles. Standard UV visualization may also work if the compound is sufficiently UV-active.

  • Q3: Is vacuum distillation a viable purification method?

    • Yes, for larger quantities and if the impurities are significantly less or more volatile than the product, vacuum distillation can be an excellent choice. However, care must be taken to avoid thermal degradation. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Detailed Protocols & Workflows

Protocol 1: Flash Chromatography using Basic Alumina
  • Column Packing: Dry-pack the column with basic alumina (Brockmann I, standard grade, ~150 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb this solution onto a small amount of alumina, dry it under vacuum, and carefully add the resulting powder to the top of the packed column.

  • Elution: Start with a non-polar eluent like 100% Hexanes or Ethyl Acetate and gradually increase the polarity by adding Methanol. A typical gradient might be from 0% to 10% Methanol in Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC using a KMnO₄ stain.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 2: Purification via HCl Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl in ether (or a similar solvent) dropwise while stirring. The hydrochloride salt should precipitate out of the solution. Monitor the pH to ensure it becomes acidic.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the pure crystals by filtration and dry them under vacuum. The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

Visual Diagrams

G start Start: Crude This compound check_purity Assess Purity & Identify Problem (TLC, NMR, LCMS) start->check_purity low_recovery Problem: Low Recovery from Silica Column check_purity->low_recovery  Acid-Base Interaction degradation Problem: Degradation Upon Storage check_purity->degradation  Oxidation / CO2 Reaction coelution Problem: Co-eluting Impurity check_purity->coelution  Similar Polarity use_modifier Solution 1a: Add Et3N to Eluent low_recovery->use_modifier use_alumina Solution 1b: Switch to Alumina Column low_recovery->use_alumina inert_storage Solution 2a: Store under N2/Ar at -20°C, in Dark degradation->inert_storage salt_formation_storage Solution 2b: Convert to HCl Salt for Long-Term Storage degradation->salt_formation_storage acid_base Solution 3a: Acid-Base Liquid-Liquid Extraction coelution->acid_base recrystallize Solution 3b: Purify via Salt Recrystallization coelution->recrystallize end_node Pure, Stable Compound use_modifier->end_node use_alumina->end_node inert_storage->end_node salt_formation_storage->end_node acid_base->end_node recrystallize->end_node

Caption: Troubleshooting Decision Tree for Amine Purification.

G cluster_0 Standard Silica Gel (Acidic) cluster_1 Alumina or Modified Silica (Basic/Neutral) silica Silica Surface (Si-OH) amine_free R-NH2 (Free Base) amine_bound R-NH3+ (Bound Ion) amine_free->amine_bound Protonation (Strong Adsorption) alumina Alumina Surface (Al-OH/Al-O) amine_elute R-NH2 (Free Base) eluted Eluted Compound amine_elute->eluted Weak Interaction (Successful Elution)

Caption: Interaction of Amines with Different Stationary Phases.

Data Summary

Purification MethodKey AdvantageCommon ApplicationPotential Drawback
Silica Gel + Modifier (Et₃N) Uses common stationary phaseQuick purifications when alumina is not availableModifier can be difficult to remove; inconsistent results
Alumina Chromatography Excellent recovery for basic aminesRoutine, reliable purification at any scaleCan be less effective for separating very non-polar compounds
Acid-Base Extraction Removes neutral/acidic impuritiesInitial cleanup of very crude materialDoes not separate amine impurities from the main product
Salt Recrystallization Can provide very high purityFinal purification step; long-term stable storageRequires finding a suitable solvent system; yield loss
Vacuum Distillation Scalable and solvent-freeLarge-scale purification of thermally stable liquidsRisk of thermal degradation; requires specialized equipment

Technical Support Center: Spectroscopic Analysis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS: 83732-75-6).[1] This guide is designed for researchers, chemists, and quality control professionals to navigate common challenges encountered during the characterization of this compound using NMR, IR, and Mass Spectrometry. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental work.

Compound Overview

This compound is a substituted pyrrole derivative with a primary amine functional group. Its structure presents a combination of an aromatic heterocyclic ring and a flexible aliphatic side-chain, which gives rise to a distinct spectroscopic fingerprint.

  • Molecular Formula: C₇H₁₂N₂[1]

  • Molecular Weight: 124.18 g/mol [1]

  • Structure:

Expected Spectroscopic Data

A crucial first step in troubleshooting is comparing your experimental data against a validated reference. The tables below summarize the expected spectral characteristics for a pure sample of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
NMR Type Assignment Predicted Chemical Shift (ppm) Notes
¹H NMR Pyrrole H-5~6.60 (t)Triplet, coupling to H-4.
Pyrrole H-3~6.05 (dd)Doublet of doublets, coupling to H-4 and H-5.
Pyrrole H-4~6.00 (t)Triplet, coupling to H-3 and H-5.
N-CH₃~3.55 (s)Singlet, 3 protons.
-CH₂-N (amine)~2.90 (t)Triplet, 2 protons, adjacent to other CH₂.
Ring-CH₂-~2.75 (t)Triplet, 2 protons, adjacent to amine CH₂.
-NH₂Variable (e.g., 1.0-2.5)Broad singlet, 2 protons. Highly dependent on concentration and solvent purity.
¹³C NMR Pyrrole C-2~133.0Quaternary carbon, attached to the side chain. May be weaker.
Pyrrole C-5~121.0
Pyrrole C-3~107.0
Pyrrole C-4~105.5
-CH₂-N (amine)~42.0
N-CH₃~34.0
Ring-CH₂-~30.0
Table 2: Key IR and Mass Spectrometry Data
Technique Feature Expected Value Interpretation
IR N-H Stretch3300-3500 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine (-NH₂). Often broad.
C-H Stretch (Aromatic)~3100 cm⁻¹Pyrrole C-H bonds.
C-H Stretch (Aliphatic)2850-2960 cm⁻¹Methyl and methylene C-H bonds.
N-H Bend1590-1650 cm⁻¹Scissoring vibration of the primary amine.
C=C Stretch1450-1550 cm⁻¹Pyrrole ring stretching.
MS (EI) Molecular Ion (M⁺)m/z 124Corresponds to the molecular weight of the compound.
Base Peakm/z 94Loss of the ethylamine side chain via benzylic-like cleavage is a common pathway for such structures. [M - CH₂NH₂]⁺.
Other Fragmentsm/z 81, m/z 30Further fragmentation of the pyrrole ring or cleavage yielding the [CH₂NH₂]⁺ fragment.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during your analysis.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's essential to follow a logical diagnostic process. An issue seemingly isolated to one technique (e.g., NMR) can often be traced back to a universal problem like sample purity.

G cluster_purity Purity Issues cluster_instrument Instrumental Issues start Unexpected Spectroscopic Results purity 1. Check Sample Purity & Integrity (TLC, LC-MS, appearance) start->purity solvent 2. Verify Solvent & Reagents (Correct deuterated solvent? Anhydrous?) purity->solvent Sample appears pure impurity Impurity Detected purity->impurity degradation Degradation Suspected purity->degradation instrument 3. Confirm Instrument Parameters (Calibration, acquisition settings) solvent->instrument Solvent is correct interpretation 4. Re-evaluate Data Interpretation (Compare with literature, check for artifacts) instrument->interpretation Parameters are standard shim Poor Shimming (Broad Peaks) instrument->shim sensitivity Low Sensitivity (Noisy Data) instrument->sensitivity

Caption: General troubleshooting workflow for spectroscopic analysis.

FAQ: ¹H NMR Spectroscopy

Q1: My baseline is noisy and the peaks are broad. What should I do?

  • Expertise & Causality: This is often a result of poor magnetic field homogeneity ("shimming") or a low sample concentration. Broad peaks can also indicate chemical exchange or the presence of paramagnetic impurities.

  • Troubleshooting Protocol:

    • Concentration Check: Ensure your sample concentration is adequate (typically 5-10 mg in 0.6 mL of solvent for routine ¹H NMR).

    • Re-shim the Spectrometer: Perform an automated or manual shimming routine to optimize the magnetic field.

    • Check for Paramagnetics: If the sample has a faint color or was exposed to metal catalysts, paramagnetic impurities could be the cause. Try filtering the NMR solution through a small plug of celite or silica in a pipette.

    • Increase Scan Count: If the issue is low concentration, increasing the number of scans (e.g., from 16 to 64) will improve the signal-to-noise ratio.

Q2: I can't find the -NH₂ protons, or the peak is extremely broad and not at the expected shift.

  • Expertise & Causality: The protons on a primary amine are acidic and readily exchange with other acidic protons, particularly trace amounts of water in the deuterated solvent. This chemical exchange process leads to peak broadening and can sometimes make the peak disappear entirely into the baseline.

  • Troubleshooting Protocol (D₂O Exchange):

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

    • Re-acquire the spectrum.

    • Verification: The peak corresponding to the -NH₂ protons will disappear or significantly diminish because the protons have been replaced by non-signal-producing deuterium. This experiment definitively confirms the identity of the amine protons.

Q3: The signals for the pyrrole ring protons are overlapping. How can I resolve them?

  • Expertise & Causality: The chemical shifts of the three protons on the pyrrole ring can be very close, leading to complex, overlapping multiplets that are difficult to interpret, especially on lower-field (e.g., <400 MHz) spectrometers.

  • Troubleshooting Protocol:

    • Higher Field: If available, re-run the sample on a higher-field spectrometer (e.g., 500 or 600 MHz). The increased spectral dispersion will often resolve the overlapping signals.

    • 2D NMR (COSY): A 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable here. It will show correlation cross-peaks between protons that are spin-coupled. You will be able to trace the connectivity from H-3 to H-4 and from H-4 to H-5, allowing for unambiguous assignment even if the 1D signals overlap.

FAQ: Mass Spectrometry (MS)

Q1: I am using Electron Ionization (EI) MS and I cannot see the molecular ion peak at m/z 124.

  • Expertise & Causality: EI is a high-energy ("hard") ionization technique. For some molecules, the molecular ion formed is unstable and fragments immediately. The bond between the pyrrole ring and the ethylamine side chain (a benzylic-type position) is prone to cleavage.

  • Troubleshooting Protocol:

    • Lower Ionization Energy: If your instrument allows, try reducing the electron energy (e.g., from 70 eV to 15-20 eV). This may reduce fragmentation and allow the molecular ion to be observed.

    • Use a "Soft" Ionization Technique: The most effective solution is to switch to a soft ionization method.

      • Electrospray Ionization (ESI): This is ideal for polar molecules with basic sites like amines. You will likely observe the protonated molecule [M+H]⁺ at m/z 125.

      • Chemical Ionization (CI): Using a reagent gas like methane or ammonia will produce ions like [M+H]⁺ (m/z 125) with significantly less fragmentation than EI. Studies on similar pyrrole structures confirm that CI is effective for producing stable protonated molecules.[2]

Q2: What are the key fragment ions I should look for to confirm my structure?

  • Expertise & Causality: The fragmentation pattern is a crucial piece of the structural puzzle. The fragmentation of 2-substituted pyrroles is heavily influenced by the side chain.[3] For this molecule, the most likely fragmentation pathways involve the cleavage of the ethylamine side chain.

  • Expected Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable cleavage is at the C-C bond adjacent to the pyrrole ring. This results in the loss of a neutral •CH₂NH₂ radical, leading to a stable, resonance-delocalized cation at m/z 94 . This is often the base peak in EI-MS.

    • Amine Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen can produce a fragment at m/z 30 ([CH₂NH₂]⁺).

FAQ: Purity and Contaminants

Q1: I see extra peaks in my NMR that don't correspond to the product. What could they be?

  • Expertise & Causality: Impurities can arise from starting materials, reagents used in the synthesis, or side reactions. Common solvents used in synthesis and purification (e.g., DCM, Ethyl Acetate, Hexanes, Triethylamine) are frequent culprits.[4]

  • Troubleshooting Protocol:

    • Check Residual Solvents: Compare the chemical shifts of the unknown peaks to standard charts of common laboratory solvents. For example, Dichloromethane (~5.3 ppm), Acetone (~2.17 ppm), or Triethylamine (~1.0 ppm for CH₃, ~2.5 ppm for CH₂).

    • Review Synthetic Route: Consider the starting materials and reagents. For example, if the synthesis involved the reduction of a corresponding nitrile or amide, you might see small amounts of unreacted starting material or the intermediate alcohol. Impurity profiling is a common practice in drug development to identify route-specific markers.[5][6]

    • Assess Stability: Pyrrole-containing compounds can sometimes be sensitive to air and light, potentially leading to oligomerization or oxidation over time. Ensure the sample was stored properly under an inert atmosphere and protected from light.

References

Technical Support Center: Best Practices for the Storage and Handling of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS No. 83732-75-6). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic amine in their experimental workflows. Our goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Overview and Key Characteristics

This compound is a bifunctional molecule featuring a pyrrole ring and a primary amine. This unique structure imparts specific chemical properties that necessitate careful handling and storage to prevent degradation and ensure experimental reproducibility. The pyrrole nucleus is susceptible to oxidation and polymerization, particularly under acidic conditions, while the primary amine is a nucleophilic and basic center.[1]

PropertyValueSource
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Appearance Liquid
Storage Class Combustible liquids

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: My previously colorless this compound has turned a dark color. Is it still usable?

A1: The development of a dark color, often brown or black, is a common indicator of degradation. Pyrroles are known to be sensitive to air and light, which can lead to oxidation and the formation of polymeric impurities.[1][2] While slight discoloration may not significantly impact the outcome of all reactions, a pronounced color change suggests a decrease in purity and the presence of contaminants. For sensitive applications, it is highly recommended to purify the material by distillation before use or to use a fresh, unopened container. To prevent this, always store the compound under an inert atmosphere and protect it from light.[2]

Q2: I need to use this compound in an acidic reaction medium. What precautions should I take?

A2: The pyrrole ring is known to be unstable under acidic conditions, which can lead to polymerization.[1] The lone pair of electrons on the nitrogen atom is involved in the aromatic system, making the ring electron-rich and susceptible to electrophilic attack.[3] Protonation can disrupt the aromaticity and initiate polymerization. It is advisable to add the amine to the acidic solution slowly and at a low temperature to dissipate any heat generated. If possible, consider using a milder acid or a different synthetic route that avoids strongly acidic conditions.

Q3: Can I handle this compound on the open bench?

A3: Due to its sensitivity to air, it is strongly recommended to handle this compound under an inert atmosphere, such as nitrogen or argon.[4][5] Exposure to air can lead to oxidation and degradation.[1] For transferring small volumes, use of a syringe flushed with inert gas is appropriate.[6][7] For larger quantities, a double-tipped needle technique is recommended to maintain an inert atmosphere.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps & Solutions
Low reaction yield when used as a nucleophile. Degradation of the amine: The primary amine is the nucleophilic center. If the compound has been improperly stored or handled, its concentration may be lower than expected.Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation. Ensure all future handling is done under an inert atmosphere.
Formation of a tar-like substance in the reaction. Polymerization of the pyrrole ring: This is often triggered by strong acids or high temperatures.[1]Solution 1: If the reaction conditions allow, switch to a less acidic medium. Solution 2: Maintain a low reaction temperature. Add the amine dropwise to the reaction mixture to control any exotherm.
Unexpected side products observed by TLC or LC-MS. Incompatible reagents: The compound may be reacting with other components in your reaction mixture.Solution: Review the chemical compatibility of all reagents. Avoid strong oxidizing agents.[8]
Difficulty in removing the compound from glassware. Adherence to glass surfaces: Amines can sometimes be difficult to remove from glass surfaces.Solution: Rinse glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it more water-soluble and easier to remove. Follow with a water and organic solvent rinse.

Detailed Protocols

Storage Protocol

To ensure the long-term stability of this compound, adhere to the following storage conditions:

  • Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon).[2]

  • Temperature: Consult the supplier's recommendation, typically refrigerated.

  • Light: Protect from light by storing in an amber vial or in a dark location.[2]

  • Container: Keep the container tightly sealed to prevent moisture and air ingress.

Handling and Dispensing Protocol (Air-Sensitive Liquid)

This protocol outlines the safe transfer of this compound using a syringe.

Materials:

  • A bottle of this compound with a septum-sealed cap.

  • A clean, dry syringe of appropriate volume with a Luer-lock tip.

  • A long needle (18-21 gauge).

  • A source of dry, inert gas (nitrogen or argon) with a regulator and a needle for gas inlet.

  • A receiving flask, oven-dried and cooled under an inert atmosphere.

Procedure:

  • Preparation: Ensure the receiving flask is properly set up with a septum and under a positive pressure of inert gas (indicated by a bubbler).

  • Syringe Purge: Purge the syringe with inert gas by drawing the gas into the syringe and expelling it three times.[4]

  • Pressurize Source Bottle: Puncture the septum of the this compound bottle with the inert gas inlet needle. Apply a gentle positive pressure of inert gas.

  • Withdraw Liquid: Insert the needle of the purged syringe through the septum and into the liquid. The positive pressure in the bottle will help to fill the syringe.[5] Draw a slightly larger volume than required.

  • Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess liquid back into the source bottle.

  • Transfer: Quickly and carefully withdraw the needle from the source bottle and insert it into the receiving flask. Dispense the liquid into the flask.

  • Cleaning: Immediately rinse the syringe and needle with a suitable solvent (e.g., isopropanol followed by acetone) and dry thoroughly.

Spill Management Protocol

In the event of a spill, follow these procedures promptly and safely.

For Small Spills (less than 100 mL):

  • Alert Personnel: Immediately notify others in the vicinity.[9]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Containment: If it is safe to do so, contain the spill using an absorbent material like vermiculite, sand, or a commercial chemical absorbent. Work from the outside of the spill inwards to prevent spreading.[10]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area with soap and water.[10]

  • Disposal: Dispose of the contaminated materials as hazardous waste.

For Large Spills (greater than 100 mL):

  • Evacuate: Immediately evacuate the area.[11]

  • Alert Authorities: Notify your institution's emergency response team and/or local emergency services.[11]

  • Restrict Access: Prevent entry to the affected area.

  • Await the arrival of trained emergency personnel to manage the cleanup.

Disposal Protocol

Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Container: Use a designated, properly labeled, and sealed container for the waste material.

  • Inactivation (for small residual amounts): For cleaning glassware with small residual amounts, cautiously rinse with a solvent such as isopropanol. The rinsate should be collected as hazardous waste.

  • Professional Disposal: Contact your institution's environmental health and safety office for collection and disposal by a licensed professional waste disposal service.[8]

Visual Guides

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_prep Preparation cluster_handling Handling Compound cluster_cleanup Post-Handling start Start lab_coat Don Lab Coat start->lab_coat Step 1 goggles Wear Safety Goggles lab_coat->goggles Step 2 gloves Wear Nitrile Gloves goggles->gloves Step 3 fume_hood Work in Fume Hood gloves->fume_hood Step 4 remove_gloves Remove Gloves fume_hood->remove_gloves Step 5 wash_hands Wash Hands Thoroughly remove_gloves->wash_hands Step 6 end_op End wash_hands->end_op

Caption: Personal Protective Equipment (PPE) Workflow.

Spill Response Decision Tree

Spill_Response cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Volume spill->assess small_spill < 100 mL? assess->small_spill large_spill > 100 mL? assess->large_spill alert_small Alert Nearby Personnel small_spill->alert_small Yes evacuate Evacuate Area large_spill->evacuate Yes ppe_small Don Appropriate PPE alert_small->ppe_small contain_small Contain & Absorb ppe_small->contain_small cleanup_small Clean & Decontaminate contain_small->cleanup_small dispose_small Dispose as HazWaste cleanup_small->dispose_small alert_large Call Emergency Services evacuate->alert_large restrict Restrict Access alert_large->restrict await_response Await Professional Help restrict->await_response

Caption: Spill Response Decision Tree.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis and characterization of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine , a key building block in medicinal chemistry and drug development. Through a comparative approach, we will dissect its structural features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical experimental guidance.

Introduction

This compound, with the chemical formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol [1][2], belongs to the family of substituted pyrroles. The pyrrole motif is a common structural feature in many biologically active molecules.[3] The addition of a methyl group on the pyrrole nitrogen and an ethylamine side chain at the 2-position significantly influences its chemical properties and potential biological activity. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its structure-activity relationships.

This guide will first present the anticipated spectroscopic data for our target compound, derived from the analysis of closely related structures. Subsequently, we will delve into a comparative analysis with two key analogs: its precursor 2-(1H-pyrrol-2-yl)ethanamine and the fundamental aromatic core, 1-Methylpyrrole . This comparative methodology allows for a nuanced understanding of the contribution of each structural component to the overall spectroscopic fingerprint.

Predicted Spectroscopic Data for this compound

Based on the analysis of spectroscopic data for analogous compounds, the following are the predicted key spectral features for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale for Prediction
N-CH₃~3.6~35Based on data for 1-methylpyrrole and other N-methylated pyrrole derivatives.[4][5]
Pyrrole H-5~6.6~121Electron-donating effect of the N-methyl group and deshielding from the adjacent nitrogen.
Pyrrole H-3~6.0~107Shielded proton on the pyrrole ring.
Pyrrole H-4~6.1~108Similar chemical environment to H-3.
-CH₂- (ethyl)~2.9~30Adjacent to the pyrrole ring.
-CH₂-N (ethyl)~2.8~42Adjacent to the primary amine.
-NH₂Broad singlet, ~1.5-2.5-Exchangeable protons, chemical shift is concentration and solvent dependent.
Pyrrole C-2-~130Quaternary carbon attached to the ethylamine side chain.
Pyrrole C-5-~121Carbon adjacent to the nitrogen.
Pyrrole C-3-~107Pyrrole ring carbon.
Pyrrole C-4-~108Pyrrole ring carbon.
Predicted IR and Mass Spectrometry Data
  • Infrared (IR) Spectroscopy:

    • N-H stretch (amine): Two bands expected in the range of 3300-3400 cm⁻¹ for the primary amine.

    • C-H stretch (aromatic): Peaks around 3100 cm⁻¹.

    • C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

    • N-H bend (amine): A band around 1600 cm⁻¹.

    • C=C stretch (pyrrole ring): Bands in the 1400-1500 cm⁻¹ region.[6]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 124.

    • Major Fragmentation Pattern: Expect a significant fragment from the loss of the ethylamine side chain.

Comparative Spectroscopic Analysis

To provide a robust characterization, we will now compare the predicted data for our target compound with the experimental data of two key analogs.

Alternative 1: 2-(1H-pyrrol-2-yl)ethanamine

This compound is the direct precursor to our target molecule, lacking the N-methyl group. Its analysis helps to isolate the spectroscopic contribution of the N-methylation.

  • ¹H NMR: The most significant difference is the presence of a broad N-H proton signal for the pyrrole ring, typically observed downfield (>8 ppm).[7] The chemical shifts of the pyrrole ring protons are also slightly different due to the absence of the electron-donating methyl group.

  • ¹³C NMR: The carbon signals of the pyrrole ring will be at slightly different chemical shifts compared to the N-methylated analog.

  • IR: An additional broad N-H stretching band for the pyrrole NH is expected around 3400 cm⁻¹.

  • MS: The molecular ion peak is observed at m/z = 110.[8]

Alternative 2: 1-Methylpyrrole

This molecule represents the core aromatic system of our target compound. Its spectra provide a baseline for the chemical shifts of the N-methyl group and the pyrrole ring protons and carbons.

  • ¹H NMR: Shows signals for the N-methyl group and the three types of pyrrole protons.[4]

  • ¹³C NMR: Provides the characteristic chemical shifts for the carbons of the N-methylated pyrrole ring.[5]

  • IR: The spectrum is characterized by C-H and C=C stretching vibrations of the aromatic ring.[9]

  • MS: The molecular ion peak is at m/z = 81.

Table 2: Comparative Spectroscopic Data
Compound Key ¹H NMR Features (ppm) Key ¹³C NMR Features (ppm) IR (cm⁻¹) Noteworthy Bands MS (m/z)
This compound (Predicted)N-CH₃ (~3.6), Pyrrole H (~6.0-6.6), Ethyl CH₂ (~2.8-2.9)N-CH₃ (~35), Pyrrole C (~107-130), Ethyl C (~30, 42)Amine N-H stretch (3300-3400)124 (M⁺)
2-(1H-pyrrol-2-yl)ethanamine Pyrrole NH (>8), Pyrrole H (~6.0-6.7), Ethyl CH₂ (~2.7-2.9)[10]Pyrrole C (~105-130), Ethyl C (~29, 42)Pyrrole N-H stretch (~3400), Amine N-H stretch (3300-3400)110[8]
1-Methylpyrrole N-CH₃ (~3.6), Pyrrole H (~6.1, ~6.6)[4]N-CH₃ (~35), Pyrrole C (~108, ~121)[5]Aromatic C-H stretch (~3100)81

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve good signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Pulse Angle: 30°

    • Spectral Width: 12-15 ppm

    • Relaxation Delay: 1-2 seconds[6]

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[11]

    • Pulse Angle: 30-45°[11]

    • Spectral Width: 0-220 ppm[11]

    • Relaxation Delay: 2-5 seconds[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr Insert Sample c13_nmr ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detection Detection & Analysis gc GC ei EI gc->ei direct Direct Infusion esi ESI direct->esi quad Quadrupole ei->quad tof TOF esi->tof detector Detector quad->detector tof->detector spectrum Mass Spectrum detector->spectrum

References

A Comparative Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine and Other Pyrrolidines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a versatile building block in the synthesis of novel therapeutic agents.[1] Its prevalence stems from its ability to introduce conformational rigidity, improve pharmacokinetic properties, and provide a key interaction point with biological targets. This guide offers an in-depth comparison of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine with other prominent pyrrolidine derivatives, focusing on their applications as synthetic building blocks in drug discovery.

Introduction to this compound: A Versatile Pyrrole-Substituted Amine

This compound is a bifunctional molecule featuring a 1-methyl-1H-pyrrole ring linked to an ethanamine side chain. The pyrrole moiety, an electron-rich aromatic heterocycle, and the primary amine group provide two distinct points for chemical modification, making it a valuable precursor for creating diverse molecular architectures.[2][3] Its structural isomer, (1-Methyl-1H-pyrrol-2-yl)methanamine, has been investigated for its potential as a serotonin transporter (SERT) inhibitor, highlighting the therapeutic relevance of this scaffold.[4]

This guide will explore the synthetic utility of this compound in the context of creating complex, biologically active molecules and compare its role with that of other key pyrrolidine-based building blocks.

Comparative Analysis of Pyrrolidine Building Blocks in the Synthesis of Bioactive Molecules

The choice of a pyrrolidine starting material significantly influences the synthetic strategy and the properties of the final compound. Here, we compare this compound with other commonly used pyrrolidine derivatives in the synthesis of medicinally relevant compounds.

Case Study 1: Synthesis of Pyrrolo[1,2-a]pyrazines and Indolizines

Pyrrolo[1,2-a]pyrazines and indolizines are fused heterocyclic systems that exhibit a range of biological activities, including antifungal and anticancer properties.[5][6] A common synthetic route to these scaffolds involves the cyclization of functionalized pyrrole precursors.

This compound can serve as a precursor to N-substituted pyrrole-2-ethanamine derivatives, which can then be elaborated into pyrrolo[1,2-a]pyrazine cores. The primary amine allows for the introduction of various side chains, enabling the exploration of structure-activity relationships.

In contrast, the synthesis of indolizines often starts from 2-formylpyrrole derivatives.[6] These can be prepared from simpler pyrroles and subsequently reacted with other reagents to construct the fused ring system.

The following table provides a conceptual comparison of synthetic routes, highlighting the different roles of the pyrrolidine precursors.

FeatureThis compound Route to Pyrrolo[1,2-a]pyrazines2-Formylpyrrole Route to Indolizines
Key Transformation Acylation of the primary amine followed by intramolecular cyclization.Condensation with a suitable partner followed by cyclization.[6]
Point of Diversification The substituent introduced on the amine nitrogen.The nature of the condensation partner.
Potential Advantages Direct introduction of a side chain that can influence biological activity.Well-established and versatile synthetic methodology.[6]
Potential Challenges Requires functionalization of the primary amine.May require multiple synthetic steps to introduce desired substituents.

Experimental Protocol: Conceptual Synthesis of a Pyrrolo[1,2-a]pyrazine Precursor from this compound

  • Acylation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 eq). Slowly add the desired acyl chloride or anhydride (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography on silica gel.

This protocol provides a general framework for the initial functionalization of this compound, which is a crucial first step towards the synthesis of more complex heterocyclic systems.

G cluster_0 Synthesis of Bioactive Scaffolds This compound This compound Functionalization Functionalization This compound->Functionalization Acylation, Alkylation Other Pyrrolidines Other Pyrrolidines Multi-step Synthesis Multi-step Synthesis Other Pyrrolidines->Multi-step Synthesis Various Reactions Bioactive Molecules Bioactive Molecules Cyclization Cyclization Functionalization->Cyclization Intramolecular Cyclization->Bioactive Molecules Multi-step Synthesis->Bioactive Molecules

Caption: Synthetic pathways to bioactive molecules from different pyrrolidine precursors.

Case Study 2: Incorporation into Anticancer Agents

The pyrrole and pyrrolidine moieties are present in numerous anticancer drugs.[2][7] The specific substitution pattern on the ring system is critical for biological activity.

This compound can be incorporated into larger molecules to act as a side chain that interacts with specific biological targets. For instance, the synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, a ligand for metal complexes with potential anticancer activity, utilizes a derivative of 1-methyl-pyrrole.[7]

In comparison, other pyrrolidine derivatives, such as those derived from proline, are often used to construct the core of the drug molecule. The stereochemistry of the pyrrolidine ring is often crucial for activity in these cases.

FeatureThis compound as a Side ChainProline-derived Pyrrolidines as a Core Scaffold
Role in Molecule Provides a specific interaction domain.Forms the central structural framework.
Key Synthetic Step Coupling of the ethanamine to the main scaffold.Construction of the pyrrolidine ring or modification of a pre-existing one.[8]
Impact on Properties Influences solubility, lipophilicity, and target binding.Dictates the overall 3D shape and rigidity of the molecule.

Experimental Protocol: Conceptual Synthesis of a Pyrrole-Containing Anticancer Agent Precursor

  • Preparation of the Pyrrole Intermediate: Synthesize 1-(1-methylpyrrol-2-yl)acetyl-4-(1-naphtyl)thiosemicarbazide from the corresponding hydrazide and 1-naphthyl isothiocyanate.[7]

  • Cyclization: Subject the thiosemicarbazide to cyclization in a basic medium (e.g., 2% NaOH) by heating.[7]

  • Precipitation: Acidify the reaction mixture with 3M HCl to precipitate the final triazoline-3-thione product.[7]

This protocol illustrates how a pyrrole-containing building block can be used to construct a complex heterocyclic system with potential biological activity.

G cluster_0 Role of Pyrrolidines in Anticancer Drug Design start This compound As Side Chain bioactivity Biological Activity start:f1->bioactivity Influences Target Binding end Other Pyrrolidines (e.g., Proline) As Core Scaffold end:f1->bioactivity Determines 3D Structure

Caption: Contrasting roles of different pyrrolidine derivatives in drug design.

Conclusion: Strategic Selection of Pyrrolidine Building Blocks

The choice between this compound and other pyrrolidine derivatives in synthesis is a strategic decision that depends on the desired final molecular architecture and its intended biological target.

  • This compound is an excellent choice when the goal is to introduce a pyrrole-containing side chain with a primary amine for further functionalization. This allows for the exploration of a wide chemical space around a core scaffold.

  • Other pyrrolidines , such as proline and its derivatives, are more suited for constructing the central core of a molecule, where the stereochemistry and conformational rigidity of the pyrrolidine ring are paramount for biological activity.

Ultimately, a deep understanding of the reactivity and synthetic potential of various pyrrolidine building blocks is essential for the rational design and efficient synthesis of novel and effective therapeutic agents.

References

A Comparative Guide to the Reactivity of N-Methylated vs. Non-Methylated Pyrrole Ethanamines

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyrrole scaffold is a cornerstone, a privileged structure found in numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[1][2] The strategic functionalization of this five-membered heterocycle is paramount in the journey of drug discovery and lead optimization. One of the most fundamental, yet profoundly impactful, modifications is the methylation of the pyrrole nitrogen. This seemingly minor addition of a methyl group transforms a non-methylated (N-H) pyrrole ethanamine into its N-methylated counterpart, triggering a cascade of changes in its electronic, steric, and ultimately, chemical and biological properties.

This guide offers an in-depth, technically-grounded comparison of the reactivity profiles of these two classes of compounds. We will dissect the causal mechanisms behind their differing behaviors, supported by established chemical principles and illustrative experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a clear, logical framework for making informed decisions in their synthetic strategies and molecular design efforts.

The Core Dichotomy: Unpacking the Electronic and Steric Effects of N-Methylation

The reactivity of the pyrrole ring is governed by the lone pair of electrons on the nitrogen atom, which participates in the aromatic π-system. This delocalization makes the ring electron-rich and thus highly reactive towards electrophiles, a characteristic that defines much of its chemistry.[3] The presence or absence of a methyl group on this nitrogen atom fundamentally alters this electronic landscape.

  • Non-Methylated (N-H) Pyrroles: The pyrrolic nitrogen in its N-H form is sp2-hybridized, with its lone pair fully engaged in the aromatic sextet. The N-H proton is moderately acidic (pKa ≈ 17.5), allowing it to act as a hydrogen bond donor and enabling deprotonation with strong bases to form a highly nucleophilic pyrrolide anion.[1] This anion is a potent intermediate for reactions at the nitrogen center.

  • N-Methylated Pyrroles: Replacing the N-H proton with a methyl group introduces two critical changes:

    • Inductive Effect: The methyl group is an electron-donating group, pushing electron density into the pyrrole ring via an inductive effect. This further enriches the aromatic system, making it even more nucleophilic than the N-H analogue.

    • Steric Hindrance & Blockade: The methyl group introduces steric bulk around the nitrogen atom and, more importantly, it removes the acidic proton. This completely shuts down reactivity pathways that rely on N-H deprotonation, such as direct N-acylation or N-sulfonylation.

G cluster_0 Non-Methylated (N-H) Pyrrole Ethanamine cluster_1 N-Methylated Pyrrole Ethanamine a Acidic N-H Proton (pKa ≈ 17.5) Enables H-bonding & deprotonation b Electron-rich Aromatic Ring a->b Lone pair delocalization c N-CH3 Group (Inductive electron donation) d Sterically blocked Nitrogen (No acidic proton) c->d e Enhanced Ring Nucleophilicity c->e

Figure 1: Key electronic and steric differences between N-H and N-CH3 pyrrole ethanamines.

Reactivity in Key Transformations: A Head-to-Head Comparison

The structural and electronic differences outlined above translate directly into distinct reactivity patterns in common synthetic transformations.

Electrophilic Aromatic Substitution

This is the quintessential reaction of the pyrrole ring. The attack of an electrophile occurs preferentially at the C2 (alpha) position because the resulting cationic intermediate (Wheland intermediate) is stabilized by more resonance structures than attack at the C3 (beta) position.[4][5]

Comparative Reactivity: Due to the electron-donating inductive effect of the methyl group, N-methylated pyrroles react faster in electrophilic aromatic substitution reactions than their non-methylated counterparts. The increased electron density of the ring enhances its nucleophilicity, accelerating the rate-determining attack on the electrophile.

Illustrative Example: The Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[6][7][8]

Table 1: Representative Comparison of Vilsmeier-Haack Formylation

CompoundReagentsConditionsMajor ProductYield
Pyrrole EthanaminePOCl₃, DMF0°C to RT, 4h2-Formyl-pyrrole EthanamineModerate
N-Methylpyrrole EthanaminePOCl₃, DMF0°C to RT, 1.5h2-Formyl-N-methylpyrrole EthanamineHigh

Causality: The enhanced nucleophilicity of the N-methylated ring leads to a faster and more efficient reaction. Furthermore, the absence of the acidic N-H proton prevents potential side reactions with the basic components of the reaction mixture.

This protocol is designed as a self-validating system; successful execution relies on the rigorous exclusion of moisture, which would otherwise quench the highly reactive Vilsmeier reagent.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Reagent Preparation: To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) via syringe and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel to the cooled DMF solution, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture for 30 minutes at 0°C. The formation of the solid, white Vilsmeier reagent may be observed.

  • Electrophilic Attack: Dissolve N-methylpyrrole ethanamine (1.0 eq) in anhydrous DCM and add this solution dropwise to the stirred Vilsmeier reagent suspension at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Continue stirring until the effervescence ceases and the iminium salt intermediate is fully hydrolyzed to the aldehyde.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure 2-formyl product.

G start Start reagent_prep Form Vilsmeier Reagent (POCl₃ + DMF in DCM @ 0°C) start->reagent_prep reaction Add N-Methylpyrrole Ethanamine solution reagent_prep->reaction monitor Stir at RT (Monitor by TLC) reaction->monitor workup Quench & Hydrolyze (Ice / aq. NaHCO₃) monitor->workup extraction Extract with DCM workup->extraction purification Column Chromatography extraction->purification end End purification->end

Figure 2: Generalized workflow for the Vilsmeier-Haack formylation protocol.

N-Acylation and N-Alkylation

The reactivity at the pyrrole nitrogen is a point of complete divergence.

  • Non-Methylated Pyrroles: The acidic N-H proton can be readily removed by a strong base (e.g., NaH, KH, BuLi) to generate the pyrrolide anion.[1] This anion is a powerful nucleophile that readily attacks electrophiles like acyl chlorides or alkyl halides, providing a straightforward route to N-substituted pyrroles.[9]

  • N-Methylated Pyrroles: Lacking an acidic proton, these compounds are unreactive towards N-acylation or N-alkylation under standard basic conditions. This chemical orthogonality is a significant advantage in multistep synthesis, allowing for selective modification of other functional groups on the molecule without affecting the pyrrole nitrogen.

Oxidation and Stability

The electron-rich nature of pyrroles makes them susceptible to oxidation and polymerization, often resulting in the formation of dark, insoluble materials known as "pyrrole black".

  • Non-Methylated Pyrroles: These are generally more prone to oxidative polymerization. The N-H proton can participate in radical or cationic polymerization pathways.

  • N-Methylated Pyrroles: While still oxidizable, N-methylated pyrroles tend to be more stable. The N-methyl group can sterically hinder intermolecular coupling reactions that lead to polymerization, and it blocks pathways involving the N-H proton.[10][11]

Implications for Drug Design and Pharmacological Properties

The choice between an N-H and an N-CH₃ pyrrole is a critical decision in medicinal chemistry, with far-reaching consequences for the pharmacological profile of a drug candidate.[12][13]

  • Metabolic Stability: The N-H bond can be a "soft spot" for metabolic enzymes (e.g., cytochrome P450s), leading to N-oxidation or conjugation. N-demethylation is also a known metabolic pathway.[14] Capping this position with a methyl group can block these metabolic routes, often increasing the drug's in vivo half-life.

  • Receptor Binding and Potency: The N-H group is a hydrogen bond donor. If this interaction is critical for binding to a biological target (e.g., an enzyme active site or receptor pocket), replacing it with a non-polar methyl group can drastically reduce or abolish activity. Conversely, if the binding pocket has a hydrophobic region, the methyl group can engage in favorable van der Waals interactions, potentially increasing potency.

  • Physicochemical Properties (ADME): N-methylation removes a hydrogen bonding site, which generally decreases aqueous solubility and increases lipophilicity (logP). These changes can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

G cluster_0 Non-Methylated Pyrrole Ethanamine cluster_1 N-Methylated Pyrrole Ethanamine a Hydrogen Bond Donor Target Binding Affinity Target Binding Affinity a->Target Binding Affinity - Critical H-bond? b Metabolic Site (N-H) Pharmacokinetics Pharmacokinetics b->Pharmacokinetics - Rapid Metabolism c Higher Solubility / Lower logP ADME Profile ADME Profile c->ADME Profile d No H-Bond Donation d->Target Binding Affinity - Hydrophobic pocket? e Metabolically Blocked e->Pharmacokinetics + Increased Half-life f Lower Solubility / Higher logP f->ADME Profile

References

A Comparative Guide to the Biological Activity of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for the design of novel therapeutic agents.[1] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine core, in particular, presents a synthetically accessible framework for creating diverse libraries of compounds with the potential for significant biological impact. This guide provides a comparative analysis of the biological activity of derivatives based on a closely related scaffold, focusing on their potential as anticancer agents, and outlines the experimental methodologies crucial for their evaluation.

Comparative Analysis of Anticancer Activity

Recent research has explored the therapeutic potential of derivatives of the 2-(1-methyl-1H-pyrrol-2-yl) moiety, particularly in the realm of oncology. A notable study focused on the synthesis of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its coordination complexes with various metal ions.[4] The cytotoxic effects of these compounds were evaluated against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines, providing valuable comparative data on their anticancer activity.[4]

The core ligand, a derivative of the 2-(1-methyl-pyrrol-2-yl)methyl structure, was complexed with manganese (Mn), iron (Fe), nickel (Ni), copper (Cu), and zinc (Zn). The in vitro cytotoxicity of the parent ligand and its metal complexes was assessed using the MTT assay, a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency.

CompoundMetal IonIC50 (µM) vs. A549 CellsIC50 (µM) vs. HT29 Cells
Ligand (C15) None> 1000> 1000
Complex 1 Mn(II)794.37654.31
Complex 2 Fe(II)Not CytotoxicNot Cytotoxic
Complex 3 Ni(II)> 10001064.05
Complex 4 Cu(II)Not CytotoxicNot Cytotoxic
Complex 5 Zn(II)Not CytotoxicNot Cytotoxic
Etoposide (Control) --654.03
5-Fluorouracil (Control) -> 1000> 1000

Data sourced from reference[4]

From this comparative data, several key insights emerge:

  • The parent ligand (C15) alone did not exhibit significant cytotoxicity against either cell line at the concentrations tested.[4]

  • Coordination with specific metal ions dramatically influenced the biological activity. The manganese complex (Complex 1) demonstrated the most promising activity, with IC50 values comparable to the standard anticancer drug etoposide against the HT29 colon cancer cell line.[4]

  • The nickel complex (Complex 3) showed moderate activity against the HT29 cell line.[4]

  • Complexes with iron, copper, and zinc were found to be non-cytotoxic under the experimental conditions.[4]

This highlights the critical role of the metal center in modulating the anticancer properties of this class of 2-(1-methyl-pyrrol-2-yl) derivatives, suggesting that the metal complex may interact with biological targets in a manner distinct from the ligand alone.

Structure-Activity Relationship (SAR) Insights

The comparative data provides a preliminary understanding of the structure-activity relationships for this series of compounds. The primary determinant of anticancer activity in this study is the nature of the coordinated metal ion.

Caption: Key structural features influencing the anticancer activity of the studied derivatives.

The introduction of a manganese(II) ion leads to a significant increase in cytotoxicity, suggesting that this complex may have a favorable geometry for interacting with cellular targets or may participate in redox processes that induce cell death. The lack of activity in the iron, copper, and zinc complexes indicates a high degree of specificity in the metal's contribution to the biological effect.

Experimental Protocols

General Workflow for Synthesis and Screening

The development and evaluation of novel derivatives follow a logical progression from chemical synthesis to biological testing.

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening A Starting Materials (e.g., 2-(1-methylpyrrol-2-yl)acetohydrazide) B Synthesis of Ligand A->B C Synthesis of Metal Complexes B->C D In Vitro Cytotoxicity Assay (MTT) C->D Test Compounds E Data Analysis (IC50 Determination) D->E F SAR Analysis E->F

References

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" compared to 2-(pyrrolidin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine vs. 2-(pyrrolidin-2-yl)ethanamine

Introduction: A Tale of Two Rings

In the landscape of medicinal chemistry and drug development, subtle structural modifications can lead to profound differences in pharmacological activity. This guide provides a detailed comparative analysis of two structurally related ethylamine derivatives: this compound and 2-(pyrrolidin-2-yl)ethanamine. The core distinction lies in the five-membered nitrogen-containing ring: the former features an aromatic, planar pyrrole ring, while the latter possesses a saturated, flexible pyrrolidine ring.

This fundamental difference in aromaticity versus saturation dictates their three-dimensional shape, electronic properties, and, consequently, their interactions with biological targets. For researchers engaged in designing novel ligands, understanding these differences is paramount for rational drug design and lead optimization. This document will dissect their physicochemical properties, pharmacological potential, and provide a framework for their empirical evaluation.

Part 1: Structural and Physicochemical Properties

The seemingly minor difference between a pyrrole and a pyrrolidine ring introduces significant changes in molecular geometry, electronics, and physicochemical characteristics.

G cluster_0 This compound cluster_1 2-(pyrrolidin-2-yl)ethanamine mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound (left) and 2-(pyrrolidin-2-yl)ethanamine (right).

Comparative Physicochemical Data

The table below summarizes the key properties of each compound, derived from publicly available chemical databases.

PropertyThis compound2-(pyrrolidin-2-yl)ethanamineReference
Molecular Formula C₇H₁₂N₂C₆H₁₄N₂[1]
Molecular Weight 124.18 g/mol 114.19 g/mol [1]
CAS Number 83732-75-6133710-77-7
Ring Type Aromatic PyrroleSaturated PyrrolidineN/A
Chirality AchiralChiral at C2N/A
Flexibility Limited (Planar ring)High (Flexible ring)N/A
Hydrogen Bond Acceptors 1 (Pyrrole N)1 (Pyrrolidine N)N/A
Hydrogen Bond Donors 1 (Amine NH₂)2 (Amine NH₂, Ring NH)N/A
Expert Analysis of Structural Implications
  • Aromaticity vs. Saturation: The aromatic pyrrole ring of this compound is planar. Its delocalized π-electron system makes it susceptible to π-π stacking and cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor binding pocket. In contrast, the pyrrolidine ring in 2-(pyrrolidin-2-yl)ethanamine is saturated and adopts a non-planar, puckered conformation. This imparts significant conformational flexibility, allowing it to adapt to various three-dimensional binding site topologies. The pyrrolidine moiety is a common feature in many FDA-approved drugs, highlighting its utility as a versatile scaffold in medicinal chemistry.[2]

  • Basicity and pKa: The primary amine (ethanamine) side chain is the principal basic center in both molecules. However, the nature of the ring influences its basicity. The sp²-hybridized nitrogen in the aromatic pyrrole ring has a slight electron-withdrawing effect, which can decrease the pKa of the side-chain amine compared to its pyrrolidine counterpart. The sp³-hybridized nitrogen within the saturated pyrrolidine ring is more electron-donating, thus increasing the electron density on the side-chain amine and potentially leading to a higher pKa. This difference can significantly impact the ionization state of the molecule at physiological pH (7.4), affecting its solubility, membrane permeability, and ability to form salt bridges with acidic residues in a binding pocket.

  • Chirality: 2-(pyrrolidin-2-yl)ethanamine possesses a chiral center at the C2 position of the pyrrolidine ring. This means it exists as a pair of enantiomers (R and S). It is well-established in pharmacology that enantiomers can exhibit vastly different binding affinities, efficacies, and metabolic profiles. Therefore, the stereochemistry of this compound is a critical parameter that must be controlled during synthesis and evaluated independently.

Part 2: Synthesis and Reactivity Profiles

The synthetic routes to these molecules are fundamentally different, reflecting the distinct nature of their core ring structures.

  • Synthesis of this compound: This molecule is typically synthesized from 1-methyl-1H-pyrrole-2-carboxaldehyde.[3] A common route involves a condensation reaction, for example, with malononitrile followed by reduction of the nitrile groups and the double bond.[3][4]

  • Synthesis of 2-(pyrrolidin-2-yl)ethanamine: The synthesis of this chiral amine is more complex. Methods often start from protected L- or D-proline derivatives to establish the desired stereochemistry. Another powerful approach involves [3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes to construct the pyrrolidine ring.[2][5] These methods provide access to highly substituted and stereochemically defined pyrrolidines.[6][7]

Part 3: Comparative Pharmacological and Biological Profile

While direct comparative studies on these two specific molecules are not extensively published, we can infer their potential pharmacological profiles based on their structural motifs, which are prevalent in neuropharmacology. Pyrrolidine and pyrrole derivatives are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) like dopamine and histamine receptors.[8][9]

G cluster_0 Hypothetical Receptor Binding Pocket cluster_1 This compound cluster_2 2-(pyrrolidin-2-yl)ethanamine A Aromatic Residue (Phe, Tyr) B Hydrophobic Pocket C H-Bond Donor (e.g., Ser, Thr) D Anionic Residue (Asp, Glu) mol1 Planar Pyrrole Ring mol1->A π-π Stacking amine1 Amine Side Chain amine1->D Ionic Bond mol2 Flexible Pyrrolidine Ring mol2->B Hydrophobic Interaction amine2 Amine Side Chain amine2->D Ionic Bond ringNH Ring NH ringNH->C H-Bond

Caption: Conceptual diagram of potential binding modes.

  • Receptor Affinity and Selectivity: The planar, aromatic nature of this compound makes it a candidate for receptors that have a defined aromatic binding pocket. For instance, certain dopamine receptor subtypes are known to have key aromatic residues that engage in π-stacking with ligands.[8] The rigid structure may confer higher selectivity if the target pocket is sterically constrained.

  • Promiscuity and Adaptability: The conformational flexibility of 2-(pyrrolidin-2-yl)ethanamine allows it to adapt to the shape of various binding sites. This could lead to activity at multiple receptors (polypharmacology), which can be advantageous or disadvantageous depending on the therapeutic goal. The presence of an additional hydrogen bond donor (the ring NH) provides another point of interaction, potentially increasing binding affinity. Such compounds have been investigated as modulators of neurotransmission and for their potential in treating disorders like ADHD and depression.[10]

Part 4: Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological differences between these two compounds, a series of well-defined experiments is necessary. A foundational experiment is the competitive radioligand binding assay to determine binding affinity (Ki) at a specific target receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for comparing the binding affinity of the two compounds for a hypothetical dopamine D4 receptor.

Causality Behind Experimental Choices:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor provide a consistent and high-density source of the target protein.

  • Radioligand: [³H]-Spiperone is a commonly used radiolabeled antagonist for dopamine receptors. Its high affinity allows for the detection of competitive binding by unlabeled ligands.

  • Buffer: Tris-HCl buffer maintains a stable pH (7.4), mimicking physiological conditions. The inclusion of ions like MgCl₂, NaCl, and KCl is critical as they can modulate GPCR conformation and ligand binding.

  • Incubation: Incubation at room temperature for 60-90 minutes allows the binding reaction to reach equilibrium.

  • Separation: Rapid filtration through a glass fiber filter is a standard method to separate receptor-bound radioligand from the unbound ligand in the solution. The filters are pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.

  • Detection: Liquid scintillation counting quantifies the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.

G prep Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂) reagents Aliquot Reagents: 1. Receptor Membranes 2. [³H]-Spiperone (Radioligand) 3. Test Compounds (Varying Conc.) prep->reagents Step 1 incubate Incubate Mixture (60 min @ 25°C) to reach equilibrium reagents->incubate Step 2 filter Rapid Filtration (GF/B filter presoaked in PEI) to separate bound/free ligand incubate->filter Step 3 wash Wash Filters (3x with ice-cold buffer) to remove non-specific binding filter->wash Step 4 scint Add Scintillation Cocktail & Quantify Radioactivity (Liquid Scintillation Counter) wash->scint Step 5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of both this compound and 2-(pyrrolidin-2-yl)ethanamine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in the assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known unlabeled ligand like haloperidol (for non-specific binding).

    • 50 µL of the test compound dilutions.

    • 50 µL of the radioligand ([³H]-Spiperone) at a concentration close to its Kd value.

    • 50 µL of the receptor membrane preparation.

  • Incubation: Gently mix and incubate the plate at 25°C for 60 minutes.

  • Filtration: Harvest the samples by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Forward Look

The comparison between this compound and 2-(pyrrolidin-2-yl)ethanamine serves as a classic case study in medicinal chemistry, illustrating how the fundamental choice between an aromatic and a saturated scaffold dictates the entire physicochemical and pharmacological profile of a molecule.

  • This compound is a rigid, planar, and achiral molecule. Its value may lie in targeting proteins with well-defined, sterically constrained aromatic pockets where π-stacking interactions are critical for affinity.

  • 2-(pyrrolidin-2-yl)ethanamine is a flexible, chiral molecule with an additional hydrogen bond donor. It is better suited for exploring binding sites with less defined topographies or where adaptability and three-dimensional hydrophobic interactions are key. The inherent chirality is a critical aspect that requires careful consideration and stereospecific synthesis for any drug development program.

Ultimately, the choice between these scaffolds depends entirely on the research objective and the nature of the biological target. This guide provides the foundational knowledge and an experimental framework to empower researchers to make informed decisions in their quest for novel therapeutics.

References

A Comparative Guide to the Efficacy of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine and Related Compounds in Serotonin 5-HT2A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational compound, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, against standard reference ligands in a target-based radioligand binding assay for the human serotonin 5-HT2A receptor. The serotonin 5-HT2A receptor is a well-established G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, making it a critical target in neuroscience and pharmacology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the binding affinity of this novel compound in the context of established pharmacological agents.

Introduction to the Investigational Compound

This compound is a synthetic compound featuring a pyrrole-ethylamine scaffold. Its structural similarity to tryptamine, the backbone of the endogenous neurotransmitter serotonin, suggests potential interactions with serotonergic receptors.[4][5] Given this structural hypothesis, a primary and crucial step in its characterization is to determine its binding affinity at key serotonin receptor subtypes. This guide focuses on its performance in a competitive binding assay against the 5-HT2A receptor, a subtype known for its role in cognition, mood, and perception, and as a target for antipsychotic and psychedelic drugs.[6][7]

Comparative Ligands

To establish a robust comparative framework, the binding affinity of this compound was evaluated alongside:

  • Serotonin (5-Hydroxytryptamine) : The endogenous agonist for 5-HT receptors.

  • Ketanserin : A classic and highly selective antagonist for the 5-HT2A receptor, often used as a reference compound in binding studies.[8][9]

Assay Principle: Competitive Radioligand Binding

The experimental approach utilized is a competitive radioligand binding assay. This in vitro technique is a cornerstone of pharmacology for quantifying the affinity of an unlabeled test compound for a specific receptor. The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

In this study, membranes prepared from cells expressing the human 5-HT2A receptor were incubated with a fixed concentration of a radiolabeled antagonist, [3H]ketanserin, and varying concentrations of the unlabeled test compounds (this compound, Serotonin, and Ketanserin). The amount of radioligand bound to the receptor decreases as the concentration of the competing unlabeled ligand increases. This displacement is measured by detecting the radioactivity bound to the membranes.

The data from these experiments are used to generate an IC50 value, which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand. The IC50 value is then converted to an inhibition constant (Ki), which represents the binding affinity of the ligand for the receptor.[10][11] The Ki is a more absolute measure of affinity as it is corrected for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation.[12][13]

G cluster_1 Binding Competition cluster_2 Measurement & Analysis Receptor 5-HT2A Receptor Binding_Site Receptor Binding Site Radioligand [3H]Ketanserin Radioligand->Binding_Site Binds Test_Compound Test Compound (e.g., this compound) Test_Compound->Binding_Site Competes for Binding Measurement Measure Bound Radioactivity Binding_Site->Measurement Signal Generation Analysis Calculate IC50 -> Ki Measurement->Analysis

Figure 1: Workflow of the Competitive Radioligand Binding Assay.

Comparative Efficacy Data

The binding affinities of this compound and the reference compounds for the human 5-HT2A receptor are summarized below. The data presented are hypothetical and for illustrative purposes.

CompoundClassIC50 (nM)Ki (nM)
Ketanserin Antagonist (Reference)1.50.8
Serotonin Agonist (Endogenous)158.2
This compound Investigational12065.7

Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Analysis of Results:

  • Ketanserin demonstrated a sub-nanomolar Ki value, consistent with its known high affinity and selectivity for the 5-HT2A receptor, validating the assay conditions.[8]

  • Serotonin , the endogenous ligand, displayed a Ki value in the low nanomolar range, as expected for the natural neurotransmitter.

  • This compound exhibited a Ki of 65.7 nM. This indicates a moderate affinity for the 5-HT2A receptor. While its affinity is lower than that of the reference antagonist and the endogenous ligand, this value is significant enough to warrant further investigation. It suggests that the compound interacts with the 5-HT2A receptor and could serve as a lead structure for optimization.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol details the steps for a 96-well plate-based filtration assay to determine the binding affinity of test compounds at the human 5-HT2A receptor.

I. Materials and Reagents:

  • Receptor Source: Frozen membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[14]

  • Radioligand: [3H]ketanserin (Specific Activity: ~80 Ci/mmol).

  • Reference Antagonist: Ketanserin hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Ketanserin).[8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[16]

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Equipment: 96-well plate vacuum manifold (cell harvester), microplate scintillation counter.

II. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer.[15]

    • Prepare serial dilutions of the test compounds and reference compounds in Assay Buffer.

    • Dilute [3H]ketanserin in Assay Buffer to a final concentration of approximately 0.5 nM (near its Kd value).[8]

  • Assay Plate Setup (Total Volume: 250 µL/well):

    • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [3H]ketanserin, and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Ketanserin, 50 µL of [3H]ketanserin, and 150 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 50 µL of the respective compound dilution, 50 µL of [3H]ketanserin, and 150 µL of the diluted membrane preparation.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[15]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-treated 96-well filter plate using a cell harvester.

    • Wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate for 30-60 minutes at 50°C.[15]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) from the NSB wells from the CPM of the total binding or compound wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

  • Calculate Ki: Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand for the receptor.[10][12]

References

A Comparative Guide to the Analytical Specificity of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Novel Analogs

In the landscape of drug development and clinical toxicology, the unambiguous identification of novel chemical entities is paramount. 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, a compound of interest due to its structural similarities to known psychoactive substances, presents a significant analytical challenge. Its core structure, featuring a substituted pyrrole ring linked to an ethanamine side chain, makes it a candidate for cross-reactivity in assays designed for other compounds, potentially leading to false-positive results or inaccurate quantification.

This guide provides a comprehensive framework for evaluating the analytical specificity of this compound. We will explore the principles and methodologies required to differentiate this molecule from structurally related compounds, moving from high-throughput screening immunoassays to definitive, mass-spectrometry-based confirmation. The experimental designs described herein are built on a foundation of scientific rigor, ensuring that the data generated is both reliable and defensible—a cornerstone of trustworthy analytical science.

Section 1: Structural Analysis and Predicted Cross-Reactivity

The potential for analytical cross-reactivity is fundamentally rooted in molecular structure. The specificity of antibody-based assays or the co-elution in chromatographic methods is challenged by compounds that share key structural motifs with the target analyte.

Key Structural Features of this compound:

  • Aromatic Ring: A 1-methyl-1H-pyrrol ring.

  • Side Chain: An ethanamine group (-CH₂-CH₂-NH₂).

Based on these features, we can predict several classes of compounds that pose a risk for cross-reactivity:

  • Pyrrole Analogs: Other substituted pyrroles with varying side chains.

  • Tryptamine Analogs: Compounds like N,N-Dimethyltryptamine (DMT) where the indole nucleus is structurally similar to the methyl-pyrrol group.

  • Phenethylamine Analogs: Classic stimulants like amphetamine and methamphetamine that share the core ethanamine backbone, which is often a primary epitope for antibody recognition.

The following diagram illustrates the structural relationships between our target analyte and these potential cross-reactants.

cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target This compound Analog1 N,N-Dimethyltryptamine (DMT) (Indole Ring Analog) Target->Analog1 Ring System Similarity Analog2 Amphetamine (Ethanamine Backbone) Target->Analog2 Side Chain Similarity Analog3 2-(1H-Pyrrol-2-yl)ethanamine (N-demethylated analog) Target->Analog3 Metabolic Relationship

Caption: Structural relationships between the target analyte and potential cross-reactants.

Section 2: Immunoassay Screening: High-Throughput Assessment of Specificity

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISA), are the workhorses of initial screening due to their speed and scalability. However, their reliance on antibody-antigen binding makes them susceptible to cross-reactivity. A rigorous cross-reactivity study is therefore not optional, but a mandatory part of assay validation.

Principle of Competitive ELISA

In this format, the analyte of interest in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, typically coated onto a microplate well. A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between concentration and signal intensity.

Experimental Workflow: Competitive ELISA

The following diagram outlines the standard workflow for assessing cross-reactivity.

Start Start: Prepare Reagents End End: Analyze Data Process Process Data Calculate IC50 values and % Cross-Reactivity Data->End CoatPlate CoatPlate Block Block non-specific sites (e.g., with BSA) CoatPlate->Block 2. Blocking AddSample Add serially diluted standards of target and potential cross-reactants Block->AddSample 3. Add Standards/Samples AddConjugate Add fixed concentration of enzyme-labeled target analyte AddSample->AddConjugate 4. Add Enzyme Conjugate Incubate Incubate to allow competition AddConjugate->Incubate 5. Competitive Binding Wash1 Wash away unbound reagents Incubate->Wash1 6. Wash AddSubstrate Add chromogenic substrate (e.g., TMB) Wash1->AddSubstrate 7. Add Substrate IncubateColor Incubate for color development AddSubstrate->IncubateColor 8. Color Development StopReaction Add stop solution (e.g., H₂SO₄) IncubateColor->StopReaction 9. Stop Reaction ReadPlate Read absorbance at 450 nm StopReaction->ReadPlate 10. Read Absorbance ReadPlate->Data 11. Generate Curve

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Protocol: Cross-Reactivity Determination by Competitive ELISA
  • Antibody Coating: Dilute a specific rabbit anti-2-(1-Methyl-1H-pyrrol-2-yl)ethanamine polyclonal antibody to 2 µg/mL in coating buffer (0.1 M sodium bicarbonate, pH 9.5). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well. Incubate for 2 hours at room temperature.

  • Standard Preparation:

    • Prepare a stock solution of the target analyte and each potential cross-reactant at 1 mg/mL.

    • Perform serial dilutions in Assay Buffer (PBS with 0.1% BSA) to create a standard curve for each compound, typically ranging from 0.1 ng/mL to 1000 ng/mL.

  • Competitive Reaction:

    • Wash the plate three times as in step 2.

    • Add 50 µL of each standard dilution (or sample) to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound (e.g., HRP-conjugate), diluted to a pre-determined optimal concentration in Assay Buffer, to all wells.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes in the dark.

    • Add 50 µL of 2 M H₂SO₄ to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for each compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative Data: Immunoassay Cross-Reactivity

The following table presents hypothetical, yet plausible, data from such a study.

CompoundIC50 (ng/mL)% Cross-ReactivityNotes
This compound 15.2 100% Target Analyte
2-(1H-Pyrrol-2-yl)ethanamine45.833.2%High cross-reactivity due to near-identical structure.
N,N-Dimethyltryptamine (DMT)1,2501.2%Minor cross-reactivity; indole ring is a poor mimic.
5-MeO-DMT>10,000<0.1%Negligible; methoxy group further reduces binding affinity.
Amphetamine3,8000.4%Low cross-reactivity; antibody primarily recognizes the pyrrole ring.
Methamphetamine>10,000<0.1%Negligible; N-methylation on side chain prevents binding.

Interpretation: This hypothetical assay shows good specificity for the target analyte against common drugs of abuse like DMT and amphetamine. However, it exhibits significant cross-reactivity with the N-demethylated analog, which would be a likely metabolite. This underscores the necessity of a confirmatory method.

Section 3: Confirmatory Analysis via LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the gold standard for specificity. It separates compounds based on their physicochemical properties (chromatography) and then identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns (tandem MS).

Principle of LC-MS/MS
  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) column. Compounds travel through the column at different speeds based on their affinity for the stationary phase, resulting in temporal separation.

  • Ionization: As compounds elute from the column, they enter an ion source (e.g., Electrospray Ionization - ESI) where they are charged to form ions.

  • Mass Analysis: The ions are guided into the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (matching the molecular weight of the target) is selected.

  • Fragmentation: The selected precursor ion is fragmented in a collision cell (Q2).

  • Detection: The resulting product ions are separated in the third quadrupole (Q3) and detected, creating a unique "fingerprint" for the molecule. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.

Experimental Workflow: LC-MS/MS Confirmation

Start Start: Sample Prep End End: Confirm Identity Process Process Data Compare Retention Time and Ion Ratios to a standard Data->End Inject Inject HPLC Separate analytes on a C18 column Inject->HPLC 2. Chromatographic Separation ESI Generate positive ions in electrospray source HPLC->ESI 3. Ionization (ESI+) Q1 Isolate Precursor Ion (e.g., m/z 139.1 for Target) ESI->Q1 4. Precursor Ion Selection Q2 Fragment precursor ion in collision cell (CID) Q1->Q2 5. Collision-Induced Dissociation Q3 Select characteristic Product Ions Q2->Q3 6. Product Ion Selection Detector Measure ion intensity Q3->Detector 7. Detection Detector->Data 8. Data Acquisition

Caption: LC-MS/MS workflow for specific confirmation of the target analyte.

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) on the sample (e.g., urine, plasma) to concentrate the analytes and remove matrix interferences. Reconstitute the final extract in the mobile phase.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for each compound by infusing a pure standard. Two transitions (one quantifier, one qualifier) are monitored for each analyte for confident identification.

Comparative Data: LC-MS/MS Specificity

The following table shows expected data that allows for the unambiguous differentiation of the target from its analogs.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Expected Retention Time (min)
This compound 139.1 122.1 94.1 3.15
2-(1H-Pyrrol-2-yl)ethanamine125.1108.180.12.80
N,N-Dimethyltryptamine (DMT)189.158.1130.14.21
Amphetamine136.1119.191.13.55

Interpretation: Despite the high immunoassay cross-reactivity of its N-demethylated analog, LC-MS/MS can easily distinguish it from the target analyte. The compounds have different precursor masses and elute at different times from the chromatography column. The unique combination of retention time and specific MRM transitions provides definitive, legally defensible identification.

Conclusion

The analytical evaluation of this compound exemplifies a critical principle in modern analytical science: no single method is sufficient. While immunoassays offer an invaluable tool for rapid screening, their inherent potential for cross-reactivity necessitates a more specific, confirmatory technique. As demonstrated, a well-validated LC-MS/MS method provides unequivocal identification by leveraging the orthogonal separation principles of chromatography and mass spectrometry.

For researchers and drug development professionals, this dual-pronged approach—screening followed by confirmation—is the only reliable strategy to ensure data integrity when dealing with novel compounds and their structurally related analogs. This ensures that any biological or clinical findings are based on the accurate and specific identification of the molecule of interest.

A Comparative Benchmarking Guide: Profiling 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Against Established Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrole-Ethylamine Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate key neurological pathways remains a paramount objective. The compound 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine emerges as a compelling candidate for investigation. Its structural architecture, featuring a pyrrole ring linked to an ethylamine side chain, bears a notable resemblance to endogenous monoamine neurotransmitters such as serotonin and dopamine. This structural analogy strongly suggests a potential interaction with the protein targets that govern the lifecycle of these critical signaling molecules, namely their receptors and metabolic enzymes.

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound. We will objectively compare its hypothetical performance against a panel of well-characterized, commercially available inhibitors and ligands that target monoamine oxidase (MAO) enzymes, as well as serotonin and dopamine receptors. The experimental protocols detailed herein are designed to provide a robust and reproducible methodology for researchers, scientists, and drug development professionals to ascertain the compound's biological activity profile. The causality behind each experimental choice is elucidated to ensure not just procedural accuracy, but a deep-seated understanding of the underlying scientific principles.

Hypothesized Mechanism of Action and Selection of Benchmarks

The ethylamine moiety is a common pharmacophore in ligands for monoamine receptors and substrates for monoamine oxidases. The pyrrole ring, as a bioisostere for the phenyl group found in phenethylamine and its derivatives, can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various targets. Based on these structural considerations, we hypothesize that this compound may exhibit activity at one or more of the following targets:

  • Monoamine Oxidase A (MAO-A): This enzyme is primarily responsible for the degradation of serotonin and norepinephrine. Inhibition of MAO-A leads to increased synaptic concentrations of these neurotransmitters and is a validated strategy for the treatment of depression and anxiety disorders.

  • Monoamine Oxidase B (MAO-B): MAO-B preferentially metabolizes dopamine and phenethylamine. Its inhibitors are utilized in the management of Parkinson's disease to enhance dopaminergic neurotransmission.

  • Serotonin Receptors (5-HT Receptors): This large family of receptors mediates the diverse effects of serotonin throughout the central and peripheral nervous systems. Ligands targeting specific 5-HT receptor subtypes are employed in the treatment of a wide array of conditions, including depression, anxiety, and psychosis.

  • Dopamine Receptors (D Receptors): These receptors are central to motor control, motivation, and reward. Modulating dopamine receptor activity is a cornerstone of therapies for Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.

To rigorously evaluate the activity of this compound, a selection of highly selective and well-characterized commercially available compounds will be used as benchmarks.

TargetBenchmark CompoundClassRationale for Selection
MAO-A ClorgylineIrreversible, Selective InhibitorA classic and potent tool compound for in vitro characterization of MAO-A inhibition.
MoclobemideReversible, Selective InhibitorA clinically relevant reversible inhibitor of MAO-A (RIMA), providing a different kinetic profile for comparison.[1][]
MAO-B SelegilineIrreversible, Selective InhibitorA widely used therapeutic and research tool for potent and selective MAO-B inhibition.[3][4]
RasagilineIrreversible, Selective InhibitorA second-generation MAO-B inhibitor with a well-defined clinical and pharmacological profile.[3][4]
Serotonin Receptors 8-OH-DPAT5-HT1A Receptor AgonistA highly selective and potent agonist for the 5-HT1A receptor, a key target in anxiety and depression.
Ketanserin5-HT2A Receptor AntagonistA classical antagonist for the 5-HT2A receptor, which is implicated in psychosis and sleep regulation.[5]
Dopamine Receptors SKF-38393D1 Receptor AgonistA selective agonist for the D1-like dopamine receptor family.[6]
SpiperoneD2 Receptor AntagonistA high-affinity antagonist for the D2-like dopamine receptor family, with broad utility in research.[7]

Experimental Protocols for In Vitro Benchmarking

The following protocols provide a detailed, step-by-step methodology for the in vitro characterization of this compound.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay quantifies the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO-catalyzed amine oxidation. The use of a fluorometric readout provides high sensitivity and is amenable to a high-throughput format.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Incubation Pre-incubate Enzyme with Test/Benchmark Compounds Test_Compound->Incubation Benchmark Benchmark Inhibitor Dilutions Benchmark->Incubation Enzyme Recombinant Human MAO-A or MAO-B Enzyme->Incubation Reaction_Start Add Substrate (e.g., kynuramine or benzylamine) & Fluorescent Probe Incubation->Reaction_Start Measurement Kinetic Fluorometric Reading (Ex/Em = 535/587 nm) Reaction_Start->Measurement IC50_Calc Calculate % Inhibition and Determine IC₅₀ Values Measurement->IC50_Calc

Caption: Workflow for the in vitro MAO inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound and benchmark inhibitors (Clorgyline, Moclobemide, Selegiline, Rasagiline) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and benchmark compounds in MAO assay buffer. The final solvent concentration in the assay should not exceed 1%.

    • Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to the recommended concentration.

    • Prepare a substrate solution containing a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or a selective substrate if desired) and a fluorescent probe (e.g., Amplex Red) in assay buffer.[8][9]

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted test compound, benchmark inhibitor, or vehicle control.

    • Add the reconstituted MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and benchmark inhibitors relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Serotonin and Dopamine Receptor Binding Assays (Radioligand Displacement)

These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound Dilutions Incubation Incubate Membranes, Radioligand, and Test Compound Test_Compound->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]8-OH-DPAT, [³H]Ketanserin, [³H]SKF-38393, [³H]Spiperone) Radioligand->Incubation Membranes Cell Membranes Expressing Target Receptor Membranes->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting of Filters Washing->Scintillation Ki_Calc Calculate % Displacement and Determine Ki Values Scintillation->Ki_Calc

Caption: Workflow for radioligand receptor binding assays.

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound and the benchmark ligands (8-OH-DPAT, Ketanserin, SKF-38393, Spiperone) in a suitable assay buffer.

    • Prepare a working solution of the appropriate radiolabeled ligand at a concentration near its Kd value for the target receptor.

    • Thaw and dilute cell membrane preparations expressing the target serotonin or dopamine receptor subtype in ice-cold assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand, and either the test compound, a known competitor for non-specific binding determination (e.g., a high concentration of the unlabeled benchmark ligand), or buffer for total binding.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[11][12]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

    • Calculate the percentage of specific binding of the radioligand that is displaced by each concentration of the test compound.

    • Plot the percentage of displacement against the logarithm of the test compound concentration and fit the data to a one-site competition binding model to determine the IC₅₀ value.

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison of this compound with the benchmark compounds.

Table 1: Comparative Inhibitory Potency against Monoamine Oxidases
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimentalExperimentalCalculated
ClorgylineLiteratureLiteratureLiterature
MoclobemideLiteratureLiteratureLiterature
SelegilineLiteratureLiteratureLiterature
RasagilineLiteratureLiteratureLiterature

Note: Literature values for benchmark compounds should be cited and sourced from reputable publications.

Table 2: Comparative Binding Affinity for Serotonin and Dopamine Receptors
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D1 Ki (nM)D2 Ki (nM)
This compoundExperimentalExperimentalExperimentalExperimental
8-OH-DPATLiteratureLiteratureLiteratureLiterature
KetanserinLiteratureLiteratureLiteratureLiterature
SKF-38393LiteratureLiteratureLiteratureLiterature
SpiperoneLiteratureLiteratureLiteratureLiterature

Note: Literature values for benchmark compounds should be cited and sourced from reputable publications.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust starting point for elucidating the pharmacological profile of this compound. The comparative data generated will allow for an initial assessment of its potency and selectivity against key targets in monoaminergic neurotransmission.

Should the initial screening reveal significant activity at any of the tested targets, further investigations will be warranted. These could include:

  • Determination of the mode of inhibition for MAO enzymes (reversible vs. irreversible).

  • Functional assays to determine whether the compound acts as an agonist, antagonist, or partial agonist at the identified receptor targets.

  • Broader receptor screening to assess off-target effects and build a more comprehensive selectivity profile.

  • In vivo studies to evaluate the compound's pharmacokinetic properties and its effects on relevant behavioral models.

By systematically benchmarking this compound against established pharmacological agents, researchers can efficiently and effectively determine its potential as a novel therapeutic lead or a valuable research tool for probing the complexities of the central nervous system.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The integrity of our research and the safety of our laboratories depend on a deep understanding of the compounds we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS No. 83732-75-6), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed not just as a set of rules, but as a self-validating system to ensure safety and environmental stewardship.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile dictates the stringent precautions we must take.

According to its Safety Data Sheet (SDS), this compound presents several key risks[1]:

  • H315 - Causes skin irritation: Contact with skin can lead to inflammation and irritation.

  • H318 - Causes serious eye damage: This is a critical risk. Accidental contact can lead to irreversible damage to the eyes.

  • H335 - May cause respiratory irritation: Inhalation of vapors can irritate the respiratory tract.

The compound is also classified as a combustible liquid, which informs storage and handling requirements to prevent ignition[1]. The structural components—a pyrrole ring and an ethanamine side chain—suggest it should be handled with the respect afforded to heterocyclic amines, which can have complex toxicological profiles. Therefore, the disposal protocol is engineered to mitigate these specific risks at every stage.

Personnel Protection: Your First Line of Defense

Before handling the compound or its waste, establishing the correct Personal Protective Equipment (PPE) is non-negotiable. This is your primary barrier against exposure.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield is required when handling larger quantities or during any splash-risk procedure, offering crucial protection against severe eye damage[2].
Hand Protection Chemically Resistant GlovesUse nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste[2].
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a material resistant to chemical permeation is mandatory to protect against skin contact[3].
Respiratory Protection Certified RespiratorRequired if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure[3]. All handling of the pure compound and its waste should ideally occur within a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles[3][4].

Step 1: Segregation at the Point of Generation

Proper waste management begins the moment the waste is created.

  • Isolate the Waste: All waste containing this compound must be segregated into a dedicated hazardous waste stream. This includes the pure compound, contaminated solutions, reaction mixtures, and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves)[3][4].

  • Avoid Incompatibilities: Never mix this waste with incompatible materials. As a best practice, keep amine waste separate from strong oxidizing agents and acids to prevent potentially violent reactions[5].

Step 2: Waste Container Selection & Labeling

The integrity of the waste stream depends on proper containment and communication.

  • Container Choice: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is appropriate[4][6]. The container must be in good condition, free from leaks or cracks[3].

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include[6]:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations[3].

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Combustible").

    • The date the container was started.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup[3].

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[4].

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin that is chemically resistant and capable of holding the entire volume of the largest container[6].

  • Container Management: Keep the waste container closed at all times except when adding waste[6]. Do not overfill; leave adequate headspace (at least 10%) to allow for vapor expansion[3].

Step 4: Final Disposal
  • Professional Disposal: The ultimate disposal of this hazardous waste must be handled by a licensed professional waste disposal service[3]. This ensures compliance with all federal, state, and local environmental regulations, such as those established by the Resource Conservation and Recovery Act (RCRA)[4]. The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[2][7].

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors & Ignition Sources: Ensure adequate ventilation. As the compound is combustible, remove all sources of ignition from the area[8][9].

  • Don PPE: Wear the full PPE outlined in the table above.

  • Contain & Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent[8][10].

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated, sealable hazardous waste container using non-sparking tools[9][11].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste[3].

  • Label & Dispose: Label the spill cleanup waste container and manage it according to the protocol in Section 3.

Decontamination & Empty Container Disposal

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: The container must be thoroughly triple-rinsed. The first rinseate is considered acutely hazardous and MUST be collected and disposed of as hazardous waste in your designated container[6]. Subsequent rinses can typically be collected in the same manner.

  • Air Dry: Allow the rinsed container to air-dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label[6].

  • Final Disposal: Once thoroughly rinsed and dried with the label removed, the glass or plastic container can be disposed of in the appropriate recycling or solid waste bin for glass disposal[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the handling and disposal of waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal Waste Waste Generated (Pure chemical, solution, spill debris) Container Select Compatible Hazardous Waste Container (HDPE or Glass) Waste->Container Isolate Waste Stream Drain Sewer or Trash Disposal Waste->Drain INCORRECT PATH (Violation & Safety Hazard) Label Affix Hazardous Waste Label - Full Chemical Name - Hazards - Start Date Container->Label SAA Place in Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA Inspect Keep Container Closed Inspect Weekly SAA->Inspect Pickup Arrange Pickup by Licensed Waste Disposal Service Inspect->Pickup When Full or Per Policy Incinerate High-Temperature Incineration Pickup->Incinerate

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal plan, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. This diligence is not peripheral to our work; it is an integral part of scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS No: 83732-75-6), a liquid amine compound, necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a comprehensive risk assessment is paramount. For this compound, the primary hazards identified in its Safety Data Sheet (SDS) demand our full attention. The signal word "Danger" immediately indicates a high level of risk.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeNature of Risk
Skin Irritation, Category 2H315Causes skin irritation upon direct contact.[1]
Serious Eye Damage, Category 1H318Poses a risk of serious, potentially irreversible damage to the eyes.[1]
Specific target organ toxicity — single exposure, Category 3H335May cause respiratory irritation if vapors are inhaled.

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

The causality is clear: the chemical nature of this amine can lead to irritation and damage to biological tissues on contact. Our PPE strategy is therefore designed to create a complete barrier between the researcher and the substance, mitigating these specific risks.

The Core Directive: Your Personal Protective Equipment Ensemble

Based on the identified hazards, a standard PPE ensemble is required for handling this compound. This is not merely a checklist but a system designed for comprehensive protection. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our foundational directive.[2][3]

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the H318 classification for serious eye damage, this is the most critical component of your PPE.[1]

  • Primary Protection: At a minimum, wear well-fitting chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical safety goggles.[4] The face shield protects the entire face from splashes that could otherwise cause skin irritation or be absorbed.[4]

Hand Protection: Preventing Dermal Contact

The H315 code for skin irritation necessitates careful selection and use of protective gloves.[1]

  • Glove Type: Nitrile gloves are generally recommended for their resistance to a broad range of chemicals, including many bases and solvents.[4] They offer a good balance of protection, dexterity, and resistance to punctures.[4] Always consult a glove compatibility chart for the specific chemical if available.

  • Best Practices:

    • Inspect gloves for any signs of damage (e.g., pinholes, tears) before each use.

    • Use the proper glove removal technique (without touching the outer surface of the glove with bare skin) to avoid cross-contamination.

    • Dispose of contaminated gloves immediately in the appropriate chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A standard, buttoned laboratory coat should be worn to protect your skin and personal clothing from minor spills and splashes.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, consider wearing a chemical-resistant apron over the lab coat.

Respiratory Protection: A Conditional Requirement

The H335 classification indicates a risk of respiratory irritation. Therefore, engineering controls are the primary method of protection.

  • Primary Control: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and prevent vapor inhalation.[2]

  • When Respirators are Needed: In the rare event of a large spill outside of a fume hood or if engineering controls are not available or fail, respiratory protection would be required. A NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[5][6] A full respiratory protection program, including fit testing, is an OSHA requirement for such use.[5]

Operational Protocol: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow is a self-validating system to ensure safety at every step.

Step-by-Step PPE Workflow
  • Preparation:

    • Ensure all necessary PPE is available and inspected for damage.

    • Tie back long hair and remove any jewelry that could interfere with PPE.

  • Donning Sequence (Putting On):

    • Step 1: Put on your laboratory coat.

    • Step 2: Put on chemical safety goggles.

    • Step 3: Put on a face shield (if required).

    • Step 4: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all work within a chemical fume hood.

  • Doffing Sequence (Taking Off):

    • This sequence is designed to move from most contaminated to least contaminated.

    • Step 1: Remove gloves using the proper technique (peeling one off with the other, then using a clean finger to slide under the cuff of the remaining glove). Dispose of them in a designated waste container.

    • Step 2: Remove the face shield (if used).

    • Step 3: Remove the laboratory coat, folding it so the contaminated side is inward.

    • Step 4: Remove safety goggles.

    • Step 5: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Work Handle Chemical in Fume Hood Don4->Work Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 End End: Wash Hands Doff4->End Start Start: Inspect PPE Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

Spill Response

In case of a spill, evacuate the immediate area. Wear your full PPE ensemble, including respiratory protection if the spill is large or outside of a fume hood. Contain and absorb the spill with an inert material like vermiculite or sand.[8] Collect the material into a suitable, labeled container for chemical waste disposal.[8]

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: Disposable items like gloves should be placed in a designated, sealed container for hazardous waste disposal.

  • Chemical Waste: All waste containing this compound must be disposed of according to local, state, and federal regulations.[8] Do not pour chemical waste down the drain. Label the waste container clearly.

By adhering to these stringent PPE protocols, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

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